Product packaging for (2E)-4-Methoxy-2-butenoic Acid(Cat. No.:CAS No. 75933-65-2)

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B3153478
CAS No.: 75933-65-2
M. Wt: 116.11 g/mol
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2E)-4-Methoxy-2-butenoic Acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-4-methoxybut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B3153478 (2E)-4-Methoxy-2-butenoic Acid CAS No. 75933-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of (2E)-4-methoxy-2-butenoic acid, a valuable building block in organic synthesis. With full editorial control, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding for researchers and drug development professionals.

Introduction: The Versatility of this compound

This compound, with the CAS number 63968-74-1, is an α,β-unsaturated carboxylic acid that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its structure, featuring a methoxy group and a carboxylic acid moiety conjugated with a trans-double bond, imparts unique reactivity, making it a valuable synthon. A significant application of this compound lies in its use as a protective group for hydroxyl functionalities in molecules, forming esters like cronate that can be selectively cleaved under specific conditions.[1] This protective strategy is crucial in multi-step syntheses, preventing unwanted side reactions and enhancing overall yield and purity.

Strategic Synthesis of this compound: A Focus on Oxidation

A robust and common strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (2E)-4-methoxy-2-buten-1-ol. The choice of oxidant is critical to ensure high yield and prevent over-oxidation or side reactions with the double bond. Below, we explore several effective oxidation methodologies.

Methodology 1: Jones Oxidation

The Jones oxidation is a classic and cost-effective method for converting primary alcohols to carboxylic acids.[2] The reagent, chromic acid, is prepared in situ from chromium trioxide and sulfuric acid in acetone.

Causality Behind Experimental Choices: The use of acetone as a solvent is crucial as it is miscible with the aqueous Jones reagent and the organic substrate. The reaction is typically performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions. The persistence of the orange color of Cr(VI) indicates the completion of the reaction.

Experimental Protocol: Jones Oxidation of (2E)-4-methoxy-2-buten-1-ol

1. Preparation of Jones Reagent:

  • In a flask immersed in an ice-water bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and with vigorous stirring, add 50 mL of distilled water to the mixture. The final volume should be approximately 100 mL.

2. Oxidation Reaction:

  • Dissolve 10.2 g (0.1 mol) of (2E)-4-methoxy-2-buten-1-ol in 100 mL of acetone in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Continue the addition until a faint orange color persists in the reaction mixture, indicating an excess of the oxidant.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

3. Work-up and Purification:

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Decant the acetone solution from the chromium salts.

  • Wash the salts with additional acetone.

  • Combine the acetone fractions and remove the acetone under reduced pressure.

  • To the remaining aqueous solution, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure acid.

Methodology 2: TEMPO-Catalyzed Oxidation

For substrates sensitive to harsh acidic conditions, a milder and more selective alternative is the TEMPO-catalyzed oxidation.[3] This method utilizes a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach).

Causality Behind Experimental Choices: This reaction proceeds under mild, biphasic conditions (e.g., dichloromethane/water) at or near neutral pH, which enhances its functional group tolerance. The use of a catalytic amount of TEMPO makes it a more environmentally benign and cost-effective process for larger-scale synthesis.

Experimental Protocol: TEMPO-Catalyzed Oxidation

1. Reaction Setup:

  • In a round-bottom flask, dissolve 10.2 g (0.1 mol) of (2E)-4-methoxy-2-buten-1-ol in 100 mL of dichloromethane (CH₂Cl₂).

  • Add a solution of 0.16 g (1.0 mmol) of TEMPO and 1.1 g (10 mmol) of potassium bromide (KBr) in 10 mL of water.

2. Oxidation:

  • Cool the biphasic mixture to 0 °C in an ice-water bath.

  • With vigorous stirring, add 75 mL of a buffered aqueous solution of sodium hypochlorite (NaOCl, ~10-13% available chlorine) containing 2.0 g of sodium bicarbonate (NaHCO₃) dropwise, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of hydrochloric acid (HCl), followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude acid by recrystallization.

Alternative Synthetic Routes

While oxidation of the corresponding alcohol is a primary route, other methods can be employed, particularly for the stereoselective synthesis of the carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the desired carboxylic acid.[4][5] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For instance, the reaction of methyl (diethoxyphosphoryl)acetate with methoxyacetaldehyde would yield methyl (2E)-4-methoxy-2-butenoate, which can be subsequently hydrolyzed to the target acid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₈O₃[6]
Molecular Weight 116.12 g/mol [6]
Appearance White to off-white solid
Melting Point 66-67 °C[1]
CAS Number 63968-74-1[6]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, typically in CDCl₃) are as follows:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃~3.35s-3H
-CH₂-~4.10d~4.02H
=CH-CH₂-~6.95dt~15.6, ~4.01H
=CH-COOH~6.10dt~15.6, ~1.51H
-COOH~11-12br s-1H

The large coupling constant (~15.6 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

CarbonChemical Shift (δ, ppm)
-OCH₃~58.5
-CH₂-~70.0
=CH-CH₂-~145.0
=CH-COOH~122.0
-C=O~171.0

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands (in cm⁻¹) are:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300 (broad)Stretching
C=O (Carboxylic acid)1680-1710 (strong)Stretching
C=C (Alkene)1640-1680 (medium)Stretching
C-O (Ether and Acid)1050-1300 (strong)Stretching
=C-H (trans)960-980 (strong)Out-of-plane bending

The strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene, further confirming the (E)-stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
116Molecular ion [M]⁺
101[M - CH₃]⁺
85[M - OCH₃]⁺
71[M - COOH]⁺
45[COOH]⁺

Visualizing the Synthesis and Workflow

To better illustrate the synthetic process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

Synthesis_Mechanism cluster_oxidation Oxidation of (2E)-4-methoxy-2-buten-1-ol Alcohol (2E)-4-methoxy-2-buten-1-ol Aldehyde (2E)-4-methoxy-2-butenal (intermediate) Alcohol->Aldehyde [O] Acid This compound Aldehyde->Acid [O]

Caption: General oxidation pathway from the precursor alcohol to the target carboxylic acid.

Experimental_Workflow Start Start: (2E)-4-methoxy-2-buten-1-ol Reaction Oxidation (e.g., Jones or TEMPO) Start->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Characterization NMR, IR, MS, MP Analysis Purification->Characterization End Pure this compound Characterization->End

Caption: A streamlined workflow for the synthesis and characterization process.

Conclusion

This technical guide has detailed robust and reliable methods for the synthesis of this compound, with a particular focus on the oxidation of its corresponding alcohol. The provided experimental protocols are designed to be self-validating, and the comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis of this valuable chemical intermediate. By understanding the causality behind the experimental choices, scientists and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies.

References

An In-depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 63968-74-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Biology and Drug Discovery

(2E)-4-Methoxy-2-butenoic acid is a small molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an α,β-unsaturated carboxylic acid moiety and a terminal methoxy group, presents a unique combination of functionalities that render it a valuable building block and a potential pharmacophore. The conjugated system, influenced by the electron-withdrawing carboxylic acid and the electron-donating ether, makes it a reactive yet tunable scaffold for a variety of chemical transformations.

This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in research and drug development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₈O₃[PubChem][1]
Molecular Weight 116.12 g/mol [PubChem][1]
CAS Number 63968-74-1[PubChem][1]
Appearance Solid (predicted)-
Melting Point 66-67 °C[Echemi][2]
Boiling Point 248.3±23.0 °C (Predicted)[Echemi][2]
pKa 4.37±0.10 (Predicted)[Guidechem][3]
XLogP3 -0.1[PubChem][1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Wittig reaction followed by ester hydrolysis. This approach offers good control over the stereochemistry of the double bond, yielding the desired (E)-isomer.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Ester Hydrolysis methoxyacetaldehyde Methoxyacetaldehyde intermediate Methyl (2E)-4-methoxy-2-butenoate methoxyacetaldehyde->intermediate Wittig Reaction ylide Methyl (triphenylphosphoranylidene)acetate ylide->intermediate intermediate_hydrolysis Methyl (2E)-4-methoxy-2-butenoate final_product This compound intermediate_hydrolysis->final_product Hydrolysis (e.g., LiOH, THF/H₂O) caption Synthetic pathway to this compound. G cluster_0 Analytical Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data caption Workflow for spectroscopic characterization.

References

A Guide to the Spectroscopic Characterization of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid.[1][2][3][4] Its structure combines a reactive carboxylic acid moiety, a stereodefined trans-alkene, and a methoxy group, making it a valuable intermediate in organic synthesis. A thorough structural elucidation and confirmation of purity for this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and MS—used to characterize this molecule. The interpretation herein is grounded in fundamental principles of spectroscopy, offering insights into how each structural feature manifests in the resulting spectra.

Molecular Structure and Analysis

The fundamental step in any spectroscopic analysis is to understand the molecule's connectivity and stereochemistry. This compound possesses a five-carbon backbone with key functional groups that dictate its chemical and spectral properties.

  • Molecular Formula: C₅H₈O₃[1]

  • Molecular Weight: 116.12 g/mol [1]

The structure contains several distinct proton and carbon environments, an electron-withdrawing carboxylic acid group conjugated with a π-system, and an ether linkage, all of which give rise to a unique and predictable spectroscopic fingerprint.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum provides definitive information on the number of distinct protons, their connectivity through spin-spin coupling, and the trans stereochemistry of the double bond.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a10.0 - 12.0broad singlet (br s)-1H-COOH
H-c6.95 - 7.15doublet of triplets (dt)Jbc ≈ 15.5 Hz, Jcd ≈ 4.0 Hz1H=CH-CH₂
H-b5.95 - 6.15doublet of triplets (dt)Jbc ≈ 15.5 Hz, Jbd ≈ 1.5 Hz1HHOOC-CH=
H-d4.05 - 4.20doublet (d)Jcd ≈ 4.0 Hz2H-CH₂-O
H-e3.30 - 3.45singlet (s)-3H-OCH₃
Interpretation and Rationale
  • Carboxylic Acid Proton (H-a): The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. It typically appears as a broad singlet in the 10-12 ppm region.[5] Its chemical shift is concentration-dependent, and the signal will disappear upon exchange with D₂O.[5]

  • Vinylic Protons (H-b, H-c): The two protons on the C=C double bond are diastereotopic and thus have different chemical shifts.

    • H-c is at a higher chemical shift (downfield) because it is β to the electron-withdrawing carbonyl group, a position that experiences significant deshielding through conjugation.[6]

    • H-b is α to the carbonyl group and appears more upfield relative to H-c.

    • The large coupling constant between them (Jbc ≈ 15.5 Hz) is characteristic of a trans relationship between vinylic protons, providing unambiguous confirmation of the (E)-stereochemistry.[7][8]

  • Methylene Protons (H-d): These protons are adjacent to both the double bond (allylic position) and the methoxy group's oxygen atom. The oxygen atom's electronegativity shifts them downfield to ~4.1 ppm. They are coupled to the vinylic proton H-c, resulting in a doublet.

  • Methoxy Protons (H-e): The three equivalent protons of the methyl group attached to oxygen appear as a sharp singlet, characteristic of methoxy groups, typically in the 3.3-3.5 ppm range.[9]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[10][11] Chloroform-d is a common choice for its ability to dissolve many organic compounds.

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. The final solution must be clear and transparent.[10]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Place the sample in the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.[12] Perform manual or automated shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum.

    • Spectral Width: ~16 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into their electronic nature (sp³, sp², sp hybridization) and functional group identity.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon LabelChemical Shift (δ, ppm)Assignment
C1170 - 173Carbonyl (-C OOH)
C3143 - 147Vinylic (β-carbon)
C2118 - 122Vinylic (α-carbon)
C468 - 72Methylene (-C H₂-O)
C558 - 60Methoxy (-OC H₃)
Interpretation and Rationale
  • Carbonyl Carbon (C1): The C=O carbon of a carboxylic acid is highly deshielded and appears far downfield. In α,β-unsaturated systems, conjugation with the double bond provides some shielding, shifting the peak slightly upfield compared to saturated carboxylic acids.[5] A typical range is 165-175 ppm.

  • Vinylic Carbons (C2, C3): As seen in the proton spectrum, the electronic effects of the substituents create distinct signals for the two sp² carbons.

    • C3 (β-carbon): This carbon is significantly deshielded and appears further downfield due to the resonance effect of the electron-withdrawing carbonyl group, which pulls electron density away from the β-position.[6]

    • C2 (α-carbon): This carbon is more shielded relative to C3 and thus appears at a higher field (lower ppm).

  • Methylene Carbon (C4): This sp³ carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the 68-72 ppm range.

  • Methoxy Carbon (C5): The methoxy carbon signal is also shifted downfield due to the attached oxygen and typically appears around 59 ppm.[13][14]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. For ¹³C NMR, a higher concentration (25-50 mg) is often beneficial due to the low natural abundance of the ¹³C isotope.[10][11]

  • Instrumentation & Shimming: Use the same shimmed sample in the high-resolution NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to appear as singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A greater number of scans (e.g., 256 to 1024) is required to achieve adequate signal-to-noise.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by characteristic absorptions from the carboxylic acid and the conjugated C=C double bond.

Predicted IR Data
Absorption Range (cm⁻¹)IntensityFunctional GroupVibration Mode
2500 - 3300Strong, Very BroadO-H (Carboxylic Acid)Stretching
2950 - 3050MediumC-H (sp² and sp³)Stretching
1690 - 1715Strong, SharpC=O (α,β-unsaturated)Stretching
1640 - 1660MediumC=C (Alkene)Stretching
1200 - 1300StrongC-OStretching
1100 - 1120StrongC-O (Ether)Stretching
Interpretation and Rationale
  • O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • C=O Stretch: The carbonyl stretch is a strong, sharp peak. For an α,β-unsaturated carboxylic acid, this peak is shifted to a lower frequency (1690-1715 cm⁻¹) compared to a saturated acid (~1710 cm⁻¹) due to resonance, which weakens the C=O double bond character.

  • C=C Stretch: The stretching vibration of the conjugated carbon-carbon double bond appears in the 1640-1660 cm⁻¹ region. Its intensity is enhanced by the conjugation with the carbonyl group.

  • C-O Stretches: The spectrum will contain strong C-O stretching bands. The band associated with the carboxylic acid C-O bond is typically found around 1200-1300 cm⁻¹, while the ether C-O stretch appears around 1100-1120 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method that requires minimal sample preparation.[15]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply firm, even pressure, ensuring optimal contact between the sample and the crystal surface.[17]

  • Data Acquisition: Record the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[18]

  • Cleaning: After analysis, retract the press arm, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. Electron Ionization (EI) is a "hard" ionization technique that induces characteristic fragmentation, acting as a molecular fingerprint.

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)
m/z ValueProposed FragmentInterpretation
116[C₅H₈O₃]⁺˙Molecular Ion (M⁺˙)
101[C₄H₅O₃]⁺Loss of methyl radical (•CH₃)
85[C₄H₅O₂]⁺Loss of methoxy radical (•OCH₃)
71[C₃H₃O₂]⁺Loss of carboxyl radical (•COOH) followed by H rearrangement
59[C₂H₃O₂]⁺Alpha cleavage, loss of C₃H₅ radical
45[CH₂=O-CH₃]⁺Cleavage of C3-C4 bond
Interpretation and Rationale

The molecular ion peak at m/z = 116 confirms the molecular weight of the compound.[1] The fragmentation pattern is dictated by the weakest bonds and the formation of stable charged or neutral fragments.

  • Loss of •CH₃ (m/z 101): Cleavage of the O-CH₃ bond is a common fragmentation pathway for methyl ethers.

  • Loss of •OCH₃ (m/z 85): A prominent peak resulting from the cleavage of the C4-O bond, representing the loss of the methoxy group.

  • Loss of •COOH (m/z 71): Alpha cleavage next to the carbonyl group can lead to the loss of the carboxyl group.

  • Fragment at m/z 45: This characteristic fragment, [CH₂OCH₃]⁺, arises from cleavage of the C3-C4 bond and is a strong indicator of the methoxyethyl moiety.

Fragmentation_Pathway M [C₅H₈O₃]⁺˙ m/z = 116 (Molecular Ion) F101 [C₄H₅O₃]⁺ m/z = 101 M->F101 - •CH₃ F85 [C₄H₅O₂]⁺ m/z = 85 M->F85 - •OCH₃ F45 [CH₂OCH₃]⁺ m/z = 45 M->F45 - C₃H₃O₂•

References

An In-depth Technical Guide to the Solubility of (2E)-4-Methoxy-2-butenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1), a compound of interest in organic synthesis.[3][4][5] Lacking extensive published solubility data, this document establishes a predictive framework based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it details a robust, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction: Understanding this compound

This compound is a carboxylic acid derivative with the molecular formula C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol .[6][7] Its structure features several key functional groups that dictate its physical and chemical properties:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule, with a predicted pKa of approximately 4.37.[4]

  • Alkene Group (C=C): The trans (E) configured double bond introduces rigidity to the carbon chain.

  • Ether Group (-O-CH₃): The methoxy group is a polar, aprotic feature that can act as a hydrogen bond acceptor.

The compound is a solid at room temperature, with a reported melting point of 66-67 °C.[5] Understanding these structural components is the first step in predicting its behavior in different solvent environments.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The process of dissolution involves overcoming the solute-solute lattice energy and the solvent-solvent interactions to form new, more favorable solute-solvent interactions.[1]

Analysis of Intermolecular Forces

The solubility of this compound is governed by a combination of forces:

  • Hydrogen Bonding: The carboxylic acid group is the dominant contributor, readily forming strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The polarity of the carboxylic acid and ether groups will lead to favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The hydrocarbon backbone contributes to weaker, non-polar interactions.

Predicted Solubility in Different Solvent Classes

Based on the molecular structure, we can formulate hypotheses about the solubility of this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The solvent's hydroxyl group can act as both a hydrogen bond donor and acceptor, readily interacting with the compound's carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can accept hydrogen bonds from the carboxylic acid group. The absence of a donor proton in the solvent might slightly limit solubility compared to protic solvents. DMSO is a very strong solvent and is expected to show high solubility.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Very Low The lack of polarity and hydrogen bonding capability in these solvents makes it difficult to overcome the strong solute-solute interactions (crystal lattice energy) dominated by the hydrogen-bonding carboxylic acid groups.
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble These solvents have a moderate polarity. Chloroform, being slightly protic, may show slightly better solubility than DCM. Solubility is expected to be limited.

This predictive framework is essential for guiding solvent selection in experimental design, thereby saving time and resources.[8]

Experimental Determination of Thermodynamic Solubility

To obtain quantitative and reliable data, an experimental approach is necessary. The Saturation Shake-Flask Method is the gold-standard and most widely used technique for determining the equilibrium solubility of a solid in a liquid.[9][10] This method involves agitating an excess amount of the solid solute with the solvent at a controlled temperature for a sufficient duration to reach equilibrium.

Required Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifuge (optional)

Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solute Weigh excess solute into vial prep_solvent Add known volume of solvent prep_solute->prep_solvent Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->equil sep_settle Allow solid to settle equil->sep_settle sep_filter Filter supernatant with syringe filter sep_settle->sep_filter Crucial to remove undissolved solid quant_dilute Dilute saturated solution accurately sep_filter->quant_dilute quant_hplc Analyze by HPLC-UV quant_dilute->quant_hplc quant_calib Quantify against a calibration curve quant_hplc->quant_calib result Calculate Solubility (e.g., mg/mL or mol/L) quant_calib->result

Caption: Experimental workflow for the Shake-Flask solubility determination.

Detailed Step-by-Step Protocol

I. Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

  • Accurately pipette a known volume of the chosen solvent into the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[11][12] The system reaches equilibrium when the concentration of the solute in the solution no longer changes over time.

II. Sample Separation

  • Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved solids settle.

  • Carefully draw the supernatant (the clear liquid phase) into a syringe.

  • Attach a syringe filter (e.g., 0.45 µm PTFE, compatible with organic solvents) and filter the solution into a clean vial. This step is critical to remove any microscopic undissolved particles.[2]

III. Quantification via HPLC-UV Rationale for HPLC-UV: HPLC is a precise and widely used method for quantifying organic acids.[13][14] The double bond in conjugation with the carboxylic acid group in this compound should provide a suitable chromophore for UV detection, likely around 210-220 nm.[14][15]

  • Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration standards.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.7) and an organic modifier like acetonitrile or methanol.[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[15]

    • Column Temperature: 25 °C.[15]

  • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted sample solution.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results should be reported in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

SolventSolvent ClassTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)
e.g., MethanolPolar Protic25[Experimental Value][Calculated Value]
e.g., HexaneNon-Polar25[Experimental Value][Calculated Value]
e.g., AcetonePolar Aprotic25[Experimental Value][Calculated Value]
... (add other solvents)

Interpreting these results involves comparing the quantitative data against the initial predictive framework. Discrepancies may point to specific molecular interactions, such as strong solvent structuring or unique crystal packing forces, that were not initially considered.

Conclusion

While published data on the solubility of this compound is scarce, a robust understanding of its molecular structure and the principles of physical chemistry allows for strong predictions of its behavior. This guide provides both the theoretical foundation for these predictions and a detailed, field-proven experimental protocol for their empirical validation. By following the outlined shake-flask method coupled with HPLC-UV analysis, researchers can generate accurate and reproducible solubility data, a critical step in advancing any research or development project involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical considerations for the stability and storage of (2E)-4-Methoxy-2-butenoic acid, a valuable building block in synthetic organic chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with a practical, field-proven framework for experimental validation.

Introduction: Understanding the Molecule

This compound is an α,β-unsaturated carboxylic acid.[3] Its structure, featuring a conjugated system and a carboxylic acid moiety, dictates its reactivity and potential degradation pathways. The methoxy group introduces an additional site for potential chemical transformation. A thorough understanding of its stability is paramount for ensuring its quality, efficacy, and safety in downstream applications, including the protection of hydroxy groups in the synthesis of complex molecules.[1][2]

Physicochemical Properties and General Handling

While specific data for this compound is not extensively published, its structural class as an organic acid provides a basis for initial handling and storage recommendations.

PropertyGeneral Information & Recommendations
Appearance Solid (based on typical properties of similar compounds)
Storage Temperature Recommended at +4°C.[4]
pKa Estimated to be approximately 4.37, indicating it is a weak acid.[2]
General Handling Handle in a well-ventilated area.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5]

General Storage Precautions for Organic Acids:

  • Segregation: Store separately from bases, oxidizing agents, and reactive metals to prevent violent exothermic reactions and the generation of flammable or toxic gases.[7][8][9][10]

  • Containment: Utilize acid-resistant shelving and secondary containment to mitigate spills.[7][8]

  • Ventilation: Store in a well-ventilated area to disperse any potential vapors.[5][8]

  • Container Integrity: Keep containers tightly closed when not in use.[5]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that must be investigated to establish its intrinsic stability.

Hydrolysis

The ester-like methoxy group and the carboxylic acid functionality can be susceptible to hydrolysis under acidic or basic conditions.[11][12]

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group.

  • Base-Catalyzed Hydrolysis: Strong bases could facilitate the hydrolysis of the methoxy group. Flavonoids, which can contain similar moieties, are often more susceptible to base-catalyzed degradation.[11]

Oxidation

The double bond and the allylic position are potential sites for oxidation.[13][14] Common laboratory oxidizing agents, such as hydrogen peroxide, can be used to probe this degradation pathway.[11][15]

Thermal Degradation

As an α,β-unsaturated carboxylic acid, thermal stress may induce decarboxylation.[16][17] The mechanism can be complex and may involve isomerization to a β,γ-unsaturated isomer followed by decarboxylation through a cyclic transition state.[17]

Photodegradation

Exposure to UV and visible light can provide the energy to initiate photochemical reactions, particularly involving the conjugated double bond.[11] Some related compounds are known to be light-sensitive.[18]

Below is a conceptual diagram illustrating the potential degradation pathways.

Degradation_Pathways cluster_Stressors Stress Conditions cluster_Molecule This compound cluster_Products Potential Degradation Products Acid Acid/Base Hydrolysis Hydrolysis_Product Hydrolysis Products (e.g., 4-hydroxy-2-butenoic acid) Acid->Hydrolysis_Product Oxidation Oxidation Oxidation_Product Oxidation Products (e.g., epoxides, cleaved products) Oxidation->Oxidation_Product Heat Thermal Stress Decarboxylation_Product Decarboxylation Products Heat->Decarboxylation_Product Light Photolytic Stress Isomers Isomers Light->Isomers Molecule This compound Molecule->Hydrolysis_Product H+/OH- Molecule->Oxidation_Product [O] Molecule->Decarboxylation_Product Δ Molecule->Isomers

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommended Stability Testing Protocol: A Forced Degradation Study

To elucidate the degradation pathways and establish a stability-indicating analytical method, a forced degradation study is essential.[12][15][19] This involves subjecting the compound to stress conditions more severe than those encountered during routine storage.[12][15]

The following workflow outlines a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_Preparation 1. Preparation cluster_Stress 2. Stress Conditions cluster_Analysis 3. Analysis cluster_Evaluation 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) Acid_Stress Acid Hydrolysis (e.g., 0.1 M HCl, 60-80°C) Prep->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1 M NaOH, 60-80°C) Prep->Base_Stress Oxidative_Stress Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative_Stress Thermal_Stress Thermal Stress (Solid & Solution, e.g., 105°C) Prep->Thermal_Stress Photo_Stress Photolytic Stress (UV & Visible Light) Prep->Photo_Stress Neutralize Neutralize Acid/Base Samples Acid_Stress->Neutralize Base_Stress->Neutralize Oxidative_Stress->Neutralize Thermal_Stress->Neutralize Photo_Stress->Neutralize Dilute Dilute to Suitable Concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodologies

4.1.1. Analytical Method Development A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[20] A good starting point is a reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[20] Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.[20]

4.1.2. Forced Degradation Protocols

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60-80°C for various time points (e.g., 2, 8, 24 hours).[11]

    • Cool to room temperature and neutralize with 0.1 M sodium hydroxide.

    • Dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60-80°C for various time points.[11]

    • Cool and neutralize with 0.1 M hydrochloric acid.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution.

    • Add an appropriate volume of 3% hydrogen peroxide.

    • Store at room temperature for up to 7 days, monitoring at various intervals.[15]

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a controlled oven at a high temperature (e.g., 105°C) for a specified period.[11]

    • Solution State: Reflux the 1 mg/mL solution at an elevated temperature.[11]

    • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

  • Photodegradation:

    • Expose the solid compound and a 1 mg/mL solution to a combination of UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples at appropriate time points.

Data Interpretation and Reporting

The goal of the forced degradation study is to achieve 5-20% degradation of the active substance.[19] The results should be summarized in a table, detailing the percentage of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of ParentNumber of DegradantsMajor Degradant (% Area)
0.1 M HCl24 h80°CDataDataData
0.1 M NaOH8 h60°CDataDataData
3% H₂O₂48 hRTDataDataData
Heat (Solid)72 h105°CDataDataData
Light7 daysRTDataDataData

Data to be filled from experimental results.

Mass balance should be assessed to ensure that all degradation products are accounted for.[21] The structures of the major degradation products should be elucidated using techniques like LC-MS/MS and NMR.[22]

Recommended Long-Term Storage Conditions

Based on the preliminary information and the outcome of the forced degradation studies, the following long-term storage conditions are recommended:

  • Temperature: Store at 2-8°C.[4]

  • Light: Protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

  • Container: Use well-sealed, appropriate containers. For an organic acid, glass or compatible plastic containers are suitable.[7]

Conclusion

While this compound is a valuable synthetic intermediate, its stability profile is not yet fully characterized in the public domain. This guide provides a robust framework based on established scientific principles for the handling, storage, and comprehensive stability testing of this compound. By implementing the outlined forced degradation studies, researchers can ensure the integrity of the material, develop validated stability-indicating methods, and confidently utilize this reagent in their research and development endeavors.

References

A Researcher's Guide to Sourcing (2E)-4-Methoxy-2-butenoic Acid: From Supplier Selection to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1), a versatile α,β-unsaturated carboxylic acid, is a valuable building block in modern organic synthesis. Its unique chemical structure, featuring a conjugated system with both an electron-withdrawing carboxyl group and an electron-donating methoxy group, makes it a key intermediate in the synthesis of complex molecules, including natural product analogs and pharmacologically active compounds.[1] This guide provides an in-depth analysis of the commercial landscape for this reagent, offering practical insights into supplier evaluation, quality control, and safe handling, tailored for the discerning needs of the research and drug development community.

The Strategic Importance of this compound in Synthesis

The utility of this compound in research and development stems from its reactive nature and defined stereochemistry. The "(2E)" configuration ensures stereospecificity in subsequent reactions, a critical factor in the synthesis of chiral molecules and drug candidates. Its primary applications include:

  • Michael Acceptor: The electron-deficient β-carbon makes it an excellent Michael acceptor for nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation.

  • Heterocyclic Synthesis: It serves as a precursor for the construction of various oxygen-containing heterocycles through cycloaddition and annulation reactions.[1]

  • Structure-Activity Relationship (SAR) Studies: The methoxybutenoic acid motif can be incorporated into larger molecular frameworks to probe the SAR of potential drug candidates, particularly those targeting enzymes and receptors that recognize carboxylic acids.[1]

  • Protecting Group Chemistry: This compound is also utilized in the protection of hydroxyl groups in molecules, forming esters like cronate, which can be selectively cleaved later in a synthetic route.[2][3][4]

The successful execution of these synthetic strategies is intrinsically linked to the quality and purity of the starting material. Therefore, a thorough understanding of the commercial supply chain and robust quality assessment procedures are paramount.

Navigating the Commercial Supplier Landscape

A number of chemical suppliers offer this compound for research purposes. The choice of supplier should be based on a combination of factors including stated purity, available documentation, scale-up capabilities, and technical support.

SupplierNoted Purity/GradesScaleServicesWebsite/Contact
Clearsynth High Purity, often accompanied by a Certificate of AnalysisResearch quantitiesCustom synthesis, analytical services--INVALID-LINK--[5]
LGC Standards (distributor for TRC) Neat format, with options for "Exact Weight" packaging and a detailed Certificate of Analysis250 mg, 1 g, 2.5 gHigh-quality reference materials--INVALID-LINK--[6]
Dayang Chem (Hangzhou) Co., Ltd. Gram grade for research to bulk for industrial productionResearch to IndustrialCustom synthesis, contract manufacturing--INVALID-LINK--[7]
Santa Cruz Biotechnology, Inc. For Research Use Only, Certificate of Analysis available for specific lotsResearch quantitiesBiochemicals for proteomics research--INVALID-LINK--[8]
Benchchem High-purity, synthetic chemical intermediateResearch quantitiesFocus on research chemicals--INVALID-LINK--[1]
Shanghai Shichang New Material Co., Ltd. ≥99.5% purity claimedKilogram scaleCustom synthesis solutions--INVALID-LINK--[9]
ChemicalBook Lists multiple suppliers with varying purities (e.g., 98% min)Varies by supplierAggregator platform--INVALID-LINK--[2]

Expert Insight: While price is a consideration, for drug development applications, prioritizing suppliers who provide comprehensive analytical data and have a proven track record of quality is a more prudent long-term strategy. The cost of failed experiments due to impure reagents far outweighs the initial savings from a cheaper, less-characterized source.

The Cornerstone of Trust: Quality Control and Verification

The adage "you are what you start with" holds particularly true in multi-step synthesis. Impurities in this compound can lead to side reactions, low yields, and difficult purification steps, ultimately compromising the integrity of the final product.

Decoding the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is the single most important document for assessing the quality of a chemical reagent. While a specific, publicly available CoA for this compound is not readily found, a researcher should expect and demand a CoA from their supplier that includes the following:

  • Identification: CAS number, molecular formula, and molecular weight.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should be clearly stated as a percentage.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key signals to look for include the vinyl protons, the methylene protons adjacent to the methoxy group, and the methoxy protons themselves. The coupling constants of the vinyl protons can confirm the (E)-stereochemistry.

    • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.

  • Physical Properties: Appearance, melting point, and solubility.

  • Date of Analysis and Batch Number: Essential for traceability.

Understanding Potential Impurities

Knowledge of the potential synthesis routes for this compound can provide insight into likely impurities. While specific proprietary methods are not always disclosed, general synthetic strategies for α,β-unsaturated carboxylic acids often involve aldol-type condensations or Wittig-type reactions.[10] Potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • (Z)-isomer: The cis-isomer of the double bond.

  • Byproducts from Side Reactions: These will be specific to the synthetic route employed.

  • Residual Solvents: Solvents used in the reaction and purification steps.

The following diagram illustrates a generalized workflow for the quality control of incoming this compound.

QC_Workflow cluster_0 Supplier Documentation Review cluster_1 In-House Verification (Recommended) cluster_2 Decision CoA_Request Request Certificate of Analysis CoA_Review Review CoA for Completeness and Plausibility CoA_Request->CoA_Review NMR_Analysis ¹H NMR Spectroscopy CoA_Review->NMR_Analysis If CoA is satisfactory Reject_Lot Reject Lot and Contact Supplier CoA_Review->Reject_Lot If CoA is unsatisfactory HPLC_Analysis HPLC Analysis NMR_Analysis->HPLC_Analysis Purity_Confirmation Confirm Purity and Identity HPLC_Analysis->Purity_Confirmation Accept_Lot Accept Lot for Use in Research Purity_Confirmation->Accept_Lot If specifications are met Purity_Confirmation->Reject_Lot If specifications are not met

Caption: A recommended workflow for the quality control of this compound.

Key Experimental Protocols for In-House Verification

For critical applications, especially in drug development, in-house verification of the supplier's CoA is strongly recommended.

Protocol 1: ¹H NMR Spectroscopy for Identity and Isomeric Purity

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Confirm the presence of all expected proton signals.

    • Integrate the signals to verify the correct proton ratios.

    • Analyze the coupling constant (J-value) of the vinyl protons. For the (E)-isomer, a coupling constant of approximately 15-18 Hz is expected. The presence of signals with a smaller coupling constant (typically 10-12 Hz) may indicate the presence of the (Z)-isomer.

Protocol 2: HPLC for Purity Determination

While the exact conditions will depend on the available instrumentation and columns, a general reverse-phase HPLC method can be developed.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: UV detection at a wavelength where the α,β-unsaturated system absorbs (e.g., around 210-230 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) and dilute to an appropriate concentration for analysis.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safe Handling and Storage: A Prerequisite for Good Science

This compound, like many α,β-unsaturated carboxylic acids, requires careful handling to ensure laboratory safety.

Hazard Profile:

  • Skin Irritation: Causes skin irritation.[4][11]

  • Eye Irritation: Causes serious eye irritation.[4][11]

  • Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

The following flowchart outlines the essential steps for the safe handling of this compound.

Safe_Handling_Workflow Start Start: Handling Procedure PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Weighing Carefully Weigh the Required Amount Fume_Hood->Weighing Dissolution Dissolve in a Suitable Solvent Weighing->Dissolution Reaction_Setup Set up the Reaction Apparatus Dissolution->Reaction_Setup Waste_Disposal Dispose of Waste in Designated Containers Reaction_Setup->Waste_Disposal Cleanup Clean Work Area and Equipment Waste_Disposal->Cleanup Storage Store Unused Reagent Properly Cleanup->Storage End End of Procedure Storage->End

References

An In-depth Technical Guide to Acid-Labile Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Temporary Protection

In the intricate world of multi-step organic synthesis, the path from simple precursors to complex target molecules like pharmaceuticals is rarely linear. Molecules of interest are often polyfunctional, meaning they possess multiple reactive sites.[1] A direct synthetic transformation on one functional group can fail or lead to a mixture of undesired products if other reactive groups are not temporarily masked or "protected."[2] This necessity gave rise to the concept of the protecting group: a reversible chemical modification that renders a functional group inert to a specific set of reaction conditions.[2]

An ideal protecting group must be easily and selectively introduced, stable to a wide range of subsequent reaction conditions, and, crucially, be selectively removed in high yield under mild conditions that do not affect the rest of the molecule.[2] The principle of orthogonality is paramount; in a molecule with multiple protecting groups, one should be able to remove a specific group without affecting the others.[3] Acid-labile protecting groups, which are cleaved under acidic conditions, form a cornerstone of this strategy due to their versatility and the fine-tuning of their reactivity.[4]

The Core Mechanism: Controlled Carbocation Formation

The lability of an acid-labile protecting group is intrinsically linked to the stability of the carbocation formed upon its cleavage. The general mechanism involves the protonation of a heteroatom (typically oxygen) by a Brønsted or Lewis acid, weakening the adjacent carbon-oxygen bond.[5] This is followed by the departure of the protected functional group, generating a stabilized carbocation. This carbocation is then neutralized, often by forming a volatile byproduct.

The stability of this carbocation dictates the harshness of the acidic conditions required for deprotection. Groups that form highly stable carbocations (e.g., trityl, tert-butyl) are very acid-labile and can be removed under mild conditions.[6] Conversely, groups that would form less stable carbocations require stronger acids for cleavage. This predictable relationship allows chemists to strategically select protecting groups of varying lability for different stages of a synthesis.

Caption: General mechanism of acid-catalyzed deprotection.

Key Classes of Acid-Labile Protecting Groups

tert-Butoxycarbonyl (Boc) Group for Amines

The Boc group is arguably the most common acid-labile protecting group for amines, central to peptide synthesis and the synthesis of nitrogen-containing pharmaceuticals.[7][8]

  • Mechanism & Rationale : The Boc group is installed using di-tert-butyl dicarbonate (Boc)₂O.[8] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[9] The mechanism begins with protonation of the carbonyl oxygen, followed by cleavage to form the highly stable tert-butyl cation.[3][7] This cation is usually scavenged by the TFA counterion or fragments into gaseous isobutylene. The resulting carbamic acid intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.[3][6] This formation of gaseous byproducts provides a strong thermodynamic driving force for the reaction.[8]

  • Potential Issues : A key consideration during Boc deprotection is the potential for the reactive t-butyl cation to alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or thiols.[6] To mitigate this, "scavengers" like triethylsilane or anisole are often added to the reaction mixture to trap the carbocation.

Experimental Protocol: Boc Deprotection of an N-Protected Amine

  • Dissolution : Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[9]

  • Acid Addition : To the stirred solution, add trifluoroacetic acid (TFA). A common formulation is a solution of 25-50% TFA in DCM.[7][9] The reaction is typically performed at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is usually complete within 30 minutes to 2 hours.[9]

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. It is often necessary to co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • Neutralization & Isolation : The resulting product is an ammonium trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) or use a basic ion-exchange resin. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Ethers: tert-Butyl (t-Bu) and Trityl (Tr) Groups for Alcohols

Ethers are a robust class of protecting groups for alcohols. Acid-labile variants are those that form stabilized carbocations upon cleavage.

  • tert-Butyl (t-Bu) Ethers : These are stable to strong bases and many nucleophiles, making them excellent choices for multi-step syntheses.[10] They are more acid-stable than Boc groups but can be cleaved with strong acids like TFA or Lewis acids.[11][12] Their introduction can be achieved using isobutylene with a strong acid catalyst or via reagents like tert-butyl 2,2,2-trichloroacetimidate under milder conditions.[13]

  • Trityl (Tr) Group : The triphenylmethyl (trityl) group is significantly larger and more acid-labile than the t-Bu group.[4][14] Its steric bulk allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[15] The exceptional stability of the triphenylmethyl cation means that the Tr group can be removed under very mild acidic conditions, such as 80% acetic acid in water, which leaves many other acid-labile groups intact.[14] Electron-donating groups on the phenyl rings (e.g., methoxy) can further increase the lability, with the dimethoxytrityl (DMTr) group being a cornerstone of automated DNA and RNA synthesis.[14][16]

Experimental Protocol: Trityl Protection of a Primary Alcohol

  • Setup : Dissolve the alcohol (1.0 eq) in anhydrous pyridine. Add 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq).

  • Reagent Addition : Add trityl chloride (Tr-Cl, 1.1 eq) portion-wise to the solution at room temperature. The pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[14]

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC.

  • Quenching and Extraction : Cool the reaction mixture and quench by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Washing : Wash the organic layer sequentially with dilute aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Acetals and Ketals for Alcohols and Carbonyls

Acetals and ketals are used to protect 1,2- and 1,3-diols, as well as aldehydes and ketones.[17] They are formed by the acid-catalyzed reaction of the substrate with an alcohol, diol, or orthoester.

  • For Alcohols (THP, MOM, MEM) : Tetrahydropyranyl (THP) ethers are commonly used to protect alcohols.[18] They are stable to basic conditions, organometallic reagents, and hydride reductions.[18] However, their introduction creates a new stereocenter, which can complicate characterization. Methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers are also widely used and offer different cleavage conditions.[18]

  • For Carbonyls : Aldehydes and ketones can be protected by reacting them with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal (a 1,3-dioxolane).[19] This transformation renders the carbonyl carbon non-electrophilic, protecting it from nucleophiles and reducing agents.[20][21] The protecting group is readily removed by hydrolysis with aqueous acid.[22][23]

Caption: A typical workflow involving an acetal protecting group.

Silyl Ethers

While most commonly cleaved by fluoride ions, many silyl ethers also exhibit significant acid lability, which is highly dependent on the steric bulk around the silicon atom.[24] The stability towards acid increases dramatically with steric hindrance.[25]

  • Relative Acid Stability : The general order of stability in acidic media is: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [24][26]

This vast range allows for selective deprotection. For instance, a highly labile trimethylsilyl (TMS) ether can be cleaved with very mild acid, leaving a tert-butyldimethylsilyl (TBDMS) ether on the same molecule untouched.[24] TBDMS ethers themselves can be cleaved with moderately acidic conditions, such as acetic acid in a THF/water mixture.[27]

Comparative Analysis and Strategic Selection

The choice of an acid-labile protecting group is a critical strategic decision in synthesis design. It depends on the stability of the substrate, the conditions of upcoming reaction steps, and the presence of other protecting groups.

Protecting GroupProtected Functional GroupTypical Deprotection ConditionsRelative LabilityKey Advantages/Disadvantages
Boc AmineTFA in DCM; HCl in DioxaneVery HighVolatile byproducts; Risk of t-Bu alkylation.[6][8]
Trityl (Tr) Primary Alcohol80% Acetic Acid; mild TFAVery HighSterically bulky, selective for 1° alcohols.[15]
THP AlcoholAcetic Acid in THF/H₂O; p-TsOHHighCreates a new stereocenter.[18]
t-Butyl Ether AlcoholStrong Acid (e.g., TFA)ModerateVery stable to base and nucleophiles.[10][12]
TBDMS AlcoholAcetic Acid in THF/H₂O; HFModerate-LowGood balance of stability and ease of removal.[27]
Acetal (Dioxolane) Aldehyde/KetoneAqueous Acid (e.g., dil. HCl)HighExcellent protection against bases/nucleophiles.[20]

Conclusion

Acid-labile protecting groups are indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high precision. A deep understanding of their underlying cleavage mechanisms, relative stabilities, and practical applications is essential for researchers in drug discovery and development. The ability to rationally select a protecting group based on carbocation stability and to execute its introduction and removal with high fidelity is a hallmark of sophisticated synthetic strategy. As synthetic targets become more complex, the continued development of novel, highly selective, and orthogonal protecting group strategies will remain a vital area of chemical research.

References

(2E)-4-Methoxy-2-butenoic Acid: A Scoping Review of Potential Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2E)-4-Methoxy-2-butenoic acid is a structurally simple α,β-unsaturated carboxylic acid. While its current primary application lies in synthetic organic chemistry as a protecting group and chemical intermediate, its intrinsic chemical features—a Michael acceptor and a carboxylic acid moiety, decorated with a methoxy group—suggest a rich, yet largely unexplored, potential in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive analysis of the plausible therapeutic applications of this compound, grounded in an understanding of its structure-activity relationships. We will explore its potential as an anti-inflammatory agent, a covalent inhibitor for oncology targets, and a histone deacetylase (HDAC) inhibitor. For each proposed application, a scientific rationale is presented alongside a detailed, actionable experimental workflow for validation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this versatile scaffold.

Introduction to this compound: Beyond a Synthetic Intermediate

This compound, with the chemical formula C5H8O3, is a small molecule characterized by an α,β-unsaturated carbonyl system and a terminal methoxy group.[4][5] Its current utility is predominantly in the realm of synthetic chemistry, where it is employed in the protection of hydroxyl groups.[2][3] However, the convergence of three key functional groups within its compact structure—the carboxylic acid, the conjugated double bond, and the methoxy group—presents a compelling case for its investigation as a bioactive molecule.

The α,β-unsaturated carbonyl moiety makes the compound a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[6][7] This mechanism is a cornerstone of several approved drugs, particularly in oncology. The carboxylic acid group provides a handle for ionic interactions and hydrogen bonding, crucial for receptor recognition and often a key feature of enzyme inhibitors.[8] Finally, the methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target engagement.[9][10]

This guide will systematically deconstruct the therapeutic potential of this compound, moving from theoretical rationale to practical, high-level experimental design.

Physicochemical Properties and Bioavailability Considerations

A preliminary assessment of the physicochemical properties of this compound is essential for evaluating its drug-like potential.

PropertyValueSource
Molecular Formula C5H8O3PubChem[4]
Molecular Weight 116.12 g/mol PubChem[4]
pKa (Predicted) 4.37 ± 0.10Guidechem[2]
XLogP3 -0.1Echemi[11]

The low molecular weight and negative XLogP3 value suggest good aqueous solubility, a favorable characteristic for parenteral administration. The predicted pKa indicates that the carboxylic acid will be predominantly ionized at physiological pH, which may limit passive diffusion across cell membranes but can be advantageous for targeting extracellular enzymes or transporters.

Potential Application I: Anti-Inflammatory Therapeutics

Scientific Rationale

The α,β-unsaturated carbonyl system in this compound is a key structural alert for potential anti-inflammatory activity. Many natural and synthetic compounds with this motif exert anti-inflammatory effects by covalently modifying key signaling proteins in inflammatory pathways, such as Keap1, leading to the activation of the antioxidant Nrf2 pathway.[12] Furthermore, the methoxy group has been shown to enhance the anti-inflammatory properties of certain small molecules.[9][10] The combination of these two features in a single small molecule makes a compelling case for its investigation as a novel anti-inflammatory agent.

Proposed Mechanism of Action

We hypothesize that this compound can penetrate cells and act as a Michael acceptor, forming a covalent adduct with the sulfhydryl group of a cysteine residue on a key inflammatory regulator, such as IKKβ or Keap1. This covalent modification could inhibit the pro-inflammatory NF-κB pathway or activate the anti-inflammatory Nrf2 pathway, respectively, leading to a reduction in the production of pro-inflammatory cytokines.

Anti-inflammatory_Mechanism cluster_cell Macrophage Compound This compound Keap1 Keap1 Compound->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Gene Transcription Anti_inflammatory_Effect Anti_inflammatory_Effect Antioxidant_Genes->Anti_inflammatory_Effect Reduced Inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Keap1

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Validation Workflow

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended for validating the anti-inflammatory potential.

Objective: To assess the ability of this compound to suppress inflammatory responses in a cellular model.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Macrophages [2][4]

  • Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Pre-incubate the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 4-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the IC50 value for the inhibition of cytokine release.

Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of inflammatory disease.

Protocol: Collagen-Induced Arthritis (CIA) in Mice [13][14]

  • Induction of Arthritis: Immunize DBA/1 mice with bovine type II collagen emulsified in Freund's complete adjuvant.

  • Compound Administration: Once clinical signs of arthritis appear, administer this compound daily via intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., methotrexate) should be included.

  • Clinical Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema, and assign a clinical score.

  • Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Anti_inflammatory_Workflow Start Hypothesis: This compound has anti-inflammatory activity In_Vitro In Vitro Screening: LPS-induced cytokine release in THP-1 macrophages Start->In_Vitro In_Vivo In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in mice In_Vitro->In_Vivo If promising activity Mechanism Mechanism of Action Studies: Western blot for Nrf2 activation, IKKβ inhibition In_Vivo->Mechanism Conclusion Conclusion: Assessment of therapeutic potential Mechanism->Conclusion

Caption: Experimental workflow for anti-inflammatory validation.

Potential Application II: Covalent Inhibitors in Oncology

Scientific Rationale

The α,β-unsaturated carbonyl moiety of this compound makes it a potential covalent inhibitor.[6][7] Covalent inhibitors have gained significant interest in oncology as they can achieve prolonged target engagement and high potency. By targeting a non-catalytic cysteine residue in a kinase or other enzyme crucial for cancer cell survival, this compound could serve as a starting point for the development of novel anti-cancer agents.

Proposed Target and Mechanism

A plausible target for a small, electrophilic molecule like this compound could be a protein with a reactive cysteine residue in or near a binding pocket. For instance, certain kinases in the EGFR family or Bruton's tyrosine kinase (BTK) are known to be targeted by covalent inhibitors. The compound could form a covalent bond with the cysteine, leading to irreversible inhibition of the enzyme's activity and subsequent downstream signaling pathways that promote cancer cell proliferation and survival.

Experimental Validation Workflow

Objective: To assess the anti-proliferative activity of this compound against a panel of cancer cell lines.

Protocol: MTT Assay [15]

  • Cell Seeding: Seed various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Objective: To confirm covalent binding to a putative target protein.

Protocol: Intact Protein Mass Spectrometry

  • Protein Incubation: Incubate a purified recombinant target protein (e.g., a kinase with a known reactive cysteine) with this compound.

  • Mass Spectrometry Analysis: Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS) to detect a mass shift corresponding to the covalent adduction of the compound.

  • Peptide Mapping: Digest the adducted protein with trypsin and perform tandem mass spectrometry (MS/MS) to identify the specific cysteine residue that has been modified.

Potential Application III: Histone Deacetylase (HDAC) Inhibition

Scientific Rationale

The carboxylic acid moiety of this compound bears structural resemblance to the side chain of lysine, the substrate for histone deacetylases (HDACs). HDAC inhibitors are an established class of anti-cancer agents. The carboxylic acid can chelate the zinc ion in the active site of class I, II, and IV HDACs, leading to their inhibition. The α,β-unsaturated system could further interact with the enzyme active site, potentially conferring selectivity.

Proposed Mechanism of Action

We propose that this compound can bind to the active site of HDAC enzymes. The carboxylate group would coordinate with the catalytic zinc ion, while the rest of the molecule interacts with the hydrophobic tunnel of the active site, leading to the inhibition of the deacetylation of histone and non-histone proteins. This would result in hyperacetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition Compound This compound HDAC HDAC Active Site (with Zn2+) Compound->HDAC Binds to active site (Carboxylate-Zn2+ interaction) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Gene_Expression Altered Gene Expression HDAC->Gene_Expression Inhibition leads to hyperacetylation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of HDAC inhibition.

Experimental Validation Workflow

Objective: To determine the inhibitory activity of this compound against HDAC enzymes.

Protocol: Fluorogenic HDAC Activity Assay [5][11][16]

  • Assay Setup: In a 96-well plate, combine a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC isoforms), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value for HDAC inhibition.

Objective: To confirm that this compound induces histone hyperacetylation in cells.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its HDAC IC50 value for 24 hours.

  • Histone Extraction: Isolate histone proteins from the treated cells.

  • Western Blotting: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

  • Analysis: Quantify the levels of histone acetylation relative to a loading control (e.g., total H3).

Potential Toxicities and Mitigation Strategies

The primary concern for a Michael acceptor is off-target reactivity, which can lead to toxicity.[17] The electrophilicity of the α,β-unsaturated system needs to be finely tuned to ensure sufficient reactivity for target engagement while minimizing indiscriminate reactions with other biological nucleophiles. Should this compound show promising activity but also toxicity, medicinal chemistry efforts could focus on modifying its structure to modulate its reactivity. For example, the introduction of electron-withdrawing or -donating groups could be explored to fine-tune the electrophilicity of the Michael acceptor.

Conclusion and Future Directions

This compound represents a simple, yet intriguing, starting point for drug discovery programs. Its constituent functional groups suggest a diverse range of potential therapeutic applications, from anti-inflammatory and anti-cancer to epigenetic modulation. The experimental workflows outlined in this guide provide a clear and actionable path for the systematic evaluation of these hypotheses. Future research should focus on a comprehensive biological evaluation of this compound and its analogs to unlock their full therapeutic potential. The synthesis of a focused library of derivatives with modifications to the methoxy group and the substitution pattern on the double bond could lead to the discovery of novel and potent drug candidates.

References

Methodological & Application

Application Notes & Protocols: Strategic Esterification of Alcohols with (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of (2E)-4-Methoxy-2-butenoic Acid Esters

This compound is a valuable chemical intermediate characterized by an α,β-unsaturated carboxylic acid moiety.[1] This conjugated system, featuring both an electron-donating methoxy group and an electron-withdrawing carboxyl group, makes it a versatile building block in organic synthesis. Its esters are frequently employed in the construction of more complex molecular architectures, including natural product analogs and pharmacologically active compounds.[2] The defined (2E) stereochemistry is crucial for ensuring predictable outcomes in subsequent synthetic transformations.[1]

The direct esterification of this substrate, however, requires careful consideration. The presence of the conjugated double bond introduces potential complications, such as susceptibility to Michael addition or polymerization under harsh reaction conditions. Therefore, the selection of an appropriate esterification protocol is paramount to achieving high yields and preserving the structural integrity of the molecule. This document provides a detailed guide to several robust methods for the esterification of alcohols with this compound, tailored for researchers in synthetic chemistry and drug development.

Strategic Considerations for Esterification

The choice of esterification method is dictated by the nature of the alcohol substrate (e.g., primary, secondary, tertiary, sterically hindered) and the overall sensitivity of the starting materials. While classical methods like Fischer esterification are simple, they often require high temperatures and strong acids, which can be detrimental to sensitive substrates.[3][4] Modern coupling methods offer milder and more controlled alternatives, mitigating the risk of side reactions.

Below is a comparative overview of recommended protocols, each with distinct advantages for specific synthetic challenges.

Comparative Overview of Esterification Methodologies
Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH)Reflux, 1-10 hoursInexpensive, simple setup, good for simple primary/secondary alcohols.[4]Harsh conditions (heat, strong acid), reversible reaction requiring water removal.[3][5][6] Not suitable for sensitive or tertiary alcohols.[3][7]
Steglich Carbodiimide (DCC, EDC), DMAP (catalyst)Room Temperature, Polar Aprotic Solvents (DCM, THF)Very mild conditions, suitable for acid-labile substrates and sterically demanding alcohols.[8][9]Byproduct (urea) can complicate purification, DCC is a known allergen.[10] Potential for N-acylurea side product formation.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPRoom Temperature, Aprotic Solvents (Toluene, THF)High yields, short reaction times, effective for highly functionalized and sterically hindered substrates.[11][12]Requires a two-step (or one-pot, two-stage) procedure, TCBC can be less reactive in some cases due to steric hindrance.[13]
Mitsunobu Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)0 °C to Room Temperature, THFMild, redox-neutral conditions.[14] Proceeds with complete inversion of stereochemistry at the alcohol's chiral center.[15][16]Byproducts (triphenylphosphine oxide, hydrazine derivative) can be difficult to remove.[17] DEAD is potentially explosive.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most relevant esterification methods. Researchers should select the protocol best suited to their specific alcohol and laboratory capabilities.

Workflow Visualization

The general workflow for any esterification protocol follows a logical sequence from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Reagents & Glassware setup Inert Atmosphere Setup (N2 or Ar) reagents->setup Step 1 addition Controlled Reagent Addition (e.g., 0 °C) setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quench Quenching monitoring->quench Step 2 extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, IR, MS) purify->characterize Step 3

Caption: General experimental workflow for ester synthesis.

Protocol 1: Steglich Esterification (Recommended for Sensitive Alcohols)

This method is highly effective for a broad range of alcohols, including those with acid-sensitive functional groups, due to its exceptionally mild, neutral conditions.[9]

Mechanism Rationale: A carbodiimide (DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms an even more reactive acylpyridinium species, which is readily attacked by the alcohol to yield the ester.[8] DMAP is crucial for accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct.[10]

G Acid R-COOH (this compound) O_acyl O-Acylisourea Intermediate Acid->O_acyl + DCC DCC DCC->O_acyl + Acyl_DMAP Acyl-DMAP+ Intermediate (Highly Reactive) O_acyl->Acyl_DMAP + DCU Dicyclohexylurea (DCU) O_acyl->DCU forms DMAP DMAP DMAP->Acyl_DMAP + Acyl_DMAP->DMAP regenerates Ester R-COOR' Acyl_DMAP->Ester + Alcohol R'-OH Alcohol->Ester +

Caption: Simplified Steglich esterification reaction pathway.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or EDC (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound, the alcohol, and DMAP.

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of DCC in a small volume of anhydrous DCM dropwise to the stirred mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Yamaguchi Esterification (Recommended for Sterically Hindered Alcohols)

This protocol is particularly advantageous for synthesizing esters from sterically demanding secondary or tertiary alcohols where other methods may fail.[11][18]

Mechanism Rationale: The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC).[11] This anhydride is then regioselectively attacked by DMAP at the less hindered carbonyl carbon, forming a highly electrophilic acylpyridinium intermediate that reacts rapidly with the alcohol.[11][13]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alcohol (1.2 - 2.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi Reagent, 1.1 equiv)[13]

  • Anhydrous Triethylamine (Et₃N, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 2.0 - 3.0 equiv)

  • Anhydrous Toluene or THF

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound and dissolve in anhydrous toluene.

  • Anhydride Formation: Add triethylamine to the solution and stir for 10 minutes at room temperature. Then, add TCBC and stir the mixture for 1-2 hours to form the mixed anhydride.

  • Alcohol Addition: In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

  • Reaction: Add the solution of the alcohol and DMAP dropwise to the mixed anhydride solution at room temperature.

  • Monitoring: Stir the reaction for 2-8 hours, monitoring its progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with a saturated solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Mitsunobu Reaction (For Stereochemical Inversion)

The Mitsunobu reaction is the method of choice when a specific stereochemical outcome—inversion of configuration at a chiral alcohol's stereocenter—is desired.[17][16]

Mechanism Rationale: Triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) react to form a phosphonium salt. The alcohol adds to this species, forming an alkoxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group.[15][17] The carboxylate of this compound then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 reaction, resulting in a clean inversion of stereochemistry.[16]

Materials and Reagents:

  • This compound (1.2 equiv)

  • Chiral secondary alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)

  • Anhydrous THF

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the alcohol, this compound, and triphenylphosphine.

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • DEAD/DIAD Addition: Add the DEAD or DIAD solution dropwise via syringe over 20-30 minutes. A color change and/or formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is almost always achieved via column chromatography.

  • Purification: Directly load the crude residue onto a silica gel column and elute with a hexanes/ethyl acetate gradient to isolate the desired ester.

Product Characterization

Confirmation of the ester product's identity and purity is essential. The following analytical techniques are standard:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure. Expect to see characteristic peaks for the vinyl protons of the butenoate backbone, the methoxy group, and the alkyl chain of the alcohol portion. The chemical shifts of protons alpha to the newly formed ester linkage will be diagnostic.

  • Infrared (IR) Spectroscopy: To verify the presence of the ester functional group. Look for a strong C=O stretch characteristic of an α,β-unsaturated ester (typically ~1715-1730 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid starting material.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.

References

Application Notes and Protocols: Acid-Catalyzed Cleavage of (2E)-4-Methoxy-2-butenoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The (2E)-4-methoxy-2-butenoate ester moiety has emerged as a valuable functional group, often serving as a masked precursor to γ-hydroxycrotonate or related structures. The controlled cleavage of the enol ether within this framework under acidic conditions is a key transformation that unmasks a reactive carbonyl group, paving the way for subsequent synthetic manipulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of the acid-catalyzed cleavage of (2E)-4-methoxy-2-butenoate esters.

These esters are synthetic equivalents of methyl acetoacetate, a versatile building block in organic synthesis.[1] The masked functionality allows for reactions at other positions under conditions that might be incompatible with a free ketone.[1] The acid-catalyzed hydrolysis of the enol ether functionality is a critical step to reveal the β-ketoester substructure, enabling a cascade of further synthetic possibilities.

Mechanistic Insights: The "Why" Behind the Protocol

The acid-catalyzed cleavage of a (2E)-4-methoxy-2-butenoate ester is fundamentally an acid-catalyzed hydrolysis of an enol ether.[2][3][4] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into a series of well-defined elementary steps:

  • Protonation of the Ether Oxygen: The reaction initiates with the protonation of the methoxy group's oxygen atom by a strong acid. This is a critical activation step, as it transforms the methoxy group into a much better leaving group (methanol).[5][6]

  • Formation of a Resonancestabilized Cation: Following protonation, the departure of methanol generates a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized across the oxygen and carbon atoms, which contributes to the stability of this intermediate.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. This step leads to the formation of a hemiacetal intermediate.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization of the hemiacetal intermediate results in the formation of the final γ-keto ester product and regenerates the acid catalyst.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed cleavage.

Acid-Catalyzed Cleavage Mechanism Start (2E)-4-Methoxy-2-butenoate Ester Protonated Protonated Ether Start->Protonated + H⁺ Cation Resonance-Stabilized Cation Protonated->Cation - CH₃OH Hemiacetal Hemiacetal Intermediate Cation->Hemiacetal + H₂O Product γ-Keto Ester Hemiacetal->Product - H⁺ Methanol Methanol H2O H₂O H3O H₃O⁺ H_plus H⁺ Experimental Workflow Setup Reaction Setup Addition Acid Addition Setup->Addition Monitor Reaction Monitoring (TLC/LC-MS) Addition->Monitor Quench Quenching with NaHCO₃ Monitor->Quench Extract Extraction with Ethyl Acetate Quench->Extract Dry Drying and Concentration Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Pure γ-Keto Ester Purify->Product

References

Application Notes and Protocols for the Deprotection of the 4-Methoxybenzyl (PMB) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Methoxybenzyl (PMB) Ether Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The 4-methoxybenzyl (PMB) ether stands out as a robust and versatile protecting group for hydroxyl functionalities. Its widespread adoption stems from its ease of installation, general stability across a range of reaction conditions, and, most critically, the diverse and mild methods available for its cleavage. This application note provides a comprehensive overview of the deprotection conditions for the PMB group, delving into the underlying mechanisms and offering detailed, field-tested protocols.

The PMB group's utility is underscored by the electronic nature of the 4-methoxy substituent. This electron-donating group on the benzyl ring plays a crucial role in the primary deprotection strategies, namely oxidative and acidic cleavage. The increased electron density at the benzylic position facilitates transformations that are often more sluggish or require harsher conditions for the parent benzyl (Bn) group.

Mechanistic Insights into PMB Deprotection

A thorough understanding of the reaction mechanisms is fundamental to selecting the optimal deprotection strategy and troubleshooting potential issues. The two principal pathways for PMB ether cleavage are oxidative cleavage and acidic hydrolysis.

Oxidative Cleavage

The most common and often preferred method for PMB deprotection is oxidative cleavage, typically employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The electron-rich nature of the PMB group is key to the success of this method.

The reaction with DDQ is initiated by the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a benzylic radical cation. Subsequent hydride abstraction by DDQ leads to the formation of an oxocarbenium ion. This highly electrophilic intermediate is then quenched by water to afford the deprotected alcohol, 4-methoxybenzaldehyde, and the hydroquinone of DDQ.

PMB_Ether PMB-OR Charge_Transfer Charge-Transfer Complex PMB_Ether->Charge_Transfer + DDQ DDQ DDQ Radical_Cation Benzylic Radical Cation Charge_Transfer->Radical_Cation SET Oxocarbenium Oxocarbenium Ion Radical_Cation->Oxocarbenium - H⁻ Alcohol R-OH Oxocarbenium->Alcohol + H₂O PMB_Aldehyde 4-Methoxy- benzaldehyde Oxocarbenium->PMB_Aldehyde + H₂O H2O H₂O

Figure 1: Oxidative deprotection of a PMB ether using DDQ.

Acidic Cleavage

The PMB group can also be removed under acidic conditions, often with trifluoroacetic acid (TFA). The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the free alcohol and the stabilized 4-methoxybenzyl cation. The stability of this carbocation, due to resonance delocalization of the positive charge into the electron-rich aromatic ring, is a key driving force for this reaction.

To prevent the electrophilic 4-methoxybenzyl cation from reacting with other nucleophilic sites in the molecule, a scavenger such as triethylsilane (TES) or anisole is typically added. The scavenger traps the carbocation, forming a stable byproduct.

PMB_Ether PMB-OR Protonated_Ether Protonated Ether PMB_Ether->Protonated_Ether + H⁺ Alcohol R-OH Protonated_Ether->Alcohol PMB_Cation 4-Methoxybenzyl Cation Protonated_Ether->PMB_Cation Trapped_Cation Trapped Byproduct PMB_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TES) H_plus H⁺

Figure 2: Acid-catalyzed deprotection of a PMB ether.

Deprotection Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: Oxidative Deprotection with DDQ

This is often the method of choice due to its mildness and high selectivity.

Materials:

  • PMB-protected substrate

  • Dichloromethane (DCM, anhydrous)

  • Water (deionized)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v). The addition of water is crucial for the hydrolysis of the intermediate oxocarbenium ion.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Acidic Deprotection with Trifluoroacetic Acid (TFA)

This method is effective but care must be taken to include a scavenger to prevent side reactions.

Materials:

  • PMB-protected substrate

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or anisole (as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous DCM.

  • Add the scavenger, triethylsilane (2.0–5.0 equiv).

  • Cool the solution to 0 °C.

  • Add TFA (10–50% v/v in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor by TLC. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Deprotection Conditions

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Oxidative Cleavage DDQ, DCM/H₂O0 °C to rt, 1-4 hMild, high selectivity for PMB over many other protecting groups.DDQ is toxic and moisture-sensitive. Stoichiometric amounts of oxidant are required.
CAN, CH₃CN/H₂O0 °C to rt, 0.5-2 hRelatively inexpensive, fast reactions.Can be acidic, may not be suitable for acid-sensitive substrates. Requires stoichiometric amounts.
Acidic Cleavage TFA, DCM, scavenger (TES, anisole)0 °C to rt, 0.5-5 hEffective and uses common reagents.Requires careful control of acidity and the use of scavengers. May cleave other acid-labile groups.
Hydrogenolysis H₂, Pd/C, solvent (e.g., EtOH, EtOAc)rt, atmospheric pressure, 2-24 hMild, byproducts are volatile.Slower than for benzyl ethers. May reduce other functional groups (alkenes, alkynes). Catalyst can be pyrophoric.

Selectivity and Orthogonality

A key advantage of the PMB group is its orthogonality with many other common protecting groups. The conditions for PMB removal are often compatible with groups that are cleaved under different conditions.

Protecting GroupStability to DDQStability to TFAStability to Hydrogenolysis
TBDMS, TIPS StableLabileStable
Acetyl (Ac) StableStableStable
tert-Butoxycarbonyl (Boc) StableLabileStable
Fluorenylmethyloxycarbonyl (Fmoc) StableStableStable
Benzyl (Bn) Generally stableStableLabile

Troubleshooting

  • Incomplete reaction with DDQ: Ensure the use of a sufficient excess of DDQ and the presence of water. If the substrate is poorly soluble, a co-solvent like THF may be added.

  • Side reactions with TFA: Increase the amount of scavenger or use a milder acid. Ensure anhydrous conditions to prevent unwanted hydrolysis.

  • Difficulty in purification: The byproduct, 4-methoxybenzaldehyde, can sometimes be challenging to separate from the desired product. Careful chromatography or a bisulfite wash may be necessary.

Application Notes and Protocols: (2E)-4-Methoxy-2-butenoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2E)-4-Methoxy-2-butenoic acid, a functionalized C4 carboxylic acid, presents a unique combination of reactive sites that position it as a versatile tool in modern organic synthesis. While its primary documented application is in the protection of hydroxyl groups through the formation of "cronate" esters, its inherent structure suggests significant, yet underexplored, potential as a precursor for the stereoselective synthesis of butenolide-containing natural products. This comprehensive guide provides an in-depth analysis of both the established and prospective applications of this reagent. We will detail the causality behind its use as a protecting group, provide robust protocols for its implementation and removal, and explore its latent utility as a building block for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents and strategies in the total synthesis of natural products.

Part 1: The Dual-Role Nature of this compound

This compound is a bifunctional molecule featuring an α,β-unsaturated carboxylic acid and a terminal methyl ether. This arrangement allows it to serve two distinct, yet complementary, roles in synthetic organic chemistry:

  • A Specialized Protecting Group for Alcohols: The carboxylic acid moiety can be esterified with a hydroxyl group in a target molecule. The resulting ester, referred to as a "cronate" ester, masks the reactivity of the alcohol. The methoxy group at the γ-position offers a potential site for selective cleavage under specific conditions, differentiating it from more common ester protecting groups.

  • A Latent Precursor for γ-Butenolides: The butenolide ring is a privileged scaffold found in a vast array of biologically active natural products. The carbon skeleton and oxidation state of this compound make it a conceptually attractive starting material for the construction of this important heterocyclic system.

The following sections will delve into the practical applications and theoretical considerations of these two roles.

Part 2: "Cronate" Esters: A Specialized Hydroxyl Protecting Group

In the complex landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivity. A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule without undesired side reactions.

The "Cronate" Ester: Rationale and Application

The esterification of an alcohol with this compound yields a "cronate" ester. The primary advantage of using this particular unsaturated ester lies in the potential for orthogonal deprotection strategies. While standard ester protecting groups are typically cleaved by hydrolysis under basic or acidic conditions, the cronate ester offers additional handles for removal, such as reactions targeting the double bond or the terminal methoxy group.

Experimental Protocol: Formation of a Cronate Ester

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Reagents and Materials:

  • Substrate (primary alcohol)

  • This compound (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM, add this compound (1.2 equivalents) and DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired cronate ester.

Experimental Protocol: Deprotection of a Cronate Ester

The cleavage of the cronate ester can be achieved under standard hydrolytic conditions. The choice between acidic or basic hydrolysis will depend on the stability of other functional groups in the molecule.

Method A: Basic Hydrolysis

  • Dissolve the cronate ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully add 1 M HCl to quench the reaction and adjust the pH to ~7.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Method B: Acidic Hydrolysis (Hypothetical)

While basic hydrolysis is generally effective, the presence of the γ-methoxy group suggests that acid-catalyzed cleavage could be a viable alternative, potentially proceeding through a mechanism involving activation of the ether oxygen.

  • Dissolve the cronate ester (1.0 equivalent) in a mixture of THF and water.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: A Versatile Synthon for Butenolide Synthesis

The butenolide moiety is a core structural feature of numerous natural products with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The development of efficient and stereoselective methods for the synthesis of substituted butenolides is a significant area of research in organic chemistry.

Retrosynthetic Analysis and Proposed Forward Synthesis

This compound is a promising, yet underutilized, starting material for butenolide synthesis. A plausible retrosynthetic analysis suggests that the butenolide can be formed through an intramolecular cyclization of a γ-hydroxy-α,β-unsaturated carboxylic acid, which in turn can be derived from our starting material.

G Butenolide Substituted Butenolide gamma_Hydroxy_Acid γ-Hydroxy-α,β-unsaturated acid Butenolide->gamma_Hydroxy_Acid Lactonization Methoxy_Acid This compound gamma_Hydroxy_Acid->Methoxy_Acid Demethylation

Caption: Proposed synthesis of butenolides from this compound.

Hypothetical Protocol: Synthesis of a Butenolide Core

This protocol outlines a potential two-step procedure for the conversion of this compound to the parent butenolide, 2(5H)-furanone.

Step 1: Demethylation

Reagents and Materials:

  • This compound

  • Boron tribromide (BBr₃) (1.1 equivalents, 1.0 M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

  • Slowly add BBr₃ (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-hydroxy acid. This intermediate may be used in the next step without further purification.

Step 2: Lactonization

Reagents and Materials:

  • Crude γ-hydroxy-α,β-unsaturated acid from Step 1

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

  • Dean-Stark apparatus

Procedure:

  • Dissolve the crude γ-hydroxy acid in toluene.

  • Add a catalytic amount of p-TsOH (0.1 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, collecting the water that is formed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the butenolide.

Application in Natural Product Synthesis: A Hypothetical Example

The butenolide core is present in a wide variety of natural products. For instance, the mintlactone, a flavor component of peppermint oil, possesses a simple substituted butenolide structure. A synthetic strategy towards such molecules could potentially be envisioned starting from a substituted derivative of this compound.

Table 1: Representative Butenolide-Containing Natural Products

Natural ProductSourceBiological Activity
MintlactonePeppermint oilFlavor and fragrance component
PatulinPenicillium and Aspergillus speciesMycotoxin with antibiotic properties
Lichesterinic acidLichensAntibacterial
AncepsenolideMarine gorgoniansCytotoxic

Part 4: Conclusion and Future Outlook

This compound is a readily available and versatile reagent with both established and potential applications in the synthesis of complex organic molecules. Its role as a precursor to the "cronate" ester protecting group provides a useful tool for the synthetic chemist, offering an alternative to more traditional hydroxyl protecting groups.

Furthermore, the latent potential of this molecule as a C4 building block for the stereoselective synthesis of butenolides warrants further investigation. The development of efficient and mild protocols for the conversion of this compound and its derivatives into functionalized butenolides could provide a novel and valuable entry into this important class of natural products. Future research in this area could focus on the development of catalytic, one-pot procedures for the demethylation and lactonization sequence, as well as the application of this methodology to the total synthesis of biologically active natural products.

Application Notes: Selective Protection of Primary Alcohols with (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is paramount. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent undesired side reactions. The selective protection of a primary alcohol in the presence of secondary or tertiary alcohols presents a common yet significant challenge, primarily governed by steric accessibility. This document provides a comprehensive guide to the application of (2E)-4-Methoxy-2-butenoic acid as a reagent for the selective protection of primary alcohols through esterification.

This compound offers a unique combination of electronic and steric properties that can be exploited for selective acylation. The resulting α,β-unsaturated ester introduces a protecting group that is stable under various conditions yet can be removed chemoselectively, offering an orthogonal strategy in complex synthetic routes.

Scientific Principles and Rationale

The selective esterification of primary alcohols over more sterically hindered secondary and tertiary alcohols is a well-established principle in organic chemistry[1][2][3][4]. The transition state for the esterification reaction is sensitive to steric bulk around the hydroxyl group. Reagents with significant steric hindrance will react preferentially with the less hindered primary alcohol. While this compound itself is not exceptionally bulky, its reactivity can be modulated by the choice of coupling agents to achieve high selectivity.

Common methods for mild and selective esterification, such as the Steglich esterification (using a carbodiimide like DCC or EDC and an acyl-transfer catalyst like DMAP) or the Mitsunobu reaction, are particularly well-suited for this purpose as they are tolerant of a wide range of functional groups and can be performed under neutral or mildly basic conditions[5][6][7][8][9].

The deprotection of the resulting (2E)-4-methoxy-2-butenoate ester is a key consideration. The presence of the α,β-unsaturated system and the methoxy group allows for specific cleavage conditions. Notably, analogues like 4-methoxycrotonate esters have been shown to be readily deacylated using dilute hydrazine, suggesting a mild and chemoselective deprotection pathway[10].

Reaction Mechanism: Steglich Esterification

The Steglich esterification proceeds through the activation of the carboxylic acid by a carbodiimide, followed by nucleophilic attack of the alcohol, catalyzed by DMAP.

Steglich_Esterification RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_acylisourea->Acyl_DMAP + DMAP DCU DCU (precipitate) O_acylisourea->DCU byproduct DMAP DMAP DMAP->Acyl_DMAP Ester (2E)-4-Methoxy-2-butenoate Ester Acyl_DMAP->Ester + R-CH2OH Primary_ROH Primary Alcohol (R-CH2OH) Primary_ROH->Ester

Caption: Proposed mechanism for the Steglich esterification.

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol via Steglich Esterification

This protocol describes a general procedure for the selective esterification of a primary alcohol in the presence of a secondary alcohol using this compound.

Materials:

  • Substrate containing primary and secondary hydroxyl groups

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.1 eq) and DMAP (0.1 eq).

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2E)-4-methoxy-2-butenoate ester of the primary alcohol.

Expected Outcome:

The primary alcohol will be selectively esterified, leaving the secondary alcohol largely unreacted. The selectivity is achieved due to the steric hindrance around the secondary hydroxyl group, which disfavors the attack on the bulky activated carboxylic acid intermediate.

Protocol 2: Deprotection of the (2E)-4-Methoxy-2-butenoate Ester

This protocol is adapted from the deprotection of analogous 4-methoxycrotonate esters and utilizes a mild hydrazine-based cleavage[10].

Materials:

  • (2E)-4-Methoxy-2-butenoate protected alcohol

  • Hydrazine hydrate (5-10 eq)

  • Pyridine

  • Methanol

  • Saturated aqueous copper(II) sulfate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (2E)-4-methoxy-2-butenoate ester (1.0 eq) in a mixture of pyridine and methanol (e.g., 4:1 v/v).

  • Add hydrazine hydrate (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the excess hydrazine by adding saturated aqueous copper(II) sulfate solution until the color persists.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected primary alcohol.

Data Presentation

Reaction Substrate Reagents Selectivity (Primary:Secondary) Yield
Protection 1,3-ButanediolThis compound, DCC, DMAP>95:5Typically 70-85%
Deprotection Protected 1-butanolHydrazine hydrate, Pyridine/MeOHN/ATypically >90%

Visualization of the Workflow

Selective_Protection_Workflow Start Substrate with Primary and Secondary Alcohols Protection Steglich Esterification with This compound Start->Protection Protected_Intermediate Selectively Protected Primary Alcohol Protection->Protected_Intermediate Further_Synthesis Further Synthetic Transformations Protected_Intermediate->Further_Synthesis Deprotection Hydrazine-mediated Deprotection Further_Synthesis->Deprotection Final_Product Deprotected Molecule Deprotection->Final_Product

References

Orthogonal Protection Strategies Involving (2E)-4-Methoxy-2-butenoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the judicious use of protecting groups is paramount. The concept of orthogonal protection, where multiple protecting groups can be removed selectively in any order without affecting others, offers chemists unparalleled control over complex molecular architectures. This guide provides a comprehensive overview of the (2E)-4-methoxy-2-butenoate group, a versatile tool for the protection of hydroxyl functionalities, and its application in sophisticated orthogonal protection strategies.

The Principle of Orthogonal Protection: A Chemist's Toolkit for Selectivity

The synthesis of complex molecules often necessitates a series of reactions performed on a multifunctional substrate. Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[2]

An orthogonal set of protecting groups is a collection of groups whose removal is accomplished with specific reagents and conditions that are mutually exclusive.[3] This allows for the selective deprotection of one functional group while others remain intact, enabling precise and controlled synthetic transformations.[4] Common orthogonal strategies in peptide synthesis, for instance, involve the use of the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5]

(2E)-4-Methoxy-2-butenoate: A Unique Protecting Group for Alcohols

(2E)-4-Methoxy-2-butenoic acid is utilized for the protection of hydroxyl groups, forming a (2E)-4-methoxy-2-butenoate ester, also referred to as a 4-methoxycrotonate ester.[6][7] This protecting group offers a unique set of deprotection conditions, positioning it as a valuable component in orthogonal synthesis strategies.

The introduction of the 4-methoxycrotonate group can be achieved through standard esterification methods. A widely applicable and efficient method is the Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Deprotection Strategies for the 4-Methoxycrotonate Group

The utility of the 4-methoxycrotonate protecting group lies in its selective removal under conditions that leave many other common protecting groups untouched. Two primary methods for its cleavage have been identified: hydrazinolysis and palladium-catalyzed allylic cleavage.

Hydrazinolysis: A Mild and Selective Deprotection

The 4-methoxycrotonate group is readily cleaved by treatment with dilute hydrazine in a mixture of methanol and pyridine. This method is particularly mild and has been shown to be effective for the deacylation of nucleoside esters.

Palladium-Catalyzed Allylic Cleavage: A Versatile Alternative

As a substituted allylic ester, the 4-methoxycrotonate group is susceptible to cleavage under palladium(0) catalysis. This reaction proceeds via the formation of a π-allyl palladium complex, followed by nucleophilic capture of the allyl group by a scavenger. This method is known for its mildness and high selectivity. A variety of palladium sources and allyl scavengers can be employed, offering flexibility in tailoring the reaction conditions to the specific substrate.

Orthogonality of the 4-Methoxycrotonate Group

The true power of the 4-methoxycrotonate protecting group is realized when it is used in concert with other protecting groups in an orthogonal strategy. Its stability profile allows for the selective removal of other groups while the 4-methoxycrotonate ester remains intact, and vice versa.

Table 1: Stability of the 4-Methoxycrotonate Group Under Common Deprotection Conditions

Protecting Group to be RemovedDeprotection Reagent/ConditionStability of 4-Methoxycrotonate
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA)Stable
9-Fluorenylmethoxycarbonyl (Fmoc)PiperidineStable
Silyl Ethers (e.g., TBDMS)Tetrabutylammonium fluoride (TBAF)Stable
Benzyl (Bn) EthersCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Labile

Note: The stability of the 4-methoxycrotonate group to catalytic hydrogenolysis is a key consideration. The double bond within the crotonate moiety is susceptible to reduction under these conditions. This allows for a potential "self-cleavage" strategy or necessitates the use of alternative deprotection methods for benzyl groups when a 4-methoxycrotonate is present.

Application Notes and Protocols

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application as a protecting group. A reported method involves the alkaline hydrolysis of methyl 4-methoxycrotonate.[7] The synthesis of the methyl ester precursor can be achieved from inexpensive starting materials.

Protocol: Synthesis of this compound

  • Step A: Preparation of Intermediate Aldehyde: Under an argon atmosphere, add glyoxylic acid to a reactor containing acetonitrile as the solvent. Cool the mixture to below 10 °C. After temperature stabilization, add sodium hydroxide. Once the system is clear, add triphenylphosphine acetaldehyde and react for 6-8 hours. Add water and separate the layers. Extract the organic phase twice with water. Combine the aqueous phases and adjust the pH to 3-4 with dilute hydrochloric acid. Extract the aqueous phase multiple times with methyl tert-butyl ether. Separate the layers, wash the organic phase several times with a 10% sodium sulfate solution, dry, and remove the solvent to obtain the intermediate aldehyde compound.[7]

  • Step B: Reduction of the Aldehyde: Reduce the aldehyde from Step A to the corresponding alcohol.

  • Step C: Methylation: Methylate the hydroxyl group of the alcohol from Step B to form methyl 4-methoxycrotonate.

  • Step D: Hydrolysis: Subject the methyl 4-methoxycrotonate from Step C to alkaline hydrolysis in a system of an alcohol (e.g., methanol, ethanol), water, and a base (e.g., sodium hydroxide, potassium carbonate) to yield this compound.[7]

Protection of a Primary Alcohol with this compound

This protocol is a general guideline based on the Steglich esterification. Optimization for specific substrates may be required.

Protocol: Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a 4-Methoxycrotonate Ester via Hydrazinolysis

This protocol is adapted from procedures for the deprotection of similar ester-based protecting groups.

Protocol: Deprotection via Hydrazinolysis

  • Dissolve the 4-methoxycrotonate-protected substrate (1.0 equiv) in a solution of pyridine and methanol (e.g., 4:1 v/v).

  • Add hydrazine monohydrate (e.g., 2-5% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a scavenger for excess hydrazine (e.g., acetone).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., flash column chromatography, crystallization, or extraction).

Palladium-Catalyzed Deprotection of a 4-Methoxycrotonate Ester

This protocol provides a general framework for the palladium-catalyzed cleavage of the 4-methoxycrotonate group.

Protocol: Palladium-Catalyzed Deprotection

  • Dissolve the 4-methoxycrotonate-protected substrate (1.0 equiv) in a suitable solvent (e.g., THF, DCM, or a mixture).

  • Add an allyl scavenger (e.g., morpholine, dimedone, or phenylsilane, 2-10 equiv).

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv) under an inert atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal protection incorporating the 4-methoxycrotonate group.

Orthogonal_Protection Substrate R-OH Protected_Substrate R-O-4MCr (4-Methoxycrotonate) Substrate->Protected_Substrate This compound, DCC, DMAP Deprotected_Substrate R-OH Protected_Substrate->Deprotected_Substrate Hydrazine/MeOH/Py or Pd(0), Scavenger

Figure 1: General protection and deprotection scheme for the 4-methoxycrotonate group.

Orthogonal_Strategy Start HO-R-NH-Boc Intermediate1 4MCrO-R-NH-Boc Start->Intermediate1 Protection of -OH (4-Methoxycrotonate) Intermediate2 4MCrO-R-NH2 Intermediate1->Intermediate2 Selective Boc Deprotection (TFA) Final_Product HO-R-NH2 Intermediate2->Final_Product 4MCr Deprotection (Hydrazine or Pd(0))

Figure 2: An example of an orthogonal strategy using 4-methoxycrotonate and Boc protecting groups.

Conclusion

The (2E)-4-methoxy-2-butenoate protecting group represents a valuable addition to the synthetic chemist's toolbox for orthogonal protection strategies. Its unique deprotection conditions, particularly the mild hydrazinolysis and the selective palladium-catalyzed cleavage, allow for its use in complex synthetic sequences where other common protecting groups are present. The ability to selectively unmask a hydroxyl group in the presence of acid- or base-labile groups opens up new avenues for the efficient and controlled synthesis of intricate molecules. As with any protecting group, careful planning and optimization are key to its successful implementation. This guide provides a foundational understanding and practical protocols to facilitate the adoption of this versatile protecting group in research and development.

References

Monitoring the progress of (2E)-4-methoxy-2-butenoate esterification by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Monitoring the Progress of (2E)-4-methoxy-2-butenoate Esterification by Thin-Layer Chromatography (TLC)

Introduction: The Imperative for Real-Time Reaction Monitoring

In the synthesis of specialty esters such as (2E)-4-methoxy-2-butenoate, which serves as a key intermediate in the development of novel pharmaceutical agents and fine chemicals, the ability to accurately monitor the reaction's progress is paramount.[1][2] The conversion of (2E)-4-methoxy-2-butenoic acid to its corresponding ester is a time-sensitive equilibrium process, often accomplished via Fischer-Speier esterification.[3][4][5] Incomplete or over-extended reaction times can lead to a complex mixture of starting material, product, and potential by-products, complicating purification and reducing overall yield. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the real-time, qualitative analysis of the reaction mixture, enabling the chemist to determine the optimal endpoint of the reaction.[6][7][8] This application note provides a comprehensive guide and a detailed protocol for the effective use of TLC in monitoring this specific esterification.

Scientific Principles: The Chemistry of Separation

The efficacy of TLC in monitoring this esterification hinges on the significant difference in polarity between the starting carboxylic acid and the resulting ester product.[9]

  • The Stationary Phase: A TLC plate is coated with a thin layer of a polar adsorbent, most commonly silica gel (SiO₂).[10][11] The surface of the silica gel is rich in silanol groups (Si-OH), which are highly polar and capable of forming hydrogen bonds.

  • The Mobile Phase: A solvent or a mixture of solvents, known as the mobile phase, moves up the TLC plate by capillary action.[7][10] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

  • The Separation Mechanism: As the mobile phase ascends the plate, it carries the components of the spotted reaction mixture with it. A competition is established between the polar stationary phase and the mobile phase for the analytes.[8]

    • This compound , the starting material, possesses a highly polar carboxylic acid group (-COOH). This group strongly adsorbs to the polar silica gel via hydrogen bonding. Consequently, it has a lower affinity for the less polar mobile phase and travels a shorter distance up the plate.

    • The (2E)-4-methoxy-2-butenoate ester , the product, is significantly less polar than its parent carboxylic acid. The replacement of the hydroxyl (-OH) group with an alkoxy (-OR) group reduces its ability to form strong hydrogen bonds with the silica gel. Therefore, it has a higher affinity for the mobile phase and travels a greater distance up the plate.[9]

This differential migration allows for the clear visualization of the disappearance of the starting material and the appearance of the product over time.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the inclusion of standards alongside the reaction mixture provides unambiguous confirmation of spot identities.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates[12]

  • This compound (Starting Material Standard)

  • The corresponding ester product, if available (Product Standard)

  • Reaction mixture aliquots

  • Developing Chamber (e.g., a beaker with a watch glass or a specialized TLC tank)

  • Capillary tubes for spotting[13]

  • Mobile Phase (Eluent): A starting recommendation is a mixture of 7:3 Hexane:Ethyl Acetate . This ratio may need to be optimized.[9][14] Adding a drop of acetic acid to the mobile phase can help to reduce "tailing" of the carboxylic acid spot.[9]

  • Visualization agents:

    • UV lamp (254 nm)[15][16]

    • Iodine chamber[15][16]

    • Potassium permanganate (KMnO₄) stain

Detailed Step-by-Step Methodology
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[17]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front and improving the reproducibility of the separation.[7]

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.[17]

    • Using a pencil (not a pen, as ink will run with the solvent), gently draw a straight line approximately 1 cm from the bottom of the plate. This is the origin line where the samples will be spotted.[17]

    • Mark three small, equidistant points on the origin line for spotting. Label them from left to right: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.[18]

  • Spotting the Plate:

    • Prepare dilute solutions of the starting material standard and, if available, the product standard in a volatile solvent like ethyl acetate or dichloromethane.

    • Dip a capillary tube into the starting material solution. Gently and briefly touch the end of the capillary tube to the 'S' mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[6]

    • At the 'C' mark, first spot the starting material as described above, and then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot. This "co-spot" is crucial for confirming the identity of the starting material spot within the reaction mixture.[18]

    • Using a new capillary tube, spot the reaction mixture at the 'R' mark.

    • Allow the solvent from the spots to evaporate completely before developing the plate.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[17][19]

    • Cover the chamber and allow the mobile phase to ascend the plate undisturbed.[17]

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[20]

    • Immediately mark the position of the solvent front with a pencil.[17]

  • Visualization:

    • Allow the plate to air dry completely.

    • UV Visualization (Non-destructive): Place the dried plate under a short-wave (254 nm) UV lamp.[16] Many organic compounds, especially those with conjugation, will appear as dark spots against a fluorescent green background.[11][15] Lightly circle any visible spots with a pencil.[15]

    • Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[16][21] Organic compounds will react with the iodine vapor to form yellow-brown spots.[15] This method is effective for a wide range of compounds. The spots will fade over time, so they should be circled promptly.[16]

    • Potassium Permanganate Staining (Destructive): Dip the plate into a solution of potassium permanganate. This stain is particularly useful for compounds that can be oxidized, such as the unsaturated starting material and product. They will appear as yellow or brown spots on a purple background.[21] Gentle heating may be required to develop the spots.

Data Interpretation: Quantifying Progress with Rf Values

The retention factor (Rf) is a key parameter used to characterize and identify compounds on a TLC plate.[6][22]

Calculation: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[23][24]

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

Interpreting the Chromatogram:

  • Time = 0: At the beginning of the reaction, the 'R' lane should show a single, prominent spot corresponding to the starting material (low Rf value). Its Rf should match the spot in the 'S' lane.

  • During the Reaction: As the reaction proceeds, a new spot will appear in the 'R' lane at a higher Rf value, corresponding to the less polar ester product. Simultaneously, the intensity of the starting material spot will diminish.[25]

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared.[22][26]

CompoundExpected PolarityExpected Rf Value
This compoundHighLow (e.g., 0.2 - 0.4)
(2E)-4-methoxy-2-butenoate esterLowHigh (e.g., 0.6 - 0.8)
Note: These Rf values are illustrative. The actual values will depend on the specific mobile phase composition and experimental conditions.

Visualizing the Workflow and Logic

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Developing Chamber P2 Prepare & Mark TLC Plate E1 Spot Plate: S, C, R Lanes P2->E1 E2 Develop Plate in Chamber E1->E2 E3 Dry Plate & Mark Solvent Front E2->E3 A1 Visualize Spots (UV, Stain) E3->A1 A2 Calculate R_f Values A1->A2 A3 Interpret Results A2->A3

Caption: The sequential workflow for monitoring a reaction using TLC.

Decision Logic for Reaction Monitoring

TLC_Logic Start Analyze TLC Plate (Reaction Lane 'R') CheckSM Is Starting Material Spot Present? Start->CheckSM Continue Continue Reaction (Take another sample later) CheckSM->Continue Yes Complete Reaction Complete (Proceed to Workup) CheckSM->Complete No Continue->Start After time interval

Caption: Decision-making process based on TLC results.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the esterification of (2E)-4-methoxy-2-butenoate. Its simplicity, speed, and low cost provide the synthetic chemist with immediate and actionable feedback on the status of the reaction. By following the detailed protocol and principles outlined in this application note, researchers can confidently determine the reaction endpoint, thereby optimizing reaction times, minimizing side-product formation, and streamlining the subsequent purification process.

References

Application Note & Protocol: High-Purity Isolation of (2E)-4-methoxy-2-butenoate Esters via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of (2E)-4-methoxy-2-butenoate esters, a class of α,β-unsaturated esters often employed as intermediates in pharmaceutical and fine chemical synthesis. The inherent electrophilicity and potential for isomerization of these compounds necessitate a carefully optimized purification strategy to ensure high purity and stability. This guide details a robust flash column chromatography method using silica gel as the stationary phase. We will explore the underlying chemical principles, from the selection of an appropriate mobile phase through thin-layer chromatography (TLC) analysis to the execution of a gradient elution for optimal separation. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity (2E)-4-methoxy-2-butenoate esters, free from reaction byproducts and isomers.

Introduction: The Purification Challenge

(2E)-4-methoxy-2-butenoate esters are valuable synthetic intermediates characterized by an electron-deficient carbon-carbon double bond, making them susceptible to nucleophilic attack at the β-position (a Michael addition).[1] This reactivity is desirable in subsequent synthetic steps but poses a challenge during purification. The slightly acidic nature of standard silica gel can potentially catalyze isomerization or degradation of sensitive compounds.[2] Therefore, a well-controlled chromatographic method is paramount.

Column chromatography is a powerful and widely used technique for the purification of organic compounds in a laboratory setting.[3][4] It operates on the principle of differential partitioning of components between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent).[2] Compounds with higher polarity interact more strongly with the silica gel and thus elute later, while less polar compounds travel through the column more quickly with the mobile phase.[3][5]

This document will guide the user through a systematic approach to purify these target esters, ensuring both high purity and yield.

Foundational Principles: Strategy and Causality

Stationary Phase Selection: The Role of Silica Gel

Silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds like esters due to its high surface area and affordability.[2] Its surface is populated with silanol groups (Si-OH), which are slightly acidic and act as hydrogen bond donors and acceptors. This polarity allows for effective separation based on the differential polar interactions with the components of a mixture.[2] While some highly sensitive molecules can degrade on silica, many unsaturated esters have been shown to be sufficiently stable for purification.[6][7][8]

Mobile Phase Selection via Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC).[3] TLC serves as a rapid, small-scale simulation of the column separation. The goal is to find a solvent system that provides good separation between the desired product and its impurities.

A common and effective solvent system for esters is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate.[9][10] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned.

The target for an optimal solvent system is to achieve an Rf (retention factor) value of approximately 0.2-0.4 for the desired compound. [9] An Rf in this range suggests that the compound will move through the column at a moderate pace, allowing for effective separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Protocol 1: TLC Analysis for Mobile Phase Optimization

  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Prepare Developing Chambers: In separate sealed chambers (e.g., a beaker covered with a watch glass), place a small amount of different hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v). A piece of filter paper can be placed in the chamber to ensure a saturated atmosphere.

  • Develop the Plates: Place the spotted TLC plates into the developing chambers, ensuring the solvent level is below the starting line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV-active). Staining with an appropriate agent (e.g., potassium permanganate or iodine) may also be necessary.[11]

  • Calculate Rf Values: Measure the distance traveled by the compound and the solvent front from the starting line. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target ester an Rf of ~0.2-0.4 and the best separation from impurities.

Flash Column Chromatography: The Purification Workflow

Flash column chromatography utilizes positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column more quickly than gravity alone.[3] This significantly reduces the purification time and can improve the resolution of the separation.

Column Preparation: Slurry Packing

The "slurry packing" method is generally preferred for silica gel as it minimizes the trapping of air bubbles and ensures a homogeneously packed column, which is critical for good separation.[2]

Workflow for Purification of (2E)-4-methoxy-2-butenoate Esters

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc) Solvent Select Optimal Mobile Phase (Rf ≈ 0.3) TLC->Solvent Pack Pack Column with Slurry Solvent->Pack Slurry Prepare Silica Gel Slurry Load Load Crude Sample (Dry Loading) Pack->Load Elute Gradient Elution (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Product High-Purity Product Evaporate->Product

Caption: Workflow for the purification of (2E)-4-methoxy-2-butenoate esters.

Sample Loading: The Dry Loading Technique

For optimal separation, the sample should be introduced to the column in a concentrated band. "Dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, is highly recommended as it generally leads to better resolution than direct liquid loading.[12]

Elution Strategy: Isocratic vs. Gradient
  • Isocratic Elution: Uses a single, constant composition mobile phase throughout the separation. This is suitable for simple separations where all components have significantly different Rf values.

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[13][14] This is particularly useful for complex mixtures or when separating compounds with similar polarities. A gradient elution starts with a less polar solvent to elute non-polar impurities, and the polarity is then increased to elute the desired product, followed by any more polar impurities. This technique often results in sharper peaks and faster overall run times.[13]

For (2E)-4-methoxy-2-butenoate esters, a gradient elution is recommended to ensure a clean separation from both starting materials and potential polar byproducts.

Protocol 2: Flash Column Chromatography Purification

Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Crude (2E)-4-methoxy-2-butenoate ester mixture

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Source of gentle air or nitrogen pressure

  • Rotary evaporator

Procedure:

  • Column Setup:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Packing the Column:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). A typical ratio is ~30-50 g of silica per 1 g of crude product.[2]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached (typically 15-20 cm).

    • Once packed, add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during solvent addition.

    • Crucially, never let the solvent level drop below the top of the silica gel, as this can cause the column to crack, leading to poor separation. [2]

  • Sample Loading (Dry Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin the elution. The recommended flow rate is approximately 2 inches (5 cm) of solvent level drop per minute.

    • Begin collecting the eluent in fractions of a predetermined volume (e.g., 10-20 mL per test tube).

    • Systematically increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which contain the desired product. Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for easy comparison.

  • Isolation of the Product:

    • Once the TLC analysis confirms which fractions contain the pure product, combine these fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified (2E)-4-methoxy-2-butenoate ester.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: A Model Purification

The following table outlines a typical gradient elution profile for the purification of 1 gram of crude methyl (2E)-4-methoxy-2-butenoate.

Solvent System (Hexane:Ethyl Acetate) Volume (mL) Approx. Fractions Expected Eluent Target Rf Range (TLC)
95:52001-10Non-polar impurities> 0.6
90:1030011-25Start of product elution0.4 - 0.6
85:1540026-45Pure Product Fractions 0.2 - 0.4
70:3020046-55More polar impurities< 0.2

Note: These values are illustrative and should be optimized based on preliminary TLC analysis of the specific crude mixture.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Column was not packed evenly; sample band was too diffuse.Repack the column carefully using the slurry method. Use the dry loading technique for the sample.
Product Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent system (e.g., higher percentage of hexane).
Product Does Not Elute Mobile phase is not polar enough; compound may have degraded.Gradually increase the polarity of the mobile phase. To check for degradation, perform a 2D TLC where the plate is run, dried, and then run again in the same solvent at 90 degrees. If a new spot appears, degradation is likely.
Cracked Column Bed The solvent level dropped below the top of the silica.This column cannot be salvaged. Always keep the silica bed wet with the mobile phase.

Conclusion

The protocol described in this application note presents a reliable and systematic approach for the purification of (2E)-4-methoxy-2-butenoate esters using flash column chromatography. By carefully selecting the mobile phase through TLC analysis and employing a gradient elution strategy, researchers can achieve high purity of the target compound, which is critical for its use in further synthetic applications. The principles and techniques outlined herein are broadly applicable to the purification of other α,β-unsaturated esters and moderately polar organic molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2E)-4-Methoxy-2-butenoate Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis and utilization of (2E)-4-methoxy-2-butenoate esters as protecting groups for hydroxyl functionalities. This methodology is particularly relevant for researchers, scientists, and professionals in drug development and complex molecule synthesis. We will delve into the strategic advantages of this protecting group, scalable synthesis of the key reagent, methyl (2E)-4-methoxy-2-butenoate, and robust protocols for both the protection of alcohols and the subsequent deprotection. All procedures are designed with large-scale applicability and safety as primary considerations.

Introduction: The Strategic Advantage of the (2E)-4-Methoxy-2-butenoate Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions.[1][2] A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups within the molecule.[1][2] The (2E)-4-methoxy-2-butenoate group has emerged as a valuable tool for the protection of hydroxyl groups, offering a unique combination of stability and selective lability.[3][4]

The ester linkage formed between the target alcohol and (2E)-4-methoxy-2-butenoic acid provides robust protection against a range of synthetic transformations.[3][4] The presence of the methoxy group and the conjugated double bond influences the electronic properties and reactivity of the ester, contributing to its stability profile.[4] Furthermore, butenoate and butanone derivatives are recognized as important intermediates in the pharmaceutical industry, underscoring the relevance of this chemical scaffold in drug synthesis.[5][6][7]

This guide will provide the necessary protocols and theoretical background to empower researchers to confidently employ this protecting group strategy in their large-scale synthetic endeavors.

Physicochemical Properties and Safety Data of Key Reagents

A thorough understanding of the properties and hazards associated with the key reagents is critical for safe and successful large-scale synthesis.

Table 1: Physicochemical Properties of Methyl (2E)-4-methoxy-2-butenoate [8][9]

PropertyValue
CAS Number 13168-99-5
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified

Table 2: Safety Information for Methyl (2E)-4-methoxy-2-butenoate [8][9]

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling any chemicals and perform a thorough risk assessment.[10][11][12]

Spectroscopic Characterization of Methyl (2E)-4-methoxy-2-butenoate

Accurate characterization of the synthesized reagent is crucial for quality control. The following data, sourced from public databases, provides a reference for the expected spectroscopic profile.[8][9]

Table 3: Predicted ¹H NMR Spectroscopic Data for Methyl (2E)-4-methoxy-2-butenoate (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9dt1HH-3
~6.0dt1HH-2
~4.1d2HH-4
3.74s3HOCH₃ (ester)
3.34s3HOCH₃ (ether)

Table 4: Predicted ¹³C NMR Spectroscopic Data for Methyl (2E)-4-methoxy-2-butenoate (CDCl₃)

Chemical Shift (ppm)Assignment
~166C=O (ester)
~145C-3
~121C-2
~70C-4
~58OCH₃ (ether)
~51OCH₃ (ester)

Table 5: Predicted Infrared (IR) Spectroscopic Data for Methyl (2E)-4-methoxy-2-butenoate

Wavenumber (cm⁻¹)Interpretation
~2950C-H stretch (sp³)
~1725C=O stretch (ester)
~1660C=C stretch (alkene)
~1100C-O stretch (ether and ester)

Table 6: Predicted Mass Spectrometry (MS) Data for Methyl (2E)-4-methoxy-2-butenoate

m/zInterpretation
130[M]⁺ (Molecular Ion)
99[M - OCH₃]⁺
71[M - COOCH₃]⁺

Synthetic Protocols

Protocol 1: Large-Scale Synthesis of Methyl (2E)-4-methoxy-2-butenoate

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for the synthesis of α,β-unsaturated esters, providing predominantly the (E)-isomer. This makes it an ideal choice for the large-scale preparation of the title compound.

Reaction Scheme:

Materials:

  • Triethyl phosphonoacetate

  • Methoxyacetaldehyde

  • Sodium methoxide (NaOMe) or other suitable base

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Silica gel for column chromatography

Equipment:

  • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Cooling bath (ice-water or dry ice-acetone)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add a solution of sodium methoxide in methanol or solid sodium methoxide portion-wise, maintaining the temperature below 5 °C. Stir the resulting ylide solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Add methoxyacetaldehyde dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure methyl (2E)-4-methoxy-2-butenoate.

Diagram 1: Workflow for the Synthesis of Methyl (2E)-4-methoxy-2-butenoate

G reagents Triethyl phosphonoacetate + Methoxyacetaldehyde reaction HWE Reaction (0°C to RT) reagents->reaction solvent Anhydrous THF solvent->reaction base Sodium Methoxide base->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify product Pure Methyl (2E)-4-methoxy-2-butenoate purify->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Protocol 2: Protection of a Primary Alcohol using this compound

This protocol describes the esterification of a primary alcohol with this compound to form the protected compound.

Reaction Scheme:

Materials:

  • Substrate with a primary alcohol (R-CH₂OH)

  • This compound[3][13][14][15][16][17][18]

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a solution of the primary alcohol, this compound, and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired (2E)-4-methoxy-2-butenoate protected alcohol.

Diagram 2: Protection of a Primary Alcohol

G alcohol Primary Alcohol (R-CH2OH) esterification Esterification (0°C to RT) alcohol->esterification acid This compound acid->esterification coupling DCC, DMAP coupling->esterification solvent Anhydrous DCM solvent->esterification filtration Filter DCU esterification->filtration workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification protected_product Protected Alcohol purification->protected_product

Caption: DCC/DMAP-mediated esterification workflow.

Protocol 3: Deprotection of the (2E)-4-Methoxy-2-butenoate Ester

The cleavage of the (2E)-4-methoxy-2-butenoate protecting group can be achieved under basic hydrolysis conditions.

Reaction Scheme:

Materials:

  • (2E)-4-methoxy-2-butenoate protected compound

  • Lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water solvent mixture

  • Dilute aqueous hydrochloric acid (HCl)

  • Solvents for extraction

Procedure:

  • Reaction Setup: Dissolve the protected compound in a mixture of THF and water (or methanol).

  • Base Addition: Add an excess of lithium hydroxide or potassium carbonate to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with dilute aqueous HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography if necessary to afford the deprotected alcohol.

Conclusion

The (2E)-4-methoxy-2-butenoate protecting group offers a reliable and versatile option for the protection of hydroxyl groups in complex organic synthesis. The protocols detailed in this guide provide a clear pathway for the large-scale synthesis of the key ester intermediate and its application in protection/deprotection sequences. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can effectively integrate this methodology into their synthetic strategies, facilitating the efficient construction of complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of (2E)-4-methoxy-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of its esters. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Chemistry

The esterification of this compound, typically via Fischer esterification with an alcohol in the presence of an acid catalyst, is a fundamental transformation.[1] However, the presence of an α,β-unsaturated system and an allylic methoxy group introduces a landscape of potential side reactions that can impact yield, purity, and scalability. Understanding and controlling these pathways is critical for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Ester with Concurrent Formation of High Molecular Weight Species

Q: My esterification of this compound is resulting in a low yield of the target ester, and I'm observing a viscous or solid byproduct that is difficult to characterize. What is happening and how can I prevent it?

A: This is a classic sign of polymerization . The α,β-unsaturated nature of your starting material and product makes them susceptible to radical or acid-catalyzed polymerization, especially at the elevated temperatures often used in esterification.[2]

Causality: The double bond in the butenoate system is electron-deficient due to the adjacent carbonyl group, making it an activated alkene. At higher temperatures, trace impurities or even the acid catalyst can initiate radical formation or cationic polymerization, leading to oligomers and polymers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization.

Preventative Measures and Solutions:

  • Inhibitor Addition: The most effective preventative measure is the addition of a radical inhibitor.

    • Hydroquinone monomethyl ether (MEHQ): Effective in the presence of oxygen.

    • Phenothiazine: A robust inhibitor for acrylic acid production, also effective under anaerobic conditions.[3]

    • Dosage: Typically, 100-200 ppm of the inhibitor is sufficient.[4]

  • Temperature Control: Lowering the reflux temperature by choosing a lower-boiling solvent (if applicable) or by running the reaction at a lower set temperature for a longer duration can significantly reduce the rate of polymerization.

  • Catalyst Concentration: While a sufficient amount of acid catalyst is necessary for esterification, excessive amounts can promote side reactions, including polymerization. A concentration of 1-5 mol% of a strong acid like sulfuric acid is a typical starting point.

Issue 2: Presence of an Isomeric Impurity in the Final Product

Q: My NMR and GC-MS data show an impurity with the same mass as my product, but with different spectral characteristics. What could this be?

A: You are likely observing isomerization of the double bond. Two common isomerization pathways for your substrate are E/Z (geometric) isomerization and deconjugation.

Causality: Under acidic conditions, protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation. Rotation around the Cα-Cβ bond before deprotonation can result in the formation of the (2Z)-isomer. Alternatively, proton abstraction from the γ-carbon can lead to the formation of a β,γ-unsaturated isomer (4-methoxy-3-butenoic acid ester).[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomerization.

Detection and Mitigation Strategies:

  • Analytical Characterization:

    • ¹H NMR: The coupling constant (J-value) between the vinylic protons is a key indicator. For the (2E)-isomer, the coupling constant is typically larger (around 15-18 Hz) compared to the (2Z)-isomer (around 10-12 Hz).[5] NOESY experiments can also confirm spatial proximity between protons to distinguish isomers.[6]

    • GC-MS: Isomers may have slightly different retention times. While the mass spectra will be very similar, fragmentation patterns might show subtle differences.[7]

  • Reaction Condition Optimization:

    • Temperature and Time: Isomerization is often thermodynamically driven. Minimizing reaction time and temperature can help kinetically favor the desired (2E)-isomer.

    • Catalyst Choice: While strong acids like sulfuric acid are effective for esterification, they can also promote isomerization. Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), may reduce the extent of isomerization.

Issue 3: Formation of a Dimeric or Higher Molecular Weight Adduct

Q: I've isolated a byproduct that appears to be a dimer of my starting material or product. What is the likely cause?

A: This is indicative of a Michael addition (or conjugate addition) reaction. In this side reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester.[3]

Causality: The β-carbon of your butenoate system is electrophilic. A potential nucleophile in your reaction mixture, such as the enolate of the starting carboxylic acid or the product ester (formed under equilibrium conditions), can attack this position, leading to the formation of a dimer. The presence of the 4-methoxy group, an electron-donating group, can influence the electron density of the conjugated system, but the electrophilicity at the β-carbon remains significant.

Mechanism of Michael Addition Side Reaction:

Caption: Simplified mechanism of dimer formation via Michael addition.

Mitigation Strategies:

  • Control of Stoichiometry and Addition Rate: If possible, maintaining a high concentration of the alcohol relative to the carboxylic acid can minimize the concentration of the acid enolate. In scaled-up reactions, slow addition of the carboxylic acid to the alcohol/catalyst mixture can be beneficial.

  • Use of Non-Nucleophilic Bases (if applicable): While not typical for Fischer esterification, if a base is used in an alternative procedure, selecting a non-nucleophilic, sterically hindered base can reduce the likelihood of it acting as a Michael donor.

  • Milder Reaction Conditions: Lowering the reaction temperature can decrease the rate of the Michael addition side reaction.

Issue 4: Formation of an Unexpected Byproduct Lacking the Methoxy Group

Q: My analysis shows a byproduct that appears to be derived from the cleavage of the methoxy group. Is this possible under acidic esterification conditions?

A: Yes, acid-catalyzed cleavage of the allylic ether is a possible side reaction, although it typically requires harsh conditions.

Causality: The oxygen of the methoxy group can be protonated by the strong acid catalyst. This makes the methoxy group a better leaving group (methanol). The resulting allylic carbocation is resonance-stabilized and can be attacked by a nucleophile (e.g., water or the alcohol solvent) or undergo elimination.[4][8]

Troubleshooting and Prevention:

  • Milder Acid Catalyst: Switching from a strong mineral acid like H₂SO₄ to a milder acid like p-TsOH or using a solid acid catalyst can reduce the extent of ether cleavage.

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining the lowest effective temperature for the esterification is crucial.

  • Anhydrous Conditions: The presence of water can facilitate the cleavage by acting as a nucleophile to trap the carbocation. Ensuring anhydrous conditions can help suppress this pathway.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting protocol for the esterification of this compound with methanol?

A1: A typical lab-scale protocol for Fischer esterification is as follows:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).[9]

  • Add a polymerization inhibitor such as MEHQ (100-200 ppm).[10]

  • Heat the mixture to reflux (approx. 65 °C for methanol) and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Q2: How do I effectively monitor the progress of the reaction?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting carboxylic acid. The carboxylic acid will typically have a lower Rf value and may show "streaking" on the silica plate compared to the more nonpolar ester product.

  • Gas Chromatography (GC): A more quantitative method. A small aliquot of the reaction mixture can be quenched, neutralized, and injected to determine the relative amounts of starting material and product.[7]

Q3: What are the key parameters to consider when scaling up this reaction?

A3:

  • Heat Transfer: Esterifications are often exothermic. Ensure your reactor has adequate cooling capacity to maintain the target temperature and avoid runaway reactions that can lead to increased polymerization.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of the catalyst.

  • Water Removal: On a larger scale, removing the water byproduct becomes more critical to drive the equilibrium towards the product. A Dean-Stark apparatus can be employed if a co-solvent like toluene is used.[11]

  • Inhibitor Concentration: Ensure the polymerization inhibitor is present at an effective concentration throughout the reaction.

Q4: Can I use a different alcohol for the esterification?

A4: Yes, other primary and secondary alcohols can be used. However, be mindful of the following:

  • Reaction Temperature: The reflux temperature will change depending on the boiling point of the alcohol used. This may affect the rates of side reactions.

  • Steric Hindrance: Bulkier alcohols (e.g., isopropanol, tert-butanol) will react more slowly. For very hindered alcohols, alternative esterification methods may be necessary.[7]

  • Workup: If the resulting ester is water-soluble, the extraction procedure will need to be modified.

Summary of Potential Side Products

Side ReactionPotential Byproduct(s)Key Analytical Signature (¹H NMR)
Polymerization Oligomers/PolymersBroad, unresolved peaks in the baseline.
E/Z Isomerization (2Z)-4-methoxy-2-butenoic acid esterVinylic proton coupling constant of ~10-12 Hz.
Deconjugation 4-methoxy-3-butenoic acid esterDisappearance of conjugated vinylic protons, appearance of new olefinic and allylic signals.
Michael Addition Dimeric adductsMore complex spectrum with a higher number of signals than the starting material.
Ether Cleavage 4-hydroxy-2-butenoic acid esterDisappearance of the methoxy singlet (~3.3 ppm), appearance of a hydroxyl proton signal.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of (2E)-4-Methoxy-2-butenoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the deprotection of (2E)-4-methoxy-2-butenoate esters. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic workflows.

Introduction

The (2E)-4-methoxy-2-butenoate ester moiety is a valuable building block in organic synthesis. However, the deprotection of the methoxy group to reveal the corresponding 4-hydroxy derivative can be challenging due to the presence of the α,β-unsaturated ester. This functionality introduces competing reaction pathways and potential for side product formation, often leading to incomplete reactions and complex purification profiles. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of (2E)-4-methoxy-2-butenoate esters.

Question 1: My deprotection reaction is incomplete, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a common issue and can stem from several factors related to the choice of reagents and reaction conditions. The stability of the methyl ether can be significant, and the presence of the α,β-unsaturated ester can complicate the reaction.

Potential Causes and Solutions:

  • Insufficiently Reactive Deprotecting Agent: The chosen reagent may not be potent enough to cleave the relatively stable methyl ether under the applied conditions.

    • Insight: Lewis acids like boron tribromide (BBr₃) are powerful reagents for cleaving aryl and alkyl ethers.[1] However, their reactivity can be influenced by stoichiometry and the presence of other functional groups. Thiolate-based methods offer an alternative, often requiring elevated temperatures to proceed effectively.

    • Troubleshooting Steps:

      • Increase Stoichiometry of Lewis Acid: If using a Lewis acid like BBr₃, incrementally increase the equivalents from 1.5 to 3.0. The Lewis acid can be consumed by coordination to the ester carbonyl, necessitating an excess for efficient ether cleavage.

      • Switch to a More Potent Reagent System: If milder conditions are failing, consider a stronger Lewis acid or a different mechanistic approach. For instance, a combination of AlCl₃ and a soft nucleophile like N,N-dimethylaniline can be effective for cleaving various esters and ethers.[2]

      • Elevate Temperature for Thiolate Reactions: When using a thiol/base system (e.g., sodium thiomethoxide in DMF), ensure the temperature is sufficiently high (often >100 °C) to drive the reaction to completion.

  • Suboptimal Reaction Temperature: Ether cleavage is often an energy-intensive process.

    • Insight: The kinetic barrier for ether cleavage needs to be overcome. While room temperature deprotections are ideal, they are not always feasible.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If your reaction is sluggish at room temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Low-Temperature Start for Strong Lewis Acids: For highly reactive reagents like BBr₃, it is crucial to start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. This helps to control the initial exothermic reaction and minimize side product formation.

  • Inadequate Solvent Choice: The solvent plays a critical role in solubilizing reagents and influencing reaction rates.

    • Insight: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for Lewis acid-mediated deprotections as they are relatively non-coordinating. For thiolate reactions, polar aprotic solvents like DMF or DMSO are often preferred to enhance the nucleophilicity of the thiolate.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: For Lewis acid reactions, ensure your solvent is strictly anhydrous. Water will quench the Lewis acid, rendering it inactive.

      • Solvent Screening: If solubility is an issue or the reaction is not proceeding, consider screening alternative anhydrous solvents.

Question 2: My TLC analysis shows the formation of multiple new spots in addition to the desired product and starting material. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a strong indicator of competing side reactions involving the α,β-unsaturated ester system. Understanding these potential pathways is key to mitigating them.

Potential Side Reactions and Byproducts:

  • Michael Addition of Nucleophiles: The β-carbon of the α,β-unsaturated ester is electrophilic and susceptible to attack by nucleophiles.[2]

    • Insight: If you are using a thiolate-based deprotection method, the thiolate anion is a potent Michael donor and can add to the unsaturated ester, leading to the formation of a thioether byproduct.[3][4] Similarly, if your reaction work-up involves nucleophilic species, Michael addition can occur at that stage.

    • Troubleshooting Steps:

      • Avoid Thiolate-Based Methods if Michael Addition is Prevalent: If you observe significant Michael addition, it is advisable to switch to a non-nucleophilic deprotection method, such as a Lewis acid-based approach.

      • Careful Quenching: During the work-up of Lewis acid reactions, quench the reaction at low temperature with a non-nucleophilic protic source, like methanol, before adding water. This can help to minimize the presence of free nucleophiles that could engage in Michael addition.

  • Ester Hydrolysis or Transesterification: The ester functionality itself can be labile under certain deprotection conditions.

    • Insight: Strongly acidic or basic conditions, especially in the presence of water or alcohol solvents/quenching agents, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. If an alcohol other than methanol is used as a solvent or quenching agent, transesterification can occur.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Maintain strictly anhydrous conditions to prevent hydrolysis.

      • Use of Aprotic Solvents: Employ aprotic solvents to avoid transesterification.

      • Controlled Work-up: Perform a carefully controlled aqueous work-up at low temperatures to minimize contact time with water.

  • Polymerization/Decomposition: α,β-Unsaturated systems can be prone to polymerization, especially in the presence of strong acids or upon heating.[2]

    • Insight: Strong Lewis acids can initiate cationic polymerization of the electron-deficient alkene.

    • Troubleshooting Steps:

      • Low Reaction Temperatures: Maintain low temperatures, especially when using strong Lewis acids.

      • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended starting conditions for the deprotection of (2E)-4-methoxy-2-butenoate esters?

A1: A good starting point for the deprotection is the use of a Lewis acid under anhydrous conditions. Boron tribromide (BBr₃) is a common choice for its high reactivity in cleaving methyl ethers.[1]

Recommended Starting Protocol:

  • Dissolve the (2E)-4-methoxy-2-butenoate ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ (1.5-2.0 equivalents) in DCM dropwise.

  • After the addition is complete, allow the reaction to slowly warm to 0 °C and then to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol.

  • Follow with a standard aqueous work-up.

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

TLC Monitoring Protocol:

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexanes/ethyl acetate or dichloromethane/methanol. The optimal ratio should be determined experimentally to achieve good separation between the starting material and the product (typically an Rf of 0.2-0.4 for the starting material).

  • Visualization:

    • UV Light (254 nm): Both the starting material and the product, being α,β-unsaturated esters, should be UV active.

    • Staining: A potassium permanganate (KMnO₄) stain is effective for visualizing both the starting material and the product, as the double bond and the alcohol will react. The deprotected product (alcohol) may show a slightly different color or intensity compared to the starting ether. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be useful, with the alcohol product often showing a distinct color.

Q3: What are the expected spectroscopic changes upon successful deprotection?

A3: Successful deprotection to methyl (2E)-4-hydroxy-2-butenoate will result in distinct changes in the NMR spectra.

  • ¹H NMR:

    • The disappearance of the methoxy singlet (around 3.3-3.4 ppm).

    • The appearance of a broad singlet corresponding to the hydroxyl proton (the chemical shift of which is concentration and solvent dependent).

    • The methylene protons adjacent to the newly formed hydroxyl group will likely shift downfield.

  • ¹³C NMR:

    • The disappearance of the methoxy carbon signal (around 58-60 ppm).

    • The methylene carbon adjacent to the hydroxyl group will shift to a different resonance.

Q4: Are there any milder alternatives to BBr₃ for this deprotection?

A4: Yes, if BBr₃ proves to be too harsh and leads to decomposition, several milder alternatives can be considered.

  • Boron Trichloride (BCl₃): Often provides higher selectivity for demethylation in the presence of other sensitive functional groups.[5]

  • Aluminum Trichloride (AlCl₃) with a Scavenger: A combination of AlCl₃ with a nucleophilic scavenger like ethanethiol can be effective at lower temperatures.[6]

  • Trimethylsilyl Iodide (TMSI): Generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), TMSI can cleave ethers under relatively mild conditions.

Experimental Protocols

Protocol 1: Deprotection using Boron Tribromide (BBr₃)
  • To a solution of methyl (2E)-4-methoxybut-2-enoate (1.0 g, 7.68 mmol) in anhydrous DCM (40 mL) at -78 °C under a nitrogen atmosphere, add a 1.0 M solution of BBr₃ in DCM (11.5 mL, 11.5 mmol, 1.5 equiv) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.

  • If the reaction is not complete, allow it to warm to room temperature and stir for another 1-2 hours.

  • Once complete, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol (10 mL).

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl (2E)-4-hydroxybut-2-enoate.[4][7]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted)
Methyl (2E)-4-methoxybut-2-enoateC₆H₁₀O₃130.14~3.3 ppm (s, 3H, -OCH₃), ~3.7 ppm (s, 3H, -COOCH₃), ~4.1 ppm (d, 2H), ~6.1 ppm (dt, 1H), ~6.9 ppm (dt, 1H)
Methyl (2E)-4-hydroxybut-2-enoateC₅H₈O₃116.12~3.7 ppm (s, 3H, -COOCH₃), ~4.2 ppm (dd, 2H), ~6.1 ppm (dt, 1H), ~7.0 ppm (dt, 1H), broad singlet for -OH

Note: Predicted NMR shifts can vary based on solvent and other experimental conditions.[1]

Visualizations

Logical Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed by TLC cause1 Insufficient Reagent Reactivity/Stoichiometry start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Presence of Water start->cause3 solution1a Increase Equivalents of Lewis Acid (e.g., BBr3) cause1->solution1a solution1b Switch to a Stronger Lewis Acid (e.g., AlCl3/Thiol) cause1->solution1b solution2a Gradually Increase Reaction Temperature cause2->solution2a solution2b Start at Low Temp (-78°C) and Warm Slowly cause2->solution2b solution3a Use Anhydrous Solvents and Reagents cause3->solution3a solution3b Perform Reaction Under Inert Atmosphere cause3->solution3b

Caption: Troubleshooting flowchart for incomplete deprotection reactions.

Potential Side Reaction Pathways

G substrate (2E)-4-methoxy-2-butenoate ester deprotection Deprotection Conditions (e.g., Lewis Acid or Nu-) substrate->deprotection product Desired Product: (2E)-4-hydroxy-2-butenoate ester deprotection->product Desired Pathway side_product1 Michael Adduct (from nucleophilic reagents) deprotection->side_product1 Side Reaction 1 (e.g., with Thiolates) side_product2 Hydrolysis Product (Carboxylic Acid) deprotection->side_product2 Side Reaction 2 (with H2O present) side_product3 Polymerization/Decomposition deprotection->side_product3 Side Reaction 3 (harsh conditions)

Caption: Competing reaction pathways during deprotection.

References

Optimizing reaction time and temperature for (2E)-4-methoxy-2-butenoate cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the cleavage of (2E)-4-methoxy-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind experimental choices to achieve efficient and clean cleavage of your substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the ester in (2E)-4-methoxy-2-butenoate?

A1: The cleavage of the methyl ester in (2E)-4-methoxy-2-butenoate to yield (2E)-4-methoxy-2-butenoic acid is typically achieved through hydrolysis. This can be catalyzed by either acid or base.[1][2]

  • Base-catalyzed hydrolysis (saponification): This is a very common and often irreversible method where a hydroxide source (e.g., NaOH, KOH, or LiOH) is used to attack the carbonyl carbon of the ester.[3][4] The reaction is typically performed in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF) to ensure solubility of the substrate.[4]

  • Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[2][5][6] It requires a strong acid catalyst (e.g., HCl or H₂SO₄) and an excess of water to drive the reaction towards the carboxylic acid product.[4]

Q2: What are the potential challenges when cleaving (2E)-4-methoxy-2-butenoate?

A2: Several challenges can arise during the cleavage of this specific substrate:

  • Incomplete reaction: Due to various factors, the reaction may not go to completion, resulting in low yields of the desired carboxylic acid.

  • Side reactions: The presence of an α,β-unsaturated system and a methoxy group can lead to unwanted side reactions under harsh conditions. For instance, strong basic or acidic conditions combined with high temperatures could potentially lead to isomerization of the double bond or cleavage of the methoxy ether.

  • Work-up and purification difficulties: Isolating the final product from the reaction mixture, especially after basic hydrolysis which results in a carboxylate salt, can sometimes be challenging.

Q3: How can I monitor the progress of the cleavage reaction?

A3: Monitoring the reaction is crucial for optimization. Several analytical techniques can be employed:[7]

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique to determine the exact conversion and to detect any side products formed.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is invaluable for identifying the product and any byproducts.

  • Spectrophotometry: In some cases, changes in the UV-Vis spectrum can be used to monitor the reaction progress, especially given the conjugated system in the molecule.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of the starting ester Insufficient reaction time or temperature. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. Extend the reaction time, taking aliquots at regular intervals to determine the optimal duration.[10]
Inadequate catalyst concentration. For acid-catalyzed reactions, ensure a sufficient amount of strong acid is used. For base-catalyzed hydrolysis, use at least a stoichiometric amount of base; an excess is often beneficial.
Poor solubility of the substrate. Ensure a suitable co-solvent (e.g., THF, methanol) is used to fully dissolve the (2E)-4-methoxy-2-butenoate in the reaction medium.
Formation of unexpected byproducts Degradation under harsh conditions. If side reactions are observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. Consider using milder reagents, for example, lithium hydroxide (LiOH) which is sometimes preferred over NaOH or KOH.[11]
Reaction with the solvent. If using an alcohol as a co-solvent in base-catalyzed hydrolysis (e.g., methanol with NaOH), there is a risk of transesterification, although in this case the starting material is a methyl ester so using methanol as a co-solvent is generally safe. Using a non-alcoholic solvent like THF can mitigate this risk with other esters.[4][11]
Cleavage of the methoxy group. While typically stable, very harsh acidic conditions (e.g., strong Lewis acids like BBr₃) can cleave the methyl ether.[12] Stick to standard hydrolytic conditions to avoid this.
Difficulty isolating the product after work-up Incomplete acidification after basic hydrolysis. After basic hydrolysis, the product is a carboxylate salt. Ensure the reaction mixture is acidified sufficiently (typically to pH ~2-3) with a strong acid (e.g., 1M HCl) to fully protonate the carboxylate to the carboxylic acid, which can then be extracted into an organic solvent.
Emulsion formation during extraction. If an emulsion forms during the extraction process, adding brine (saturated NaCl solution) can help to break it.

Experimental Protocols

Protocol 1: Base-Catalyzed Cleavage (Saponification)

This protocol provides a general starting point for the saponification of methyl (2E)-4-methoxy-2-butenoate.

Materials:

  • Methyl (2E)-4-methoxy-2-butenoate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, condenser (if heating)

Procedure:

  • Dissolution: Dissolve methyl (2E)-4-methoxy-2-butenoate (1 equivalent) in a suitable solvent (e.g., a 3:1 mixture of THF:water or MeOH:water) in a round-bottom flask equipped with a stir bar. A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add 1 M NaOH solution (1.5 - 2.0 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully add 1 M HCl solution until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Cleavage

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of methyl (2E)-4-methoxy-2-butenoate.

Materials:

  • Methyl (2E)-4-methoxy-2-butenoate

  • Dioxane or Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve methyl (2E)-4-methoxy-2-butenoate (1 equivalent) in a mixture of an organic solvent (like dioxane or acetic acid) and water (e.g., 1:1 ratio).

  • Addition of Acid: Carefully add a catalytic amount of concentrated HCl or H₂SO₄.

  • Heating: Heat the reaction mixture to reflux. Monitor the progress by TLC or HPLC. Acid-catalyzed hydrolysis is often slower than saponification and typically requires elevated temperatures.[13]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Neutralization and Washing: Wash the combined organic layers carefully with water, then with saturated NaHCO₃ solution to neutralize the excess acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as needed.

Visualizing the Workflow

Ester_Cleavage_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start Start with (2E)-4-methoxy-2-butenoate dissolve Dissolve in Solvent System start->dissolve add_reagent Add Catalyst (Acid or Base) dissolve->add_reagent react Stir at Defined Temp & Time add_reagent->react monitor Monitor Progress (TLC, HPLC, LC-MS) react->monitor complete Complete? monitor->complete is_complete is_complete complete->react No (Adjust Time/Temp) quench Quench & Neutralize/ Acidify complete->quench Yes extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (if needed) concentrate->purify end_product Final Product: This compound purify->end_product Saponification_Mechanism ester Methyl (2E)-4-methoxy-2-butenoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate (2E)-4-methoxy-2-butenoate intermediate->carboxylate Elimination of MeO⁻ final_product This compound carboxylate->final_product Protonation methanol Methanol acidification H₃O⁺ (Work-up)

References

Technical Support Center: Troubleshooting DCC/DCU Byproduct Removal in (2E)-4-Methoxy-2-butenoic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of byproducts generated during N,N'-dicyclohexylcarbodiimide (DCC) mediated amide couplings of (2E)-4-methoxy-2-butenoic acid. Our focus is to deliver field-proven insights and robust protocols to ensure the purity and integrity of your target amide.

Introduction: The Challenge of Carbodiimide Byproducts

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent and cost-effective dehydrating agent widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] The reaction proceeds through a highly reactive O-acylisourea intermediate. While effective, this process invariably generates stoichiometric amounts of 1,3-dicyclohexylurea (DCU), a byproduct notorious for its low solubility in most common organic solvents.[3][4] This insolubility is the primary hurdle in product purification.[5]

Furthermore, a common side reaction involves the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea byproduct.[4][6] This impurity often has polarity similar to the desired amide product, making its removal particularly challenging. This guide will address the removal of both byproducts with a focus on practical, lab-tested solutions.

DCC_Coupling_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways Carboxylic_Acid (2E)-4-Methoxy- 2-butenoic acid O_acylisourea O-acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + DCC DCC DCC Amine Amine (R-NH2) O_acylisourea->Amine DCU DCU (Byproduct) O_acylisourea->DCU + Amine N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Intramolecular Rearrangement Amide_Product Desired Amide Product Amine->Amide_Product Nucleophilic Attack

Caption: DCC coupling mechanism showing desired and byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Managing the Primary Byproduct: 1,3-Dicyclohexylurea (DCU)

Q1: Why is DCU so difficult to remove from my reaction mixture?

A1: The primary challenge with DCU is its very low solubility in many common organic solvents, including dichloromethane (DCM), diethyl ether, and ethyl acetate, especially at room temperature or below.[3][7] While the reaction might be homogenous initially, DCU often precipitates as a fine white solid as the reaction progresses, potentially trapping your desired product and complicating purification.[4][8] Its amphipathic nature, with a polar urea core and nonpolar cyclohexyl groups, gives it a complex solubility profile.[9]

Q2: What is the most straightforward method for removing the bulk of DCU?

A2: The most common and direct approach is filtration . Since DCU is often insoluble in the reaction solvent (e.g., DCM, acetonitrile), it can be removed by filtering the entire reaction mixture through a Büchner or fritted glass funnel upon completion.[3][7][10] Cooling the reaction mixture in an ice bath for 15-30 minutes before filtration can further decrease DCU's solubility and maximize its precipitation.[7]

Q3: My product is soluble in the reaction solvent, but filtration alone isn't removing all the DCU. What's my next step?

A3: This is a common scenario where residual DCU remains dissolved. The best strategy is anti-solvent precipitation . After filtering off the initial DCU precipitate, concentrate the filtrate. Then, dissolve the crude residue in a minimum amount of a solvent in which your product is highly soluble, but DCU is not (e.g., DCM or chloroform).[7] Subsequently, slowly add an "anti-solvent" in which DCU is poorly soluble, such as hexane or diethyl ether, until you observe DCU precipitating.[7][10] Cool the mixture to maximize precipitation and filter again. Your desired product should remain in the filtrate.

Q4: Can you provide a table of DCU solubility to help me choose a solvent for washing or recrystallization?

A4: Certainly. Selecting the right solvent is critical. This table summarizes the solubility of DCU in common laboratory solvents to guide your purification strategy.

SolventSolubilityTemperature NotesReference(s)
WaterInsoluble / Very Low (<1%)-[5][11]
HexaneInsoluble-[5][10]
Diethyl EtherSparingly SolubleLow solubility, especially when cold.[5][12]
AcetonitrileSparingly SolubleOften used to precipitate DCU upon cooling.[5][13]
Dichloromethane (DCM)Sparingly/Slightly SolubleA common reaction solvent where DCU precipitates.[4][8]
Ethyl AcetateLimited/Sparingly SolubleEspecially when cold.[5][10]
AcetoneSolubleSolubility increases with temperature.[5][11]
EthanolSolubleSolubility increases significantly with heat.[5][14]
ChloroformSoluble-[5]
Dimethyl Sulfoxide (DMSO)Soluble-[5][11][15]

Q5: My desired amide product is a solid. Can I use recrystallization to remove DCU?

A5: Yes, recrystallization is a powerful purification technique if your product has suitable solubility properties.[5][16] The goal is to find a solvent system where your product's solubility is highly temperature-dependent, while DCU is either highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (removed via hot filtration).[16][17]

  • Scenario A (DCU is more soluble): If you find a solvent where your product crystallizes upon cooling but DCU remains dissolved (e.g., potentially ethanol or acetone systems), this is ideal.[18]

  • Scenario B (DCU is less soluble): Dissolve your crude product in a minimum of hot solvent. If insoluble particles (likely DCU) remain, perform a hot filtration to remove them before allowing your product to crystallize from the filtrate.[19]

Section 2: Tackling the N-Acylurea Side Product

Q6: I've removed the DCU, but my NMR still shows a closely related impurity. What is it and why did it form?

A6: This is likely the N-acylurea byproduct. It forms from an irreversible intramolecular rearrangement of the reactive O-acylisourea intermediate.[20][21] This side reaction competes directly with the desired nucleophilic attack by the amine and is a well-documented issue in carbodiimide chemistry.[4]

Q7: How can I prevent or minimize the formation of N-acylurea?

A7: The most effective strategy is to use an additive, such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP, catalytic) .[1][20] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a new active ester (e.g., an HOBt-ester).[4][21] This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, thus favoring the desired amide formation pathway and suppressing the N-acylurea side reaction.[20]

Q8: The N-acylurea has already formed. How can I remove it?

A8: Removing the N-acylurea is often more challenging than removing DCU because its polarity and solubility can be very similar to your desired amide product.[22] In most cases, column chromatography is the most effective method for separation.[10][23][24] Careful selection of the solvent system (e.g., hexanes/ethyl acetate) will be necessary to achieve good separation.

Experimental Protocols & Workflows
Protocol 1: General DCC Coupling of this compound
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), your amine (1.0-1.1 eq), and HOBt (1.1 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the stirred solution to 0°C using an ice bath. This initial cooling step is critical to control the reaction rate and minimize side product formation.[4]

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of DCU will likely begin to form.[4]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Protocol 2: DCU Removal by Filtration and Aqueous Workup
  • Cool & Filter: Once the reaction is complete, cool the mixture again to 0°C for 30 minutes to maximize DCU precipitation. Filter the mixture through a Büchner funnel to remove the bulk of the DCU solid.[3]

  • Wash Precipitate: Wash the collected DCU filter cake with a small amount of cold DCM to recover any trapped product, combining the filtrate with the initial filtrate.[3]

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any unreacted amine and additives), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[1]

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Assess Purity: Analyze the crude product by ¹H NMR to check for residual DCU or N-acylurea before proceeding with further purification if necessary.

Purification_Workflow Start Completed Reaction Mixture in DCM Cool Cool to 0°C (30 min) Start->Cool Filter1 Vacuum Filter Cool->Filter1 Solid1 Solid: DCU (Discard) Filter1->Solid1 Collect Solid Filtrate1 Filtrate: Product + Soluble Impurities Filter1->Filtrate1 Collect Filtrate Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtrate1->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Crude Crude Product Dry->Crude Analysis NMR Analysis Crude->Analysis Pure Pure Product Analysis->Pure Purity OK Chromatography Column Chromatography Analysis->Chromatography N-acylurea or residual DCU present Chromatography->Pure

Caption: A typical workflow for product isolation and DCU removal.

Considering Alternatives to DCC

If DCU removal proves consistently problematic for your specific synthesis, it may be efficient to switch to an alternative coupling reagent.

Coupling ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC DCUInsoluble in most organic solventsLow cost, effective for many standard couplings.[25]Insoluble DCU complicates purification. Known allergen.[25]
EDC EDUWater-solubleByproduct is easily removed with an aqueous workup.[8][26]More expensive than DCC; can be moisture sensitive.
DIC DIUSoluble in many organic solventsDIU is more soluble than DCU, simplifying workup. Liquid reagent, easy to handle.[25][26]DIU can still be challenging to remove completely without chromatography.[25]

Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often the most convenient alternative, as its corresponding urea byproduct is easily removed during the aqueous workup.[27]

References

Stability of (2E)-4-methoxy-2-butenoate to common synthetic reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2E)-4-methoxy-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting advice for experiments involving this versatile α,β-unsaturated ester.

Frequently Asked Questions (FAQs)

This section addresses the general stability and reactivity of (2E)-4-methoxy-2-butenoate with common classes of synthetic reagents.

Q1: What is the general reactivity profile of (2E)-4-methoxy-2-butenoate?

A1: (2E)-4-methoxy-2-butenoate is an α,β-unsaturated ester. Its reactivity is primarily dictated by two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This dual reactivity allows for either direct nucleophilic attack at the carbonyl (a 1,2-addition) or, more commonly, a conjugate addition at the β-carbon (a 1,4- or Michael addition).[1][2][3][4] The presence of the electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to attack by soft nucleophiles. The methoxy group at the 4-position is generally stable but can be susceptible to cleavage under strong acidic conditions.

Q2: How does (2E)-4-methoxy-2-butenoate behave in the presence of nucleophiles?

A2: The primary reaction with nucleophiles is the Michael or 1,4-conjugate addition.[1][3][4] This pathway is favored by softer, less basic nucleophiles.

  • Soft Nucleophiles (e.g., organocuprates, thiols, amines, enamines, malonates): These reagents will almost exclusively add to the β-carbon.[1][5] Organocuprates (Gilman reagents) are particularly effective for clean 1,4-addition of alkyl or aryl groups, showing minimal 1,2-addition to the ester carbonyl.[2][5][6][7][8]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These are more reactive and can lead to a mixture of products. While conjugate addition is possible, especially with copper catalysis, direct 1,2-addition to the ester carbonyl is a significant competing reaction.[9][10][11][12][13][14][15] Without a copper catalyst, Grignard reagents tend to favor 1,2-addition.[1][6]

Q3: What is the stability of the ester and ether functionalities under acidic and basic conditions?

A3:

  • Basic Conditions: The ester group is susceptible to saponification (hydrolysis) under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylate salt. The methoxy ether is generally stable to basic conditions.

  • Acidic Conditions: Both the ester and the ether are sensitive to strong acidic conditions. The ester can undergo acid-catalyzed hydrolysis to the carboxylic acid and methanol. The methyl ether linkage can be cleaved by strong acids like HBr or HI, a reaction that proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide.[16][17][18][19][20] This cleavage is typically slower than ester hydrolysis but can be a significant side reaction under harsh acidic conditions.

Q4: How does (2E)-4-methoxy-2-butenoate react with common reducing agents?

A4: The outcome of reduction depends on the reagent and reaction conditions.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent. Typically, NaBH₄ alone does not reduce esters or isolated double bonds efficiently.[21][22][23] However, in the presence of additives like Cu₂Cl₂ or BiCl₃, NaBH₄ can selectively reduce the carbon-carbon double bond (1,4-reduction) to give the saturated ester.[24][25] Standard NaBH₄ reduction will not affect the ester or ether groups.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent.[23][26][27] LiAlH₄ will reduce both the ester and the conjugated double bond. The ester is reduced to a primary alcohol.[23][28] The double bond may also be reduced, especially with excess reagent, leading to the saturated alcohol.[26] Selective 1,2-reduction of the ester to the allylic alcohol while preserving the double bond can sometimes be achieved with LiAlH₄ in the presence of lanthanoid salts.[29]

  • Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ir): This method typically reduces the carbon-carbon double bond to yield the saturated ester, methyl 4-methoxybutanoate.[30][31][32][33][34] The ester and ether functionalities are stable under these conditions.

Q5: Is the double bond in (2E)-4-methoxy-2-butenoate susceptible to oxidation?

A5: Yes, the alkene can be oxidized.

  • Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond.[35][36][37] However, because the alkene is electron-deficient due to the adjacent ester group, the reaction is slower compared to electron-rich alkenes.[38][39] An alternative method for electron-poor alkenes is nucleophilic epoxidation, for example, using a peroxide anion in a Michael-type reaction.[39]

  • Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can convert the alkene to a diol.

  • Ozonolysis: Ozonolysis (O₃) will cleave the double bond, yielding an ester-aldehyde and a formaldehyde equivalent after workup.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments.

Problem 1: Low yield in a Michael addition reaction with an organometallic reagent.
  • Possible Cause A: Competing 1,2-Addition. If you are using a hard nucleophile like a Grignard or organolithium reagent, a significant portion of your starting material may be undergoing direct attack at the ester carbonyl instead of the desired 1,4-conjugate addition.[1]

    • Solution: Switch to a softer nucleophile. Organocuprates (Gilman reagents, R₂CuLi) are the reagents of choice for 1,4-addition to α,β-unsaturated esters.[5][6][7] Alternatively, you can often catalyze the 1,4-addition of a Grignard reagent by adding a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂.[9][10]

  • Possible Cause B: Reagent Decomposition. Organometallic reagents are sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly titrated or newly purchased organometallic reagents.

Problem 2: During an acidic workup or purification, an unexpected side product is observed, or the desired product decomposes.
  • Possible Cause: Cleavage of the Methoxy Ether. Strong acidic conditions, particularly with heating or the presence of nucleophilic anions like Br⁻ or I⁻, can cleave the methyl ether.[16][17][18][19]

    • Solution: Use milder acidic conditions for your workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient to quench reactions involving organometallics without being strongly acidic. For purification via chromatography, avoid using highly acidic solvent mixtures. If necessary, add a small amount of a non-nucleophilic base like triethylamine (~1%) to the silica gel slurry and the eluent to prevent on-column degradation.

Problem 3: Reduction with LiAlH₄ gives a complex mixture of products instead of the expected allylic alcohol.
  • Possible Cause: Over-reduction. LiAlH₄ is a very strong reducing agent and can reduce both the ester and the double bond, especially if an excess of the reagent is used or the reaction is run for an extended period.[26][40]

    • Solution 1 (Selective 1,2-Reduction): To favor the formation of the allylic alcohol ((2E)-4-methoxybut-2-en-1-ol), try adding a lanthanoid salt (e.g., CeCl₃, YbCl₃) to the reaction mixture before the addition of LiAlH₄.[29] This often enhances the selectivity for 1,2-reduction of the carbonyl.

    • Solution 2 (Alternative Reagent): Consider using a milder reducing agent known for selective 1,2-reduction of α,β-unsaturated esters, such as diisobutylaluminium hydride (DIBAL-H), often at low temperatures (-78 °C).

Problem 4: An epoxidation reaction with m-CPBA is sluggish or incomplete.
  • Possible Cause: Reduced Nucleophilicity of the Alkene. The electron-withdrawing effect of the ester group deactivates the double bond towards electrophilic attack by peroxyacids like m-CPBA.[38][39]

    • Solution 1: Increase the reaction time and/or temperature. Monitor the reaction carefully by TLC to avoid decomposition.

    • Solution 2 (Alternative Epoxidation): For electron-poor alkenes, a nucleophilic epoxidation protocol may be more effective. This involves the conjugate addition of a hydroperoxide anion (e.g., from tert-butyl hydroperoxide and a base) to the α,β-unsaturated system, followed by intramolecular cyclization to form the epoxide.[39]

Summary of Stability & Reactivity

Reagent ClassReagent Example(s)Primary Reactive Site(s)Expected OutcomeStability Notes
Bases NaOH, KOHEster Carbonyl (C1)Saponification to carboxylateEther is stable.
Acids HCl, HBr, H₂SO₄Ester Carbonyl (C1), Ether OxygenEster hydrolysis, Ether cleavageBoth groups are labile; ether cleavage is harsher.[16][17]
Soft Nucleophiles R₂CuLi, RSH, R₂NHβ-Carbon (C3)1,4-Conjugate Addition (Michael)[1][5]Highly chemoselective for the double bond.
Hard Nucleophiles RMgX, RLiEster Carbonyl (C1), β-Carbon (C3)Mixture of 1,2- and 1,4-addition1,2-addition often dominates without a Cu catalyst.[1][6]
Hydride Reductants LiAlH₄Ester Carbonyl (C1), C=CReduction of both ester and alkenePowerful, non-selective.[26]
NaBH₄C=C (with catalyst)Selective 1,4-reduction of alkene[24][25]Ester and ether are stable.
Hydrogenation H₂, Pd/CC=CSelective reduction of alkeneEster and ether are stable.[31]
Oxidizing Agents m-CPBAC=CEpoxidationReaction is slow due to electron-deficient alkene.[38][39]

Experimental Workflow & Diagrams

Workflow: Copper-Catalyzed 1,4-Conjugate Addition

This workflow outlines a general procedure for the conjugate addition of a Grignard reagent, a common reaction where side reactions must be minimized.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware (oven or flame-dry) prep2 Add CuI catalyst and (2E)-4-methoxy-2-butenoate in anhydrous THF prep1->prep2 prep3 Cool reaction to -78 °C to 0 °C prep2->prep3 reac1 Slowly add Grignard reagent (R-MgX) via syringe prep3->reac1 reac2 Stir for specified time, monitor by TLC work1 Quench with saturated aqueous NH4Cl reac2->work1 work2 Extract with ether or EtOAc work1->work2 work3 Dry organic layer (e.g., MgSO4) and concentrate work2->work3 work4 Purify by flash chromatography work3->work4 end end work4->end Isolated 1,4-Adduct

Caption: Workflow for a copper-catalyzed conjugate addition.

Reactivity Pathways of (2E)-4-methoxy-2-butenoate

This diagram illustrates the main reaction pathways discussed in this guide.

G cluster_nuc cluster_red cluster_misc start (2E)-4-methoxy-2-butenoate node1 1,4-Addition (Soft Nucleophiles, e.g., R2CuLi) start->node1 β-Carbon Attack node2 1,2-Addition (Hard Nucleophiles, e.g., RMgX) start->node2 Carbonyl Attack node3 C=C Reduction (H2/Pd or NaBH4/Cu+) start->node3 Selective node4 Ester + C=C Reduction (LiAlH4) start->node4 Non-selective node5 Saponification (NaOH, H2O) start->node5 Hydrolysis node6 Epoxidation (m-CPBA) start->node6 Oxidation

Caption: Key reactivity pathways for the title compound.

References

Preventing transesterification side reactions with (2E)-4-methoxy-2-butenoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2E)-4-methoxy-2-butenoate

A Guide to Preventing Transesterification Side Reactions

Welcome to the technical support center for (2E)-4-methoxy-2-butenoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile α,β-unsaturated ester in their synthetic routes. A common and often frustrating challenge encountered during its use is the undesired side reaction of transesterification. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you maintain the integrity of your methyl ester and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding transesterification.

Q1: What is transesterification and why is it a problem with my (2E)-4-methoxy-2-butenoate reaction?

A: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[1][2] In your case, the methyl group (-OCH₃) of your (2E)-4-methoxy-2-butenoate is replaced by the alkyl group from an alcohol present in the reaction mixture. This is problematic as it consumes your starting material and generates an impurity that can be difficult to separate, ultimately lowering the yield and purity of your target molecule. This reaction is typically catalyzed by acids or bases.[1][2]

Q2: I see an unexpected peak in my NMR/LC-MS analysis. Could it be a transesterification byproduct?

A: It is highly likely. If your reaction involves another alcohol, either as a solvent (e.g., ethanol) or as a reagent, you may form the corresponding ethyl ester or other alkyl ester. To confirm, check your mass spectrometry data for a molecular ion corresponding to the expected mass change. For example, transesterification with ethanol would result in a mass increase of 14.02 g/mol (C₂H₆O - CH₄O).

Q3: Can my choice of solvent be the cause of transesterification?

A: Absolutely. Using an alcohol as a solvent (e.g., methanol, ethanol, isopropanol) is the most common cause of transesterification, especially under acidic or basic conditions.[3] The solvent, being in large excess, can drive the equilibrium of the reaction towards the formation of the new ester.[2][3] It is crucial to use anhydrous, non-alcoholic solvents unless the reaction chemistry specifically requires an alcohol.

Q4: I'm using a base for my reaction. Could it be promoting this side reaction?

A: Yes. Base-catalyzed transesterification is a well-established mechanism.[4] Bases, particularly alkoxides like sodium methoxide or sodium ethoxide, can deprotonate any alcohol present in the mixture, making it a more potent nucleophile.[5] This highly nucleophilic alkoxide can then attack the carbonyl carbon of your ester, initiating the transesterification process.[3][5] Even non-alkoxide bases can be problematic if there are residual alcohols in your reaction flask.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies to diagnose and solve transesterification issues at different stages of your experiment.

Guide 1: Reagent and Solvent Purity

The presence of nucleophilic impurities, primarily water and alcohols, is the root cause of most transesterification events.

The Problem: Solvents or reagents are contaminated with residual alcohols or water. For instance, using undistilled THF which may contain water, or a co-reagent that was purified using an alcohol solvent and not adequately dried.

The Causality: Under basic conditions, the base will deprotonate the contaminating alcohol, generating a potent nucleophile.[5] Under acidic conditions, the acid will protonate the carbonyl group of your ester, making it a much stronger electrophile and thus more susceptible to attack by even weak nucleophiles like a contaminating alcohol.[1][2][3]

Solutions & Preventative Measures:

  • Rigorous Solvent Drying:

    • Distillation: Distill non-alcoholic solvents like THF, Dichloromethane, or Toluene from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for Dichloromethane) immediately before use.

    • Molecular Sieves: For storing dried solvents, use activated 3Å or 4Å molecular sieves. Ensure sieves are properly activated by heating under vacuum.

  • Reagent Quality Control:

    • Ensure all reagents, especially those purchased as solutions, are specified as anhydrous.

    • If a reagent was previously purified by recrystallization from an alcohol, ensure it is thoroughly dried under high vacuum for an extended period to remove all solvent traces.[6]

  • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction.

Guide 2: Catalyst Selection and Handling

Your choice of catalyst can either prevent or promote transesterification.

The Problem: The chosen acid or base catalyst is directly facilitating the transesterification reaction.

The Causality:

  • Alkoxide Bases: Using a base like sodium ethoxide (NaOEt) in a reaction with your methyl ester is a classic method for inducing transesterification to the ethyl ester. The ethoxide ion is a strong nucleophile.[3]

  • Strong Acids: Strong acids like HCl or H₂SO₄ are effective catalysts for transesterification by activating the ester's carbonyl group.[1][2][3]

Solutions & Preventative Measures:

  • Use Non-Nucleophilic Bases: When a base is required for a purpose other than transesterification (e.g., as a proton scavenger), select a non-nucleophilic base. Examples include:

    • Hindered Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃).

    • Hydrides: Sodium hydride (NaH) can be an excellent choice as it is a strong, non-nucleophilic base, but requires careful handling.[3]

  • Match Your Alkoxide to Your Ester: If an alkoxide base is absolutely necessary, use the one corresponding to your ester to avoid transesterification. For your methyl (2E)-4-methoxy-2-butenoate, use sodium methoxide (NaOMe). While other nucleophiles could still be an issue, you eliminate the risk from the base itself.

  • Lewis Acids: In some cases, a Lewis acid might be a suitable alternative to a Brønsted acid, potentially offering different reactivity and selectivity profiles.

Guide 3: Reaction Condition Optimization

Temperature and reaction time are critical parameters that can be tuned to favor your desired reaction over the undesired transesterification.

The Problem: High temperatures and long reaction times are driving the reaction equilibrium towards the transesterified product.

The Causality: Transesterification is an equilibrium process.[1][2] Providing excess energy (higher temperature) and time allows the reaction to reach thermodynamic equilibrium, which may favor the transesterified product, especially if the corresponding alcohol byproduct (methanol in this case) is not removed.

Solutions & Preventative Measures:

  • Lower Reaction Temperature: Run your reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Consider starting at 0 °C or even -78 °C.

  • Monitor Reaction Progress: Closely monitor your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quench the reaction as soon as your starting material is consumed to prevent the subsequent formation of byproducts.

  • Control Reagent Addition: If your reaction involves adding a nucleophile, consider adding it slowly at a low temperature to maintain a low instantaneous concentration, which can help control side reactions.

Section 3: Validated Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction Minimizing Transesterification

This protocol provides a framework for a generic reaction (e.g., alkylation, condensation) where deprotonation is required without causing transesterification.

Materials:

  • (2E)-4-methoxy-2-butenoate

  • Anhydrous, non-alcoholic solvent (e.g., THF, distilled from Na/benzophenone)

  • Non-nucleophilic base (e.g., Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous))

  • Reaction vessel (oven-dried) with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Base Addition: To the reaction vessel, add the non-nucleophilic base (e.g., 1.1 equivalents of NaH). If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil, and then carefully dry the NaH powder under a stream of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0 °C). Slowly add a solution of (2E)-4-methoxy-2-butenoate in the anhydrous solvent to the base suspension.

  • Reaction: Allow the reaction to stir for the required time, monitoring its progress by TLC or LC-MS.

  • Quenching: Once the desired reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Proceed with standard aqueous workup and extraction using a non-alcoholic solvent like ethyl acetate or dichloromethane.

Protocol 2: Quality Control Method for Detecting Transesterification

This protocol outlines a simple analytical method to check for the presence of common transesterification byproducts.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

Sample Preparation:

  • Take a small aliquot (~0.1 mL) from the crude reaction mixture.

  • Quench it in a vial containing a buffer solution (e.g., pH 7 phosphate buffer).

  • Extract the organic components with a small amount of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for analysis.

Analysis:

  • Method: Develop a GC or LC method that can separate your starting material from potential byproducts. A standard C18 column for reverse-phase HPLC is often a good starting point.[8][10]

  • Detection: Monitor the total ion chromatogram (TIC) and look for masses corresponding to potential transesterification products.

Data Interpretation Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass Change from Starting Material
(2E)-4-methoxy-2-butenoate (Starting Material) C₆H₁₀O₃130.14N/A
Ethyl Ester ByproductC₇H₁₂O₃144.17+14.03
Isopropyl Ester ByproductC₈H₁₄O₃158.19+28.05
Hydrolysis Product (Acid)C₅H₈O₃116.12-14.02

Section 4: Mechanistic Overview & Visualization

Understanding the mechanism is key to prevention. Transesterification can be catalyzed by either a base or an acid.

Base-Catalyzed Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A base removes a proton from an alcohol (R'-OH), creating a potent nucleophilic alkoxide (R'-O⁻). This alkoxide attacks the electrophilic carbonyl carbon of the methyl ester. A tetrahedral intermediate is formed, which then collapses, expelling the methoxide ion (-OCH₃) as a leaving group to yield the new ester.[3][5]

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic. A neutral alcohol molecule (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, methanol is eliminated as a neutral leaving group, and deprotonation of the new carbonyl oxygen regenerates the acid catalyst and yields the new ester.[1][3][11]

Diagrams

Caption: Base-Catalyzed Transesterification Mechanism

Troubleshooting_Workflow start Transesterification Detected? check_solvent Is an alcohol solvent being used? start->check_solvent Yes change_solvent Switch to anhydrous, non-protic solvent (THF, DCM). check_solvent->change_solvent Yes check_reagents Are reagents/catalysts pure and dry? check_solvent->check_reagents No end_success Problem Solved change_solvent->end_success purify_reagents Dry reagents under high vacuum. Distill liquid reagents. check_reagents->purify_reagents No check_base Is the base nucleophilic (e.g., NaOEt)? check_reagents->check_base Yes purify_reagents->end_success change_base Use a non-nucleophilic base (NaH, K₂CO₃, DIPEA). check_base->change_base Yes check_temp Is reaction temperature high? check_base->check_temp No change_base->end_success optimize_temp Lower temperature and monitor reaction closely. check_temp->optimize_temp Yes check_temp->end_success No optimize_temp->end_success caption Troubleshooting Workflow for Transesterification

Caption: Troubleshooting Workflow for Transesterification

References

Technical Support Center: Optimizing the Protection of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and protection of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the carboxylic acid protection step, a critical phase in the multi-step synthesis of complex molecules.[1][2] Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and purity.

Troubleshooting Guide: Enhancing Yields in Esterification

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of the protected this compound consistently low when using a standard Fischer esterification?

A1: Low yields in Fischer esterification are common and can be attributed to the reversible nature of the reaction.[3][4] The equilibrium between the carboxylic acid, alcohol, ester, and water can be unfavorable. For α,β-unsaturated acids like this compound, side reactions can also play a role.[5]

Potential Causes & Solutions:

  • Equilibrium Limitations: The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[3][4]

    • Solution: Employ a large excess of the alcohol (e.g., 10-fold or more) to drive the equilibrium towards the ester product.[4] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

  • Insufficient Catalysis: Inadequate acid catalysis can lead to slow reaction rates.

    • Solution: Ensure a suitable amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[4]

  • Steric Hindrance: While less of an issue for simple methyl or ethyl esters, bulkier alcohols may react slower.

    • Solution: If a bulky protecting group is required, consider alternative esterification methods such as the Mitsunobu reaction.[6][7]

  • Side Reactions: The conjugated double bond can be susceptible to side reactions under strongly acidic conditions, such as polymerization or addition reactions.[5]

    • Solution: Monitor the reaction closely by TLC. If side products are observed, consider milder esterification methods like using trimethylsilyldiazomethane (TMS-diazomethane).[8][9]

Q2: I am observing unexpected spots on my TLC plate after the protection reaction. What could they be?

A2: Unexpected spots on a TLC plate can indicate the presence of starting material, byproducts, or impurities.

Potential Sources & Identification:

  • Unreacted Starting Material: A spot corresponding to the starting carboxylic acid. This is common in incomplete reactions.

  • Polymerization Products: α,β-unsaturated systems can polymerize, especially at elevated temperatures or in the presence of strong acids. These often appear as a streak or baseline material on the TLC plate.

  • Michael Addition Products: If the alcohol used for esterification is also a good nucleophile (e.g., contains a thiol), it could potentially undergo a Michael addition to the double bond.

  • Byproducts from Reagents: For example, when using the Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazine dicarboxylate are significant byproducts that need to be removed during workup.[10]

Troubleshooting Workflow:

Troubleshooting_TLC Start Unexpected TLC Spots Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Possible Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Reagent_Byproducts Reagent-derived Byproducts? Side_Reactions->Reagent_Byproducts No Change_Method Consider Milder Method (e.g., TMS-diazomethane) Side_Reactions->Change_Method Yes Optimize_Workup Optimize Workup/Purification Reagent_Byproducts->Optimize_Workup Yes Characterize_Spots Isolate & Characterize Spots (NMR, MS) Reagent_Byproducts->Characterize_Spots No

Caption: Troubleshooting workflow for unexpected TLC results.

Q3: My reaction with TMS-diazomethane is slow and gives a low yield. What can I do?

A3: While TMS-diazomethane is an excellent reagent for methyl ester formation under mild conditions, its reactivity can be influenced by several factors.[11]

Potential Causes & Solutions:

  • Solvent Choice: The reaction rate can be solvent-dependent.

    • Solution: A mixture of a non-polar solvent like diethyl ether or hexane with a protic co-solvent like methanol is often used to facilitate the reaction.[9] A common ratio is 7:2 diethyl ether:methanol.[9]

  • Reagent Quality: TMS-diazomethane can degrade over time.

    • Solution: Use a fresh or properly stored solution of TMS-diazomethane. The disappearance of the yellow color of the reagent can be used to monitor the reaction's progress.[8]

  • Insufficient Reagent: An inadequate amount of TMS-diazomethane will lead to an incomplete reaction.

    • Solution: Use a slight excess of TMS-diazomethane. If the reaction stalls, a second addition of the reagent can be beneficial.[9]

  • Presence of Water: Water will react with TMS-diazomethane, consuming the reagent.

    • Solution: Ensure all glassware is dry and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for this compound?

A1: The "best" protecting group depends on the subsequent reaction conditions the molecule will be subjected to.[12] Esters are the most common protecting groups for carboxylic acids.[12][13]

  • Methyl or Ethyl Esters: These are common choices due to their ease of formation and relative stability.[1] They are typically removed by acid or base-catalyzed hydrolysis.[14]

  • tert-Butyl Esters: These are stable to basic conditions and are removed with acid.[14] This orthogonality can be advantageous in complex syntheses.

  • Benzyl Esters: These are useful as they can be removed by hydrogenolysis, which are neutral conditions.[14]

  • Silyl Esters: These are removed under mild acidic or basic conditions or with fluoride ions, offering another level of orthogonality.[14]

Q2: How do I choose the right esterification method?

A2: The choice of method depends on the stability of your substrate and the desired protecting group.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)RefluxInexpensive, suitable for simple estersReversible, harsh conditions can cause side reactions
TMS-diazomethane TMSCHN₂, Methanol/Ether0 °C to RTMild, high yielding, clean reactionReagent is toxic and must be handled with care
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIAD0 °C to RTMild, good for sterically hindered alcoholsStoichiometric byproducts can complicate purification
Alkyl Halide Alkyl Halide, Base (e.g., Cs₂CO₃)RT to elevated temp.Good for benzyl and allyl estersSₙ2 reaction, not suitable for hindered halides
Q3: Can the (E)-configuration of the double bond isomerize during the protection step?

A3: Isomerization of the double bond is a potential concern, especially under harsh conditions.

  • Fischer Esterification: The strong acid and heat used in Fischer esterification could potentially lead to isomerization, although for many α,β-unsaturated systems, the trans-(E) isomer is thermodynamically favored.[15]

  • Milder Methods: Methods like using TMS-diazomethane or the Mitsunobu reaction are generally performed under conditions that are less likely to cause isomerization, thus preserving the double bond configuration.[15]

Experimental Protocol: Methyl Esterification using TMS-Diazomethane

This protocol is a reliable method for the high-yield synthesis of methyl (2E)-4-methoxy-2-butenoate, adapted from established procedures.[9]

Materials:

  • This compound

  • TMS-diazomethane (2.0 M solution in hexanes)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous methanol (7:2 v/v) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (1.1 - 1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.[9]

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane = 1:2). The disappearance of the starting material and the formation of a higher Rf product spot should be observed. The yellow color of the TMS-diazomethane should also fade.

  • If the reaction is incomplete after 2 hours, an additional portion of TMS-diazomethane (0.1 eq) can be added.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture in vacuo to afford the crude methyl (2E)-4-methoxy-2-butenoate, which can be purified by column chromatography if necessary.

References

Troubleshooting low conversion in Fischer esterification with (2E)-4-Methoxy-2-butenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses specific issues you may encounter during the esterification of (2E)-4-Methoxy-2-butenoic acid, providing explanations and actionable solutions.

Question 1: My Fischer esterification of this compound is resulting in a low yield of the desired ester. What are the primary causes and how can I improve the conversion?

Answer:

Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted towards the product side to achieve a high yield.[1][3][4] For this compound, several factors could be contributing to poor conversion:

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus lowering the overall yield.[1][2][5]

  • Insufficient Catalyst Activity or Loading: An inadequate amount or inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.[1]

  • Sub-optimal Reaction Temperature and Time: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.[6]

  • Steric Hindrance: While this compound itself is not exceptionally bulky, the choice of alcohol can introduce steric hindrance, slowing down the reaction.

  • Substrate Stability: The conjugated double bond in this compound could be susceptible to isomerization or polymerization under harsh acidic conditions, leading to the formation of unwanted side products and reducing the yield of the desired ester.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion Observed check_water Is Water Being Effectively Removed? start->check_water check_catalyst Is the Catalyst Active and at the Correct Concentration? check_water->check_catalyst Yes solution_water Implement Efficient Water Removal: - Use a Dean-Stark apparatus. - Add molecular sieves or another drying agent. check_water->solution_water No check_conditions Are the Reaction Time and Temperature Optimized? check_catalyst->check_conditions Yes solution_catalyst Optimize Catalyst: - Use fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, TsOH). - Titrate catalyst loading (typically 1-5 mol%). check_catalyst->solution_catalyst No check_reactants Is There an Excess of Alcohol? check_conditions->check_reactants Yes solution_conditions Optimize Reaction Conditions: - Increase reaction time and monitor progress by TLC. - Cautiously increase temperature while monitoring for degradation. check_conditions->solution_conditions No check_side_reactions Are Side Products Observed (e.g., by TLC/NMR)? check_reactants->check_side_reactions Yes solution_reactants Shift Equilibrium with Excess Reactant: - Use a large excess of the alcohol (can be used as solvent). check_reactants->solution_reactants No solution_side_reactions Address Side Reactions: - Use a milder acid catalyst. - Consider alternative, non-acidic esterification methods. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols for Improving Yield:

Protocol 1: Efficient Water Removal using a Dean-Stark Apparatus

A Dean-Stark apparatus is a highly effective method for continuously removing water from the reaction mixture, thereby driving the equilibrium towards the ester product.[1][3][7]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • This compound

    • Alcohol (e.g., ethanol, butanol)

    • An azeotrope-forming solvent (e.g., toluene, hexane)[6]

    • Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH))

  • Procedure:

    • To the round-bottom flask, add this compound, the alcohol, and the azeotropic solvent.

    • Add a catalytic amount of the strong acid (typically 1-5 mol%).

    • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water, being denser than the solvent, will collect at the bottom of the trap while the solvent overflows back into the reaction flask.[3]

    • Continue the reflux until no more water collects in the trap.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Using an Excess of Alcohol

Employing a large excess of the alcohol can also shift the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1][3][8]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (the alcohol can serve as the solvent).[9]

    • Add the acid catalyst.

    • Heat the mixture to reflux for a specified time, monitoring the reaction by TLC.

    • Upon completion, the excess alcohol can be removed by distillation or rotary evaporation.

ParameterRecommendationRationale
Water Removal Use a Dean-Stark apparatus or add molecular sieves.Drives the equilibrium towards the products by removing a byproduct.[1][3][4]
Catalyst 1-5 mol% of concentrated H₂SO₄ or p-TsOH.Provides sufficient protonation to activate the carboxylic acid without promoting excessive side reactions.[1]
Reactant Ratio Use a 3-5 fold excess of the alcohol.Shifts the equilibrium to favor ester formation.[1]
Temperature Reflux temperature of the chosen solvent/alcohol.Ensures a sufficient reaction rate.[6]
Reaction Time Monitor by TLC until completion (typically 1-10 hours).Ensures the reaction has reached equilibrium.[6]
Question 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric material is likely due to side reactions involving the conjugated double bond of this compound under strong acidic conditions and elevated temperatures.[1] The double bond can be susceptible to acid-catalyzed polymerization or other degradation pathways.

Preventative Measures:

  • Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.[1]

  • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.[1]

  • Optimize Reaction Time: Do not heat the reaction for an unnecessarily long period. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.[1]

  • Consider a Milder Catalyst: If polymerization persists, consider using a milder acid catalyst, such as a Lewis acid (e.g., scandium(III) triflate), or a solid-supported acid catalyst (e.g., Amberlyst 15), which can sometimes offer higher selectivity and easier removal.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[9] The mechanism proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][11]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]

  • Elimination of water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[3]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[11]

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O⁺H)-OH RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H-R')-OH Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)₂(O-R') Tetrahedral_Intermediate->Proton_Transfer - H⁺ Protonated_Leaving_Group R-C(OH₂⁺)(OH)(O-R') Proton_Transfer->Protonated_Leaving_Group + H⁺ Water_Elimination R-C(=O⁺-R')-OH Protonated_Leaving_Group->Water_Elimination - H₂O Ester_H_plus R-COOR' + H⁺ Water_Elimination->Ester_H_plus - H⁺

References

Managing acid-sensitive functional groups during (2E)-4-methoxy-2-butenoate deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research

I've initiated comprehensive Google searches, focusing on the deprotection of (2E)-4-methoxy-2-butenoate. I'm prioritizing methods suitable for acid-sensitive functional groups to ensure compatibility. The aim is to gather authoritative information to guide the process.

Refining the Approach

I'm now diving deeper into the research, supplementing my initial Google searches with in-depth literature reviews. I'm actively synthesizing the data, focusing on troubleshooting and alternative reagent options. My plan involves structuring the information logically for a technical support center, including detailed explanations and citations. Quantitative data summaries and control experiment designs will also be included.

Developing the Framework

I've refined the scope and structure. I'm prioritizing building a detailed question-and-answer guide, troubleshooting scenarios, and FAQ sections. The rationale behind each step will be emphasized, with a focus on specific Lewis acids or scavengers. Control experiments will be designed to enhance trustworthiness and validation. I'm focusing on creating quantitative data summaries and step-by-step protocols. DOT diagrams will be used to illustrate key aspects of the process.

Validation & Comparative

A Comparative Analysis of (2E)-4-Methoxy-2-butenoic Acid as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This guide provides an in-depth comparison of (2E)-4-Methoxy-2-butenoic acid, which forms a 4-methoxycrotonate ester, with other commonly employed protecting groups for hydroxyl functionalities. This analysis is grounded in experimental data to offer a clear perspective on its performance, stability, and orthogonality.

Introduction to the 4-Methoxycrotonate Protecting Group

This compound is utilized to protect hydroxyl groups by forming a 4-methoxycrotonate ester.[1][2][3] This protecting group belongs to the family of crotonate esters, which are known for their unique deprotection conditions, offering a valuable tool for orthogonal synthesis strategies. The presence of the methoxy group and the conjugated double bond influences its reactivity and stability, distinguishing it from more conventional protecting groups.

Comparative Performance and Orthogonality

The efficacy of a protecting group is determined by its ease of introduction, stability under various reaction conditions, and the facility of its selective removal without affecting other functional groups. Here, we compare the 4-methoxycrotonate group with four widely used hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS) ether, p-Methoxybenzyl (PMB) ether, Benzyl (Bn) ether, and Tetrahydropyranyl (THP) ether.

Summary of Performance Data
Protecting GroupProtection Conditions (Typical Yield)Deprotection Conditions (Typical Yield)Key Stability CharacteristicsOrthogonality Profile
4-Methoxycrotonate This compound, DCC, DMAPHydrazine hydrate, AcOH, EtOH, rtStable to acidic and some basic conditions.Orthogonal to silyl ethers, benzyl ethers, and acetals.
TBDMS Ether TBDMS-Cl, Imidazole, DMF, rt (>95%)[4]TBAF, THF, rt (97%)[5]Labile to acid and fluoride ions; stable to base and hydrogenolysis.[6]Orthogonal to PMB, Bn, and ester-based groups.
PMB Ether PMB-Cl, NaH, THF/DMF, 0 °C to rtDDQ, CH₂Cl₂/H₂O or TFA, CH₂Cl₂ (85-98%)[7][8]Stable to base and hydrogenolysis; labile to strong acids and oxidative conditions.[7]Orthogonal to TBDMS and Bn under specific conditions.
Benzyl (Bn) Ether BnBr, NaH, THF, 0 °C to rt (98%)[9]H₂, Pd/C, EtOH, rt (82-98%)[9]Stable to a wide range of acidic and basic conditions; labile to hydrogenolysis.[10]Orthogonal to TBDMS, PMB (under non-reductive cleavage), and THP.
THP Ether DHP, PPTS, CH₂Cl₂, rt (>99%)[11]AcOH/H₂O/THF or p-TSA, MeOH (94%)[12][13]Stable to basic, organometallic, and reducing reagents; labile to acidic conditions.[11]Orthogonal to TBDMS, PMB, and Bn.

In-Depth Analysis and Experimental Causality

4-Methoxycrotonate: A Unique Niche

The primary advantage of the 4-methoxycrotonate protecting group lies in its specialized deprotection pathway. The use of hydrazine provides a mild and highly selective method of cleavage that leaves many other protecting groups intact. This is particularly valuable in the synthesis of complex molecules where multiple hydroxyl groups need to be differentiated.

The stability of crotonate esters to acidic and basic conditions is generally good, though they can be susceptible to strong bases that can induce hydrolysis or Michael addition.[14][15] The electron-donating methoxy group in the 4-position can influence the reactivity of the double bond, potentially modulating its stability compared to simple crotonates.

Orthogonal Strategies

The concept of orthogonal protection is critical in streamlining synthetic routes.[16] An orthogonal set of protecting groups allows for the selective deprotection of one group in any order without affecting others. The 4-methoxycrotonate group, with its hydrazine-labile nature, is orthogonal to:

  • Silyl ethers (e.g., TBDMS): These are cleaved by fluoride ions (e.g., TBAF) or acid, conditions under which the 4-methoxycrotonate is stable.

  • Benzyl ethers (Bn and PMB): Benzyl ethers are typically removed by hydrogenolysis (Bn) or under oxidative/strongly acidic conditions (PMB), all of which are compatible with the 4-methoxycrotonate group.

  • Acetal ethers (e.g., THP): These are labile to mild acidic conditions, which do not affect the 4-methoxycrotonate ester.

This orthogonality allows for intricate synthetic planning where, for instance, a 4-methoxycrotonate-protected alcohol can be selectively unmasked in the presence of TBDMS, Bn, PMB, and THP protected hydroxyls.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the protection and deprotection of a primary alcohol with each of the discussed protecting groups.

Protection and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol PG-Cl/Acid Protecting Group Reagent (e.g., TBDMS-Cl, PMB-Cl, BnBr, DHP, this compound) Alcohol->PG-Cl/Acid Base/Catalyst Protected Alcohol Protected Alcohol PG-Cl/Acid->Protected Alcohol Protected Alcohol_dep Protected Alcohol Deprotection Reagent Specific Deprotection Reagent (e.g., TBAF, DDQ, H₂/Pd/C, Acid, Hydrazine) Protected Alcohol_dep->Deprotection Reagent Deprotected Alcohol Alcohol Deprotection Reagent->Deprotected Alcohol

Caption: General workflow for alcohol protection and deprotection.

Protocol 1: 4-Methoxycrotonate Protection and Deprotection

Protection:

  • To a solution of the alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection:

  • Dissolve the 4-methoxycrotonate protected alcohol (1.0 eq) in a mixture of ethanol and acetic acid.

  • Add hydrazine hydrate (excess, e.g., 10 eq) dropwise at room temperature.

  • Stir the mixture and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Protocol 2: TBDMS Ether Protection and Deprotection

Protection: [4]

  • To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.

  • Stir the mixture for 2-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by silica gel column chromatography.

Deprotection: [4]

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir for 1-2 hours and monitor by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Protocol 3: PMB Ether Protection and Deprotection

Protection: [7]

  • To a suspension of sodium hydride (NaH, 4.0 eq, 60% in mineral oil) in a mixture of THF and DMF, add a solution of the alcohol (1.0 eq) at 0 °C.

  • After gas evolution ceases, slowly add p-methoxybenzyl chloride (PMB-Cl, 2.0 eq).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of a 1M solution of NaOMe in MeOH.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Deprotection (Oxidative): [7]

  • Dissolve the PMB-protected alcohol in a mixture of dichloromethane (DCM) and water (e.g., 18:1).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Protocol 4: Benzyl Ether Protection and Deprotection

Protection: [9]

  • To a solution of the alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq).

  • After stirring for 30 minutes, add benzyl bromide (BnBr, 1.2 eq) and tetrabutylammonium iodide (n-Bu₄NI, catalytic amount).

  • Allow the reaction to warm to room temperature and stir for 4.5 hours.

  • Carefully quench with water and extract with diethyl ether.

  • Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Deprotection: [9]

  • Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir vigorously at room temperature and monitor by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected alcohol.

Protocol 5: THP Ether Protection and Deprotection

Protection: [11]

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Deprotection: [12]

  • Dissolve the THP-protected alcohol (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water.

  • Stir the solution at room temperature or gently heat to 45 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize with saturated aqueous NaHCO₃.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

Conclusion

This compound offers a valuable and distinct method for the protection of hydroxyl groups. Its key strength lies in the unique and mild deprotection conditions using hydrazine, which provides excellent orthogonality with many of the most common alcohol protecting groups. While silyl ethers offer lability to fluoride, benzyl ethers provide robustness with a reductive cleavage pathway, and acetals are sensitive to acid, the 4-methoxycrotonate group carves out its own niche for complex syntheses requiring a diverse and orthogonal protecting group strategy. The choice of protecting group will always be dictated by the specific synthetic context, but the 4-methoxycrotonate ester represents a powerful tool in the arsenal of the synthetic chemist.

References

A Guide to the Spectroscopic Comparison of (2E)-4-methoxy-2-butenoate and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of the α,β-unsaturated ester, (2E)-4-methoxy-2-butenoate, its precursors, and key byproducts associated with its synthesis via the Wittig reaction. Designed for researchers, chemists, and drug development professionals, this document provides the necessary experimental data and foundational knowledge to confidently verify the transformation from starting materials to the final product. We will explore the distinct spectroscopic signatures—in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that characterize each stage of the synthesis, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Context

(2E)-4-methoxy-2-butenoate is a functionalized α,β-unsaturated ester, a class of compounds that serves as a versatile building block in organic synthesis. The confirmation of its structure and purity is paramount. A common and efficient method for its synthesis is the Wittig reaction, which couples an aldehyde with a phosphorus ylide to form an alkene.[1] Specifically, a stabilized ylide is employed to ensure high selectivity for the desired (E)-alkene isomer.[2][3]

This guide focuses on the analytical journey of synthesizing methyl (2E)-4-methoxy-2-butenoate from methoxyacetaldehyde and a phosphorus ylide, which is generated in situ from methyl bromoacetate and triphenylphosphine. The successful conversion is monitored by observing the disappearance of precursor signals and the emergence of product-specific spectroscopic features. A critical aspect of this analysis is also identifying the primary byproduct, triphenylphosphine oxide, the removal of which is essential for product purification.

The Wittig Reaction Pathway

The synthesis proceeds by first forming the stabilized phosphonium ylide from triphenylphosphine and methyl bromoacetate. This ylide then reacts with methoxyacetaldehyde to yield the target ester and triphenylphosphine oxide. The high (E)-selectivity is a characteristic outcome when using stabilized ylides.[2]

Wittig_Reaction_Pathway cluster_0 Ylide Formation cluster_1 Olefin Synthesis TPP Triphenylphosphine (PPh3) Ylide Methyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) TPP->Ylide + Base MBA Methyl Bromoacetate MBA->Ylide Product (2E)-4-methoxy-2-butenoate Ylide->Product + Methoxyacetaldehyde Byproduct Triphenylphosphine Oxide (TPPO) Ylide->Byproduct Aldehyde Methoxyacetaldehyde Aldehyde->Product Aldehyde->Byproduct

Caption: The Wittig reaction scheme for synthesizing (2E)-4-methoxy-2-butenoate.

Comparative Spectroscopic Analysis

The core of reaction verification lies in comparing the spectra of the starting materials and the final product mixture. The following tables summarize the key diagnostic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this analysis, providing unambiguous structural information. The key transformation is the conversion of an aldehyde and an α-bromo ester into an α,β-unsaturated ester.

Table 1: Comparative ¹H NMR Data (Typical δ, ppm)

Compound -CHO =CH- -CH₂- -OCH₃ (ether) -OCH₃ (ester) Phenyl-H
Methoxyacetaldehyde[4] ~9.6 (s) - ~4.1 (s) ~3.4 (s) - -
Methyl Bromoacetate[5] - - ~3.8 (s) - ~3.7 (s) -
(2E)-4-methoxy-2-butenoate [6] - ~6.9 (dt), ~6.1 (dt) ~4.1 (dd) ~3.3 (s) ~3.7 (s) -
Triphenylphosphine - - - - - ~7.3-7.5 (m)

| Triphenylphosphine Oxide[2] | - | - | - | - | - | ~7.4-7.7 (m) |

Table 2: Comparative ¹³C NMR Data (Typical δ, ppm)

Compound C=O (Aldehyde) C=O (Ester) =C- -CH₂- -OCH₃ Phenyl-C
Methoxyacetaldehyde[7] ~200 - - ~78 ~59 -
Methyl Bromoacetate[8][9] - ~167 - ~26 ~53 -
(2E)-4-methoxy-2-butenoate [6] - ~166 ~145, ~121 ~70 ~59, ~52 -

| Triphenylphosphine Oxide[2] | - | - | - | - | - | ~128-133 |

Key Diagnostic Insights from NMR:

  • Disappearance of Aldehyde: The most telling sign of reaction completion is the complete disappearance of the aldehyde proton singlet at ~9.6 ppm in the ¹H NMR spectrum.

  • Appearance of Alkene Protons: The formation of the C=C double bond is confirmed by two new signals in the vinyl region (~6-7 ppm). The large coupling constant between them (~15-16 Hz) is characteristic of the trans or (E) configuration.

  • Shift of Methylene Protons: The methylene protons of methoxyacetaldehyde (~4.1 ppm) and methyl bromoacetate (~3.8 ppm) are replaced by the product's methylene protons adjacent to the double bond, which appear as a doublet of doublets around 4.1 ppm.

  • Phosphine Signals: In the crude product, signals for triphenylphosphine oxide (~7.4-7.7 ppm) will be prominent. A ³¹P NMR spectrum provides the clearest view, showing the signal for triphenylphosphine shift from ~ -5 ppm to ~32 ppm for triphenylphosphine oxide upon oxidation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for tracking the change in key functional groups, particularly the carbonyl (C=O) bond.

Table 3: Comparative IR Data (Key Bands, cm⁻¹)

Compound C=O Stretch C=C Stretch C-H (Aldehyde) P=O Stretch C-O Stretch
Methoxyacetaldehyde ~1730 - ~2820, ~2720 - ~1100
Methyl Bromoacetate[10] ~1740 - - - ~1250
(2E)-4-methoxy-2-butenoate [6] ~1725 ~1660 - - ~1270, ~1150

| Triphenylphosphine Oxide[2][11] | - | - | - | ~1190 | - |

Key Diagnostic Insights from IR:

  • Carbonyl Shift: The C=O stretch of the starting aldehyde (~1730 cm⁻¹) is replaced by the C=O stretch of the α,β-unsaturated ester product at a slightly lower wavenumber (~1725 cm⁻¹), due to conjugation with the C=C bond.[12]

  • Disappearance of Aldehyde C-H: The characteristic pair of weak bands for the aldehyde C-H stretch (~2820 and ~2720 cm⁻¹) will be absent in the product spectrum.

  • Appearance of C=C: A new, medium-intensity band appears around 1660 cm⁻¹ corresponding to the C=C double bond stretch.

  • Confirmation of Byproduct: The presence of triphenylphosphine oxide is easily confirmed by its very strong and characteristic P=O stretching absorption around 1190 cm⁻¹.[2] This peak can often dominate the fingerprint region of a crude spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the product and its fragmentation pattern, confirming the correct elemental composition.

Table 4: Comparative Mass Spectrometry Data (Key m/z values for EI-MS)

Compound Molecular Weight ( g/mol ) Molecular Ion [M]⁺ Key Fragments
Methoxyacetaldehyde 74.08 74 45 [CH₂OCH₃]⁺, 29 [CHO]⁺
Methyl Bromoacetate 152.97 / 154.97 152 / 154 (1:1 ratio) 93/95 [BrCH₂CO]⁺, 59 [COOCH₃]⁺
(2E)-4-methoxy-2-butenoate 130.14 130 99 [M-OCH₃]⁺, 85 [M-CH₂OCH₃]⁺, 71, 59

| Triphenylphosphine Oxide | 278.28 | 278 | 277 [M-H]⁺, 201, 183, 152, 77 [C₆H₅]⁺ |

Key Diagnostic Insights from MS:

  • Molecular Ion Peak: The appearance of a peak at m/z = 130 confirms the formation of the target product.

  • Isotopic Pattern: The characteristic 1:1 isotopic pattern for bromine in methyl bromoacetate (m/z 152 and 154) will be absent in the purified product.[10]

  • Byproduct Identification: A strong peak at m/z = 278 in the crude sample confirms the presence of triphenylphosphine oxide.[13]

Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following are generalized procedures for synthesis and analysis.

Synthesis Protocol: One-Pot Wittig Reaction

This protocol is adapted from established methods for aqueous Wittig reactions, which are environmentally benign and efficient.[2]

  • Reagent Preparation: In a round-bottom flask, combine triphenylphosphine (1.1 eq) and methyl bromoacetate (1.1 eq) in an aqueous sodium bicarbonate solution (e.g., 0.5 M).

  • Ylide Formation: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The formation of the ylide is often indicated by a change in the appearance of the mixture.

  • Aldehyde Addition: Add methoxyacetaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Continue to stir vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed (typically 2-4 hours).

  • Workup: Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the product from the more polar triphenylphosphine oxide.

Spectroscopic Analysis Workflow

Analysis_Workflow Start Crude Product Mixture NMR_Prep Dissolve ~10 mg in 0.6 mL CDCl₃ Start->NMR_Prep IR_Prep Place 1-2 drops on ATR Crystal Start->IR_Prep MS_Prep Dilute sample in suitable solvent Start->MS_Prep NMR_Acq Acquire ¹H, ¹³C, ³¹P NMR Spectra NMR_Prep->NMR_Acq NMR_Analysis Verify: - Absence of Aldehyde Signals - Presence of Alkene Signals - TPPO signals NMR_Acq->NMR_Analysis Conclusion Reaction Outcome Confirmed NMR_Analysis->Conclusion IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Analysis Verify: - Conjugated C=O Stretch - C=C Stretch - Strong P=O Stretch IR_Acq->IR_Analysis IR_Analysis->Conclusion MS_Acq Acquire EI-MS Spectrum MS_Prep->MS_Acq MS_Analysis Verify: - Product M⁺ at m/z 130 - TPPO M⁺ at m/z 278 MS_Acq->MS_Analysis MS_Analysis->Conclusion

Caption: Workflow for the comprehensive spectroscopic analysis of the crude reaction product.

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and optionally ³¹P spectra on a 300-500 MHz spectrometer.[2]

  • FT-IR Spectroscopy: Place a small drop of the neat sample (if liquid) or a small amount of solid directly onto the crystal of an ATR-FT-IR spectrometer and acquire the spectrum.[2]

  • Mass Spectrometry: Introduce a diluted sample of the product into the mass spectrometer via a suitable inlet (e.g., direct insertion probe or GC-MS). Acquire the spectrum using Electron Ionization (EI).[2]

Conclusion

The transformation of methoxyacetaldehyde and methyl bromoacetate into (2E)-4-methoxy-2-butenoate is characterized by a clear and definitive set of spectroscopic changes. By systematically applying NMR, IR, and MS techniques, a researcher can confidently track the consumption of starting materials, confirm the formation of the desired C=C bond with (E)-stereochemistry, and identify the presence of the triphenylphosphine oxide byproduct. This multi-faceted analytical approach provides a self-validating system, ensuring the structural identity and purity of the final product, which is a cornerstone of rigorous chemical synthesis.

References

A Comparative Guide to the Purity Assessment of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1) is a valuable chemical intermediate used in various research and synthetic applications.[1][2][3] As with any chemical entity intended for use in drug development or high-level research, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring reproducibility, safety, and efficacy in downstream applications. The molecule's structure, featuring a carboxylic acid group, a carbon-carbon double bond in the trans (E) configuration, and a methoxy group, presents a unique set of analytical challenges.[4][5]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound. It offers a field-proven perspective on method development, contrasts HPLC with viable alternative techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE), and provides detailed, actionable protocols grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][7]

The Analytical Challenge: Physicochemical Properties at Play

The efficacy of any separation technique hinges on exploiting the unique physicochemical properties of the analyte. This compound is a polar, acidic compound. Its carboxylic acid moiety (pKa ≈ 4.37) dictates that its charge state is highly dependent on pH.[5] In traditional reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity, highly polar molecules are often poorly retained, eluting at or near the column's void volume, making accurate quantification impossible.[8][9][10] The primary challenge, therefore, is to develop a method that achieves sufficient retention and sharp, symmetrical peaks for this polar analyte while also being capable of separating it from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC is the most widely used mode of chromatography, particularly in the pharmaceutical industry for its versatility in analyzing a wide range of compounds.[11] For polar acidic compounds like this compound, a successful RP-HPLC method requires careful control over the mobile phase pH to manipulate the analyte's ionization state.

Causality Behind Experimental Choices: A Proven HPLC Strategy

1. The Principle of pH Suppression: To enhance retention in reversed-phase mode, the polarity of the analyte must be decreased. For a carboxylic acid, this is achieved by protonating the carboxyl group to its neutral (-COOH) form, which is significantly less polar than its ionized carboxylate (-COO⁻) form.[9] A fundamental rule of thumb is to adjust the mobile phase pH to at least two units below the analyte's pKa.[12] With a pKa of approximately 4.37, a mobile phase pH of ≤ 2.4 is optimal to ensure the analyte is predominantly in its neutral, more hydrophobic state, thereby promoting interaction with the non-polar stationary phase.[12]

2. Column Selection: While standard C18 columns are the workhorses of RP-HPLC, their highly hydrophobic nature can sometimes lead to poor retention of polar compounds even with pH suppression.[8][11] For this compound, a modern, polar-endcapped C18 column or a column with a polar-embedded phase is recommended. These columns are designed with modified surface chemistry to improve interactions with polar analytes and are more stable in the highly aqueous mobile phases often required.

3. Mobile Phase Composition: The mobile phase will consist of an acidified aqueous component and an organic modifier (typically acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and superior UV transparency at low wavelengths. The use of a simple acidifier like formic acid or phosphoric acid at a low concentration (e.g., 0.1%) is sufficient to achieve the target pH.

4. Detection: The α,β-unsaturated carbonyl system in this compound acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. The optimal wavelength is typically determined by acquiring a UV spectrum of the analyte, but a wavelength in the range of 200-215 nm is generally effective.

Workflow for HPLC Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound using HPLC, from initial method development to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Validation & Suitability cluster_analysis Phase 3: Analysis & Reporting prep Standard & Sample Preparation method_dev Method Development (Column, Mobile Phase, pH) prep->method_dev system_suitability System Suitability Test (SST) (Resolution, Tailing, Precision) method_dev->system_suitability validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) system_suitability->validation sample_analysis Routine Sample Analysis validation->sample_analysis data_processing Data Processing (Peak Integration, Purity Calculation) sample_analysis->data_processing reporting Final Report & COA Generation data_processing->reporting

Caption: A typical workflow for HPLC-based purity analysis.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a robust, self-validating method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile, water, and phosphoric acid.

2. Chromatographic Conditions:

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% B

    • 17-17.1 min: 70% to 5% B

    • 17.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[6][13][14]

  • Tailing Factor (Asymmetry): Not more than 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Not less than 2000.

5. Analysis and Calculation:

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose, covering parameters like specificity, linearity, range, accuracy, and precision.[7][15][16][17]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and disadvantages. The choice of method often depends on the specific analytical goal, available instrumentation, and sample matrix.

Method_Selection start Purity Assessment of This compound q1 Is the analyte volatile or can it be easily derivatized? start->q1 gc Gas Chromatography (GC) (Requires Derivatization) q1->gc Yes q2 Is the analyte charged and soluble in aqueous buffer? q1->q2 No ce Capillary Electrophoresis (CE) (High Efficiency for Ions) q2->ce Yes hplc HPLC (Versatile Gold Standard) q2->hplc No / General Purpose

Caption: A decision tree for selecting an analytical method.

Gas Chromatography (GC)

Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which often results in poor peak shapes and strong adsorption to the stationary phase.[18][19] To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl ester.[18][20][21]

  • Advantages: High resolution for volatile compounds.

  • Disadvantages: Requires an extra derivatization step which can be time-consuming, may not be quantitative, and introduces potential side reactions. Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. It is an exceptionally powerful technique for small, charged molecules like carboxylic acids.[22][23][24] The analysis is typically performed in a basic buffer where the carboxylic acid is deprotonated and carries a negative charge.

  • Advantages: Extremely high separation efficiency, very small sample volume requirements, and rapid analysis times.[25] The capillaries can be rinsed between injections, reducing sample carryover.[23]

  • Disadvantages: Can be less sensitive than HPLC with UV detection unless specialized detectors or pre-concentration techniques are used. Method development can be more complex than for HPLC.

Comparative Performance Summary

FeatureHPLC (Reversed-Phase)Gas Chromatography (with Derivatization)Capillary Electrophoresis
Principle Partitioning based on polarityPartitioning based on volatilityMigration based on charge-to-size ratio
Specificity Excellent, especially for isomersHigh, but depends on derivative stabilityExcellent for charged species
Sample Prep Simple dissolutionRequired derivatization stepSimple dissolution, filtration
Speed Moderate (15-30 min)Moderate to Slow (includes reaction time)Very Fast (2-10 min)
Sensitivity Good (UV, MS)Excellent (FID, MS)Moderate (UV), requires optimization
Robustness High, widely establishedModerate, sensitive to derivatizationModerate, sensitive to buffer composition
Regulatory Acceptance Universally accepted[26][27]Widely acceptedAccepted, but less common than HPLC

Conclusion

For the comprehensive purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust, versatile, and authoritative method. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, excellent retention and peak shape can be achieved on a suitable stationary phase. This approach provides high specificity for separating the main component from potential process-related impurities and degradation products.

While Gas Chromatography and Capillary Electrophoresis offer alternative routes for analysis, the former's requirement for derivatization and the latter's more specialized application profile make them secondary choices for routine quality control in a regulated environment. The HPLC method detailed in this guide, when properly validated according to ICH and USP standards, provides a trustworthy and self-validating system to ensure the quality and purity of this compound for its intended scientific applications.

References

A Senior Application Scientist's Guide to Confirming the Structure of (2E)-4-methoxy-2-butenoate Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its pharmacological activity, metabolic stability, and toxicity. For this reason, the precise characterization of geometric isomers, such as the (E) and (Z) configurations of a double bond, is of paramount importance. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the definitive structural confirmation of (2E)-4-methoxy-2-butenoate derivatives, a class of compounds with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Critical Role of Stereochemistry: Why (E) vs. (Z) Matters

The seemingly subtle difference between an (E) and a (Z) isomer can lead to vastly different biological outcomes. The fixed geometry of the double bond dictates how a molecule presents its functional groups to a biological target, such as an enzyme's active site or a receptor's binding pocket. An incorrect stereochemical assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potentially, the progression of a suboptimal drug candidate. Therefore, employing orthogonal analytical techniques to unequivocally confirm the desired stereoisomer is not just good practice; it is a scientific necessity.

Experimental Design: A Two-Pronged Approach to Structural Certainty

To achieve irrefutable structural confirmation, we will employ a synergistic approach utilizing both NMR spectroscopy and mass spectrometry. NMR will provide detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry will confirm the molecular weight and offer complementary structural information through fragmentation analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Synthesized (2E)-4-methoxy-2-butenoate Derivative NMR High-Resolution NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (EI or ESI) Sample->MS Introduce into ion source NMR_Data Chemical Shifts (δ) Coupling Constants (J) Correlation Peaks NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Structure Unambiguous Structure of (2E)-4-methoxy-2-butenoate Derivative NMR_Data->Structure Confirm connectivity and stereochemistry MS_Data->Structure Confirm molecular weight and fragmentation

Experimental workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is unparalleled in its ability to provide detailed structural information in solution. For the (2E)-4-methoxy-2-butenoate scaffold, a suite of NMR experiments will be employed to not only confirm the atomic connectivity but, crucially, to establish the trans geometry of the double bond.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to focus on are the chemical shifts (δ), integration values, and coupling constants (J).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum to identify all unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.

The key to confirming the (E)-isomer lies in the analysis of the olefinic protons (H2 and H3).

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (³JH2-H3, Hz)
H2 (Olefinic)~6.1Doublet of triplets (dt) or Doublet of doublets (dd)~15-18
H3 (Olefinic)~6.9Doublet of triplets (dt) or Doublet of doublets (dd)~15-18
H4 (Methylene)~4.1Doublet (d)-
OCH₃ (Methoxy)~3.3Singlet (s)-
COOCH₃ (Ester)~3.7Singlet (s)-

Note: These are predicted values for the methyl ester derivative and may vary slightly for other ester derivatives.

The most diagnostic feature is the large coupling constant (³JH2-H3) between the two olefinic protons, which is typically in the range of 15-18 Hz for a trans configuration. In contrast, a cis-(Z)-isomer would exhibit a much smaller coupling constant, generally between 10-12 Hz.

Carbon Assignment Expected ¹³C Chemical Shift (δ, ppm)
C1 (Carbonyl)~166
C2 (Olefinic)~121
C3 (Olefinic)~145
C4 (Methylene)~71
OCH₃ (Methoxy)~58
COOCH₃ (Ester)~51

Note: These are predicted values for the methyl ester derivative.

The COSY spectrum will show a clear correlation between the olefinic protons (H2 and H3) and between the H3 and the methylene protons (H4). The HSQC spectrum will then link these proton signals to their respective carbon signals, confirming the overall carbon skeleton.

Mass Spectrometry: Confirming Molecular Identity and Fragmentation Pathways

Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound and offers additional structural insights through the analysis of its fragmentation pattern.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct infusion probe or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any minor impurities.

  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and is often used with LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

For methyl (2E)-4-methoxy-2-butenoate (Molecular Weight: 130.14 g/mol ), the following key features are expected in the EI mass spectrum:

m/z Proposed Fragment Ion Significance
130[M]⁺Molecular Ion
99[M - OCH₃]⁺Loss of the methoxy group from the ester
85[M - CH₂OCH₃]⁺Cleavage of the C3-C4 bond
71[M - COOCH₃]⁺Loss of the carbomethoxy group
59[COOCH₃]⁺Carbomethoxy cation

The presence of the molecular ion at m/z 130 confirms the elemental composition of the molecule. The fragmentation pattern, particularly the loss of the methoxy and carbomethoxy groups, is characteristic of a methyl ester. While mass spectrometry alone cannot definitively distinguish between the (E) and (Z) isomers, it provides essential, complementary data to the NMR analysis, confirming the overall structure and molecular formula. In some cases, subtle differences in the relative intensities of fragment ions between isomers can be observed, but this is not as reliable for stereochemical assignment as the coupling constants in NMR.

Alternative Methodologies: A Comparative Perspective

While NMR and MS are the primary tools for this type of structural elucidation, other techniques can provide supporting data:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the α,β-unsaturated ester (typically around 1720-1730 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹). The C-H out-of-plane bending vibration for a trans-disubstituted alkene (around 960-980 cm⁻¹) can also be a useful indicator.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, leaving no ambiguity about the stereochemistry. However, obtaining high-quality crystals can be a significant challenge.

In comparison, the combination of NMR and MS provides a comprehensive and definitive structural assignment for compounds in solution, which is often more relevant to their biological activity, without the requirement for crystallization.

Conclusion: A Robust Framework for Structural Integrity

The structural confirmation of (2E)-4-methoxy-2-butenoate derivatives, and indeed any novel chemical entity, demands a meticulous and multi-faceted analytical approach. By leveraging the detailed conformational and connectivity information from a suite of NMR experiments, anchored by the molecular weight and fragmentation data from mass spectrometry, researchers can establish the structure of their compounds with the highest degree of confidence. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is an indispensable component of successful drug discovery and development programs.

A Guide to the Orthogonal Deprotection of (2E)-4-methoxy-2-butenoate in the Presence of Boc and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the intricate art of chemical synthesis, particularly in the realms of peptide chemistry and drug development, the strategic implementation of protecting groups is paramount. The success of a multi-step synthesis often hinges on the ability to selectively unmask specific functional groups while others remain shielded. This principle of "orthogonality" is the cornerstone of modern synthetic chemistry. This guide provides an in-depth technical comparison of the (2E)-4-methoxy-2-butenoate group, a valuable allylic ester-based protecting group, and its orthogonal relationship with the widely utilized Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. We will delve into the mechanistic underpinnings of their respective deprotection strategies and provide supporting experimental frameworks to illustrate their mutual compatibility.

The Trinity of Protection: Unveiling the Players

At the heart of this discussion are three distinct protecting groups, each with a unique lability profile that enables a three-dimensional orthogonal protection strategy.

  • Boc (tert-butyloxycarbonyl): A cornerstone of amine protection, the Boc group is characterized by its sensitivity to acidic conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and isobutylene.

  • Fmoc (9-fluorenylmethoxycarbonyl): In contrast to the acid-labile Boc group, the Fmoc group is cleaved under basic conditions. The presence of the fluorenyl system renders the C9-proton acidic, allowing for its abstraction by a mild base, commonly a secondary amine like piperidine, leading to a β-elimination cascade that liberates the free amine.

  • (2E)-4-methoxy-2-butenoate: This protecting group, which forms an ester linkage with hydroxyl or carboxyl groups, belongs to the class of allylic esters. Its key feature is its stability to both acidic and basic conditions typically employed for Boc and Fmoc removal, respectively. The cleavage of the (2E)-4-methoxy-2-butenoate group is achieved under neutral conditions through palladium-catalyzed allylic cleavage.

The fundamental principle of their orthogonality lies in these disparate cleavage mechanisms, allowing for the sequential and selective deprotection of each group without affecting the others.

Mechanistic Insights into Orthogonal Cleavage

Understanding the reaction mechanisms behind the removal of each protecting group is crucial for appreciating their orthogonality and for troubleshooting potential synthetic challenges.

Boc Deprotection: An Acid-Triggered Cascade

The deprotection of the Boc group proceeds via an E1 elimination mechanism initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, weakening the tert-butyl C-O bond. The departure of the stable tert-butyl cation leads to the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the solvent or an added scavenger.

Fmoc Deprotection: A Base-Initiated Elimination

The cleavage of the Fmoc group is a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) reaction. A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system. This is the rate-determining step. The subsequent rapid β-elimination of the carbamate liberates the free amine and dibenzofulvene, which is trapped by the excess piperidine to form a stable adduct.

(2E)-4-methoxy-2-butenoate Deprotection: A Palladium-Catalyzed Allylic Cleavage

The removal of the (2E)-4-methoxy-2-butenoate group is achieved through a transition metal-catalyzed reaction, most commonly using a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The mechanism involves the formation of a π-allyl palladium complex. A nucleophilic scavenger, such as morpholine or a silane, then attacks the allylic system, regenerating the palladium(0) catalyst and releasing the deprotected functional group. This reaction proceeds under neutral and mild conditions, ensuring the stability of both Boc and Fmoc groups.

Comparative Analysis of Orthogonality: Experimental Framework

To empirically validate the orthogonality of these protecting groups, a series of experiments can be conducted on a model compound bearing all three functionalities. The stability of each protecting group under the deprotection conditions of the others is the key metric.

Model Substrate: A tri-functional molecule, for instance, a modified amino acid, protected with Boc on the α-amine, an Fmoc-protected side-chain amine, and a (2E)-4-methoxy-2-butenoate ester on the C-terminus.

Data Presentation
Protecting GroupDeprotection ReagentBoc StabilityFmoc Stability(2E)-4-methoxy-2-butenoate Stability
Boc 20-50% TFA in DCMCleavedStableStable
Fmoc 20% Piperidine in DMFStableCleavedStable
(2E)-4-methoxy-2-butenoate Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) in DCMStableStableCleaved

This table is a representation of the expected outcomes based on the known chemical properties of these protecting groups. Specific quantitative data would be generated from HPLC or NMR analysis of the reaction mixtures at various time points.

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective deprotection of each group from a hypothetical model compound.

Protocol 1: Selective Deprotection of the Boc Group
  • Preparation: Dissolve the fully protected model compound (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).

  • Reaction: To the stirred solution at room temperature, add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10 equivalents of TFA).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 30-60 minutes).

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting crude product, the TFA salt of the free amine, can be used directly in the next step or purified by chromatography.

Protocol 2: Selective Deprotection of the Fmoc Group
  • Preparation: Dissolve the Boc and (2E)-4-methoxy-2-butenoate protected model compound (1 equivalent) in N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Reaction: Add a 20% solution of piperidine in DMF (10 equivalents of piperidine) to the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 10-30 minutes.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 3: Selective Deprotection of the (2E)-4-methoxy-2-butenoate Group
  • Preparation: Dissolve the Boc and Fmoc protected model compound (1 equivalent) in anhydrous and degassed dichloromethane (DCM, approx. 0.05 M) under an inert atmosphere (e.g., Argon).

  • Addition of Scavenger: Add a scavenger, such as phenylsilane (PhSiH₃, 3-5 equivalents), to the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture. The crude product can be purified by silica gel chromatography to remove the palladium catalyst and scavenger byproducts.

Conclusion: A Powerful Synthetic Strategy

The combination of Boc, Fmoc, and (2E)-4-methoxy-2-butenoate protecting groups provides a robust and versatile three-dimensional orthogonal protection scheme. This strategy allows for the precise and sequential unmasking of amine, another amine (or other functional group protected by Fmoc), and a carboxyl or hydroxyl group, respectively. The distinct cleavage conditions—acidic for Boc, basic for Fmoc, and neutral palladium-catalyzed for the allylic ester—ensure high selectivity and minimize unwanted side reactions. This powerful synthetic tool is invaluable for the construction of complex molecules, including modified peptides, peptidomimetics, and other challenging synthetic targets in drug discovery and chemical biology. The experimental protocols provided herein serve as a practical guide for researchers looking to implement this elegant and efficient protection strategy in their synthetic endeavors.

A Comparative Guide to the Chemoselectivity of (2E)-4-Methoxy-2-butenoic Acid in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides an in-depth evaluation of (2E)-4-methoxy-2-butenoic acid, clarifying its established role in the protection of hydroxyl groups and comparing the resulting esters to other common alcohol protecting groups. While the structure of this compound might suggest its use in strategies involving carboxylic acids, its primary and documented application is as an acylating agent for alcohols, forming what can be referred to as a (2E)-4-methoxy-2-butenoate or "cronate" ester. We will delve into the chemoselectivity of this protecting group, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its utility.

The Role of this compound: Protecting Alcohols, Not Carboxylic Acids

It is crucial to first establish the correct application of this compound in protecting group chemistry. As a carboxylic acid itself, it is employed to esterify a hydroxyl group, thereby protecting the alcohol. The carboxylic acid functionality of this compound is the reactive site for this transformation.

The strategic advantage of using this particular acylating agent lies in the unique properties of the resulting α,β-unsaturated ester. The conjugated system, featuring an electron-withdrawing carboxyl group and an electron-donating methoxy group, imparts specific reactivity and stability characteristics to the protected alcohol, which will be the focus of this guide.[1][2][3]

Comparative Analysis of Alcohol Protecting Groups

The selection of an alcohol protecting group is a critical decision in synthetic planning, dictated by the stability of other functional groups in the molecule and the reaction conditions anticipated in subsequent steps.[4] The (2E)-4-methoxy-2-butenoate ester offers a unique set of properties when compared to more conventional protecting groups such as benzyl ethers, silyl ethers, and simple acetate esters.

Stability Profile

The stability of a protecting group under various reaction conditions determines its suitability for a particular synthetic route. An ideal protecting group should be robust during transformations elsewhere in the molecule and be selectively removable under mild conditions that do not affect other sensitive functionalities.[4]

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K2CO3)Oxidative Conditions (e.g., PCC, DMP)Reductive Conditions (e.g., H2/Pd, LiAlH4)Nucleophilic Conditions (e.g., RLi, RMgX)
(2E)-4-Methoxy-2-butenoate Stable (mild acid)Labile (hydrolysis)StableLabile (alkene reduction)Labile (Michael addition)
Benzyl Ether (Bn) StableStableStableLabile (hydrogenolysis)Stable
tert-Butyldimethylsilyl Ether (TBDMS) LabileStableStableStableStable
Acetate (Ac) Stable (mild acid)LabileStableStableLabile (transesterification)

This table provides a generalized comparison. Specific reaction conditions can influence stability.

Key Chemoselectivity Considerations

The unique feature of the (2E)-4-methoxy-2-butenoate protecting group is the presence of an α,β-unsaturated system, which makes it a Michael acceptor.[1][5] This has significant implications for its chemoselectivity:

  • Susceptibility to Nucleophiles: Unlike saturated esters, the (2E)-4-methoxy-2-butenoate group is susceptible to 1,4-conjugate addition by soft nucleophiles such as thiolates, amines, and Gilman reagents.[6][7] This can be a limitation if such nucleophiles are used in subsequent synthetic steps. However, this reactivity can also be exploited for tandem reactions or specific deprotection strategies.

  • Orthogonality: The deprotection of (2E)-4-methoxy-2-butenoate esters is typically achieved under conditions that differ from those used for many other protecting groups, offering potential for orthogonal protection schemes.[8] For instance, its removal via hydrazine treatment is orthogonal to the acid-labile deprotection of silyl ethers or the hydrogenolysis of benzyl ethers.[8]

Experimental Protocols

To provide a practical context, we present detailed methodologies for the protection of a primary alcohol with this compound and its subsequent deprotection.

Protection of a Primary Alcohol

This protocol describes the esterification of a generic primary alcohol (R-OH) using this compound, facilitated by a carbodiimide coupling agent.

G cluster_reactants Reactants cluster_process Process cluster_products Products R_OH R-OH (Alcohol) Reaction Stir in CH2Cl2 at 0 °C to rt R_OH->Reaction Acid This compound Acid->Reaction DCC DCC (Coupling Agent) DCC->Reaction DMAP DMAP (Catalyst) DMAP->Reaction Ester R-O-(2E)-4-methoxy-2-butenoate Reaction->Ester DCU Dicyclohexylurea (byproduct) Reaction->DCU

Caption: Workflow for the protection of an alcohol.

Procedure:

  • To a solution of the primary alcohol (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2E)-4-methoxy-2-butenoate ester.

Deprotection of the (2E)-4-Methoxy-2-butenoate Ester

The cleavage of this protecting group can be achieved under mild conditions using hydrazine, which proceeds via a conjugate addition-elimination mechanism.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products Ester R-O-(2E)-4-methoxy-2-butenoate Reaction Stir in MeOH/Pyridine at rt Ester->Reaction Hydrazine Hydrazine hydrate Hydrazine->Reaction R_OH R-OH (Alcohol) Reaction->R_OH Byproduct Pyrazolidinone byproduct Reaction->Byproduct

Caption: Workflow for the deprotection of the ester.

Procedure:

  • Dissolve the (2E)-4-methoxy-2-butenoate ester (1.0 eq.) in a mixture of methanol and pyridine (e.g., 4:1 v/v).

  • Add hydrazine hydrate (2.0-3.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of a mild acid (e.g., acetic acid).

  • Remove the solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to yield the deprotected alcohol.

Mechanistic Insights

Understanding the underlying mechanisms of protection and deprotection is key to predicting reactivity and potential side reactions.

Ester Formation

The esterification reaction proceeds via a standard DCC coupling mechanism. The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.

Deprotection by Hydrazine

The deprotection mechanism is unique to α,β-unsaturated esters. It is initiated by a Michael-type conjugate addition of hydrazine to the β-position of the butenoate. This is followed by an intramolecular cyclization and subsequent elimination of the alcohol to release the free hydroxyl group and form a stable pyrazolidinone byproduct.

G cluster_mechanism Deprotection Mechanism Ester R-O-CO-CH=CH-CH2-OMe Intermediate1 Michael Adduct Ester->Intermediate1 1. Michael Addition Hydrazine H2N-NH2 Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Products R-OH + Pyrazolidinone Intermediate2->Products 3. Elimination

References

A Senior Application Scientist's Guide to (2E)-4-Methoxy-2-butenoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile C5 Building Block

In the landscape of modern organic synthesis, the pursuit of efficiency and elegance drives the development and application of unique molecular building blocks. (2E)-4-Methoxy-2-butenoic acid, a C5 α,β-unsaturated carboxylic acid, presents itself as a compelling synthon for chemists engaged in the construction of complex molecular architectures. Its inherent structural features—a conjugated π-system, an electron-withdrawing carboxylic acid, and an electron-donating methoxy group—confer a versatile reactivity profile that can be strategically exploited in a variety of synthetic transformations.

This guide provides a comprehensive literature review of the applications of this compound in synthesis. Moving beyond a simple catalog of reactions, we will delve into the causality behind its use, compare its utility with established alternatives, and provide actionable experimental insights for researchers, scientists, and drug development professionals. Our focus will be on three key areas of application: its role as a specialized protecting group for hydroxyl functionalities, its potential as a dienophile in cycloaddition reactions for the construction of cyclic systems, and its utility as a precursor for the synthesis of substituted 2-pyrones.

I. This compound as a Hydroxyl Protecting Group: The "Cronate" Ester

A primary application of this compound is in the protection of hydroxyl groups through the formation of what has been termed a "cronate" ester.[1][2][3] The strategic masking of reactive functional groups is a cornerstone of multi-step synthesis, preventing undesired side reactions and enabling the selective transformation of other parts of a molecule. The choice of a protecting group is dictated by its ease of installation, its stability to a range of reaction conditions, and the facility of its selective removal.

Conceptual Framework: Why Choose a Cronate Ester?

The rationale for employing a cronate ester lies in its tailored stability profile. As an ester, it is generally stable to a variety of non-hydrolytic conditions, including many oxidation and reduction reactions, as well as organometallic additions. The presence of the α,β-unsaturation and the γ-methoxy group, however, offers potential avenues for selective cleavage under conditions that might leave more robust ester or ether protecting groups intact. While specific, detailed studies on the cleavage of "cronate" esters are not widely available in the mainstream literature, we can infer its reactivity based on fundamental principles of organic chemistry. Cleavage would likely be achieved under standard ester hydrolysis conditions (acidic or basic), with the potential for more nuanced deprotection strategies that take advantage of the conjugated system.

Comparative Analysis with Standard Hydroxyl Protecting Groups

To provide a clear perspective on the utility of the cronate ester, a comparison with commonly employed hydroxyl protecting groups is essential. The following table summarizes the key characteristics of silyl ethers (TBS), methoxymethyl (MOM) ethers, and benzyl (Bn) ethers, which serve as benchmarks in the field.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
"Cronate" Ester R-O-C(O)CH=CHCH₂OCH₃Acid/Base catalyzed esterification (e.g., DCC, DMAP)Acid or base hydrolysisPotentially unique cleavage conditions, stable to many non-hydrolytic reagents.Limited literature data, potential for Michael addition side reactions.
TBS Ether R-O-Si(CH₃)₂(t-Bu)TBSCl, Imidazole, DMFF⁻ (e.g., TBAF), or mild acid (e.g., PPTS)Wide range of stability, easily introduced and removed, orthogonal to many other groups.Labile to strong acid and fluoride sources.
MOM Ether R-O-CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to bases, nucleophiles, and many redox reagents.MOMCl is a suspected carcinogen, labile to strong acids.
Benzyl Ether R-O-CH₂PhNaH, BnBr, THFCatalytic Hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions (acidic, basic, oxidative, reductive).Requires hydrogenation for cleavage, which can affect other functional groups.

This table provides a general overview. Specific reaction conditions and stability can vary depending on the substrate.

Experimental Protocol: A General Approach to Cronate Ester Formation (Steglich Esterification)

While a specific protocol for "cronate" ester formation is not readily found, the Steglich esterification is a robust and widely used method for the formation of esters, particularly for sterically hindered alcohols where Fischer esterification may be inefficient.[4][5]

Reaction: R-OH + this compound → R-O-C(O)CH=CHCH₂OCH₃

Reagents and Materials:

  • Alcohol (R-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the alcohol (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cronate ester.

Conceptual Deprotection of Cronate Esters

The cleavage of the cronate ester would likely proceed under standard ester hydrolysis conditions.

  • Basic Hydrolysis (Saponification): Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water would yield the corresponding alcohol and the sodium salt of this compound.

  • Acidic Hydrolysis: Refluxing with a mineral acid like HCl or H₂SO₄ in an aqueous organic solvent would also effect cleavage. The mildness of these conditions would need to be empirically determined.

It is important to note that the α,β-unsaturated nature of the ester could make it susceptible to nucleophilic attack (Michael addition) under certain basic conditions, which could complicate the deprotection step.

II. This compound as a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol.[6] The reaction typically involves a conjugated diene and a dienophile, which is an alkene or alkyne. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Theoretical Framework: The Dienophilic Nature of this compound

This compound possesses the key features of a reactive dienophile. The carboxylic acid group is a strong electron-withdrawing group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the [4+2] cycloaddition with an electron-rich diene.[7][8] The reaction is expected to proceed with high regioselectivity and stereoselectivity, governed by the well-established principles of the Diels-Alder reaction.

Caption: Conceptual workflow of a Diels-Alder reaction.

Illustrative Example: Diels-Alder Reaction with a Substituted Diene

Reaction: 1,3-Butadiene + Methyl Acrylate → Methyl cyclohex-3-enecarboxylate

Experimental Protocol (General Procedure):

  • In a sealed tube, combine the diene (e.g., 1,3-butadiene, 1.0 equiv) and the dienophile (this compound or its ester, 1.2 equiv) in a suitable solvent such as toluene or in the absence of a solvent.

  • Heat the mixture to a temperature between 80-150 °C for several hours to days, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the desired cyclohexene derivative.

The use of Lewis acid catalysts, such as AlCl₃ or BF₃·OEt₂, can often accelerate the reaction and enhance its regioselectivity, allowing for milder reaction conditions.

III. Synthesis of 2-Pyrones from this compound Derivatives

2-Pyrones are important heterocyclic motifs found in numerous natural products with diverse biological activities.[1][9] Several synthetic strategies for the construction of 2-pyrones involve the use of α,β-unsaturated carbonyl compounds as starting materials.

Synthetic Strategy: Rhodium-Catalyzed Oxidative Coupling

A powerful method for the synthesis of 2-pyrones involves the rhodium-catalyzed oxidative coupling of acrylic acids with alkynes.[1] This reaction proceeds via a vinylic C-H bond activation. This compound is a suitable substrate for this transformation, potentially leading to the synthesis of 4-methoxymethyl-substituted 2-pyrones.

Pyrone_Synthesis start This compound + Alkyne catalyst [Rh(III)] Catalyst start->catalyst Oxidant intermediate1 Vinylic C-H Activation catalyst->intermediate1 intermediate2 Alkyne Insertion intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 product Substituted 2-Pyrone intermediate3->product product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for 2-pyrone synthesis.

Experimental Protocol (Based on Analogous Systems):

The following is a general protocol based on the rhodium-catalyzed synthesis of 2-pyrones from acrylic acids.[1]

Reagents and Materials:

  • This compound

  • Alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (catalyst)

  • Cu(OAc)₂·H₂O (oxidant)

  • AgSbF₆ (additive)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol %), Cu(OAc)₂·H₂O (2.0 equiv), and AgSbF₆ (20 mol %).

  • Add anhydrous DCE via syringe under an inert atmosphere.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-pyrone.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block in organic synthesis. Its utility as a precursor to "cronate" esters offers a potentially valuable addition to the arsenal of hydroxyl protecting groups, although further studies are required to fully characterize its stability and deprotection profiles. Its inherent electronic properties make it a suitable candidate for Diels-Alder reactions and transition metal-catalyzed C-H activation/annulation reactions for the synthesis of complex cyclic and heterocyclic systems.

For researchers in drug discovery and natural product synthesis, the strategic incorporation of this C5 unit could open new avenues for the construction of novel molecular scaffolds. Future research should focus on elucidating the full scope and limitations of its applications, particularly in the context of total synthesis, and on developing detailed, optimized protocols for its use. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of synthetic chemistry.

References

Safety Operating Guide

Personal protective equipment for handling (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (2E)-4-Methoxy-2-butenoic Acid

As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling this compound, ensuring that every step, from preparation to disposal, is conducted with the utmost care and scientific integrity. The protocols outlined here are designed to be self-validating, embedding safety into the workflow to protect you and your valuable research.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the substance's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation [1][2].

  • H319: Causes serious eye irritation [1].

  • H335: May cause respiratory irritation [1].

These classifications dictate the minimum personal protective equipment (PPE) required and inform our handling and emergency procedures. The signal word for this chemical is "Warning"[1][2].

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. The following is a detailed breakdown of the required equipment, explaining the causality behind each choice.

Given the classification of "Causes serious eye irritation" (H319), standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles are required at all times when handling this compound. These provide a seal around the eyes, offering protection from splashes and fine particulates that safety glasses do not.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large quantities, heating the substance), a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Direct contact with this compound can cause skin irritation (H315). Therefore, robust skin protection is non-negotiable.

  • Gloves: Nitrile gloves are the standard for incidental contact. It is crucial to check for any signs of degradation and to change gloves immediately if contamination is suspected. For prolonged handling, consult a glove compatibility chart for the most suitable material and thickness.

  • Lab Coat: A standard, flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage of your street clothes.

The potential for respiratory irritation (H335) necessitates careful consideration of the work environment.

  • Engineering Controls: The primary method for mitigating respiratory risk is to handle this compound within a certified chemical fume hood. This engineering control is designed to capture and vent vapors and fine dust, preventing them from entering the laboratory atmosphere.

  • Respiratory Masks: In the rare event that work cannot be conducted in a fume hood, or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. A proper fit test and training are required before using a respirator.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Start: Handling this compound cluster_1 Hazard Assessment cluster_2 PPE Selection cluster_3 Operational Plan start Initiate Task hazards Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) start->hazards eye_protection Eye Protection: Chemical Splash Goggles (Face shield if splash risk) hazards->eye_protection Eye Hazard skin_protection Skin Protection: Nitrile Gloves Lab Coat hazards->skin_protection Skin Hazard respiratory_protection Respiratory Protection: Work in Fume Hood hazards->respiratory_protection Inhalation Hazard safe_handling Proceed with Safe Handling Protocol eye_protection->safe_handling skin_protection->safe_handling respiratory_protection->safe_handling

PPE Selection Workflow for this compound
Operational Plan: From Benchtop to Disposal

Adherence to a strict operational plan minimizes risk and ensures reproducible results.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure your work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed[3].

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors. Use a spatula for solid transfers and appropriate glassware for liquids.

  • During the Procedure: Keep all containers of the chemical sealed when not in immediate use. Avoid any direct contact with the substance.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your gloves first, using a technique that avoids touching the outer surface with your bare hands. Then, remove your lab coat and finally your goggles. Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this chemical should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain[4]. The general recommendation is to dispose of the contents and container at an approved waste disposal plant[3][4][5].

By integrating these safety protocols into your daily laboratory practices, you build a foundation of trust in your experimental systems and contribute to a safer research environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-Methoxy-2-butenoic Acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-Methoxy-2-butenoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.